molecular formula C38H50KN3O12S2 B10859656 Volixibat potassium CAS No. 1431935-92-0

Volixibat potassium

Katalognummer: B10859656
CAS-Nummer: 1431935-92-0
Molekulargewicht: 844.0 g/mol
InChI-Schlüssel: CJMKTEIIPMBTJB-DXFHJFHKSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Volixibat potassium is a useful research compound. Its molecular formula is C38H50KN3O12S2 and its molecular weight is 844.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1431935-92-0

Molekularformel

C38H50KN3O12S2

Molekulargewicht

844.0 g/mol

IUPAC-Name

potassium;[(2R,3R,4S,5R,6R)-6-[[3-[(3S,4R,5R)-3-butyl-7-(dimethylamino)-3-ethyl-4-hydroxy-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-5-yl]phenyl]carbamoylamino]-3,5-dihydroxy-4-phenylmethoxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C38H51N3O12S2.K/c1-5-7-18-38(6-2)23-54(46,47)30-17-16-27(41(3)4)20-28(30)31(35(38)44)25-14-11-15-26(19-25)39-37(45)40-36-33(43)34(51-21-24-12-9-8-10-13-24)32(42)29(53-36)22-52-55(48,49)50;/h8-17,19-20,29,31-36,42-44H,5-7,18,21-23H2,1-4H3,(H2,39,40,45)(H,48,49,50);/q;+1/p-1/t29-,31-,32-,33-,34+,35-,36-,38-;/m1./s1

InChI-Schlüssel

CJMKTEIIPMBTJB-DXFHJFHKSA-M

Isomerische SMILES

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC(=CC=C3)NC(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COS(=O)(=O)[O-])O)OCC5=CC=CC=C5)O)CC.[K+]

Kanonische SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC(=CC=C3)NC(=O)NC4C(C(C(C(O4)COS(=O)(=O)[O-])O)OCC5=CC=CC=C5)O)CC.[K+]

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Volixibat Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volixibat (B1684035) potassium is a potent, orally administered, minimally absorbed, competitive inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2][3] Its primary mechanism of action is the localized inhibition of bile acid reabsorption in the terminal ileum, thereby interrupting the enterohepatic circulation of bile acids.[1][2] This targeted action leads to a reduction in the overall bile acid pool, which is the therapeutic basis for its investigation in cholestatic liver diseases such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC), as well as metabolic conditions like non-alcoholic steatohepatitis (NASH).[1][4][5][6] This guide provides a comprehensive overview of the molecular mechanism, pharmacodynamics, and relevant clinical and preclinical data associated with volixibat potassium.

Introduction: The Role of the Apical Sodium-Dependent Bile Acid Transporter (ASBT)

The enterohepatic circulation is a highly efficient process responsible for maintaining the body's bile acid pool, which is crucial for lipid digestion and absorption. The ASBT, encoded by the SLC10A2 gene, is a key protein in this process, responsible for the active uptake of bile acids from the intestinal lumen into the enterocytes of the terminal ileum.[2] From the enterocytes, bile acids are transported back to the liver via the portal circulation. In cholestatic liver diseases, the accumulation of bile acids is a central feature of the pathophysiology, leading to hepatocellular injury and debilitating symptoms such as pruritus.

Core Mechanism of Action of this compound

This compound acts as a competitive inhibitor of ASBT, binding to the transporter and preventing the reuptake of bile acids from the small intestine.[1] This action is largely confined to the gastrointestinal tract due to the drug's minimal systemic absorption.[7][8] The primary consequences of ASBT inhibition by volixibat are:

  • Increased Fecal Bile Acid Excretion: By blocking reabsorption, volixibat leads to a significant increase in the amount of bile acids excreted in the feces.[9][10]

  • Reduced Serum Bile Acid Levels: The interruption of the enterohepatic circulation results in lower concentrations of circulating bile acids.[11]

  • Upregulation of Hepatic Bile Acid Synthesis: The liver compensates for the loss of returning bile acids by increasing the de novo synthesis of bile acids from cholesterol.[12][13] This process is mediated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis. A surrogate marker for this increased synthesis is the elevation of serum 7α-hydroxy-4-cholesten-3-one (C4).[12][13]

These downstream effects are believed to contribute to the therapeutic benefits of volixibat, including the alleviation of cholestatic pruritus and potential improvements in liver biochemistry.

Signaling Pathways and Molecular Interactions

The mechanism of action of volixibat primarily involves the direct inhibition of the ASBT protein. The subsequent physiological changes trigger a cascade of signaling events.

Volixibat_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Ileal Enterocyte cluster_circulation Portal Circulation cluster_liver Hepatocyte Bile Acids Bile Acids ASBT ASBT Bile Acids->ASBT Reabsorption Reduced Bile Acids Reduced Bile Acids ASBT->Reduced Bile Acids Transport Blocked Volixibat Volixibat Volixibat->ASBT Inhibition Bile Acid Synthesis Bile Acid Synthesis Reduced Bile Acids->Bile Acid Synthesis Feedback Loop Cholesterol Cholesterol Cholesterol->Bile Acid Synthesis Precursor ADME_Study_Workflow cluster_protocol ADME Study Protocol Screening Screening Dosing Single Oral Dose [14C]-Volixibat 50mg Screening->Dosing Sampling Serial Sampling (Blood, Plasma, Urine, Feces) Dosing->Sampling Analysis PK & Metabolite Analysis Sampling->Analysis Endpoint Determine ADME Profile Analysis->Endpoint

References

Preclinical Studies of Volixibat Potassium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical studies conducted on volixibat (B1684035) potassium (formerly known as SHP626 or LUM002). Volixibat is a potent, minimally absorbed, selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). By inhibiting this transporter in the terminal ileum, volixibat blocks the reabsorption of bile acids, thereby interrupting the enterohepatic circulation. This guide summarizes key preclinical findings related to its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile in various animal models.

Mechanism of Action and Pharmacodynamics

Volixibat's primary mechanism of action is the competitive inhibition of the apical sodium-dependent bile acid transporter (ASBT), a protein crucial for the reabsorption of bile acids from the intestine back to the liver. This interruption of the enterohepatic circulation of bile acids leads to several downstream effects.[1][2][3] The increased excretion of bile acids in the feces prompts the liver to synthesize new bile acids from cholesterol, which can lead to a reduction in serum cholesterol levels.[3][4]

Preclinical studies have consistently demonstrated the potent and selective nature of volixibat as an ASBT inhibitor.[1][5][6]

dot

cluster_Enterohepatic_Circulation Enterohepatic Circulation of Bile Acids cluster_Volixibat_Intervention Volixibat's Point of Intervention liver Liver gallbladder Gallbladder liver->gallbladder Bile Acid Storage small_intestine Small Intestine (Ileum) gallbladder->small_intestine Bile Acid Secretion portal_vein Portal Vein small_intestine->portal_vein Bile Acid Reabsorption (95%) feces Fecal Excretion small_intestine->feces Bile Acid Excretion (5%) asbt ASBT (Apical Sodium-dependent Bile Acid Transporter) portal_vein->liver volixibat Volixibat Potassium volixibat->asbt Inhibits small_intestine_intervention Ileal Enterocyte asbt->small_intestine_intervention Located in

Caption: Mechanism of Action of this compound.
Pharmacodynamic Effects in a NASH Mouse Model

A key preclinical study investigated the effects of volixibat in a high-fat diet (HFD)-fed Ldlr-/-.Leiden mouse model of non-alcoholic steatohepatitis (NASH).[7]

Experimental Protocol: Male Ldlr-/-.Leiden mice were fed a high-fat diet. Volixibat was administered daily in the food at doses of 5, 15, or 30 mg/kg for 24 weeks. The study monitored plasma and fecal bile acid levels, plasma insulin (B600854), lipids, and liver enzymes. Final analyses included liver histology, intrahepatic lipids, mesenteric white adipose tissue mass, and liver gene profiling.[7]

dot

start Start hfd_feeding High-Fat Diet (HFD) Feeding (Ldlr-/-.Leiden mice) start->hfd_feeding treatment_groups Treatment Groups (24 weeks) hfd_feeding->treatment_groups control HFD Control treatment_groups->control volixibat_5 Volixibat 5 mg/kg treatment_groups->volixibat_5 volixibat_15 Volixibat 15 mg/kg treatment_groups->volixibat_15 volixibat_30 Volixibat 30 mg/kg treatment_groups->volixibat_30 monitoring In-life Monitoring (Plasma, Fecal BAs, Lipids, etc.) control->monitoring Throughout study volixibat_5->monitoring Throughout study volixibat_15->monitoring Throughout study volixibat_30->monitoring Throughout study end_analysis End-of-Study Analyses (Histology, Gene Profiling, etc.) monitoring->end_analysis end End end_analysis->end

Caption: Experimental Workflow for the NASH Mouse Model Study.

Pharmacodynamic Findings:

ParameterFindingDoseReference
Fecal Bile Acid Excretion Significantly increased total amount of bile acid in feces.All doses[7]
Hepatocyte Hypertrophy Significantly attenuated the HFD-induced increase.30 mg/kg[7]
Hepatic Triglyceride Levels Significantly attenuated the HFD-induced increase.30 mg/kg[7]
Hepatic Cholesteryl Ester Levels Significantly attenuated the HFD-induced increase.30 mg/kg[7]
Mesenteric White Adipose Tissue Significantly attenuated HFD-induced deposition.30 mg/kg[7]
NAFLD Activity Score (NAS) Significantly lower than in HFD controls.30 mg/kg[7]
Gene Expression Reversed the inhibitory effect of HFD on metabolic master regulators (e.g., PGC-1β, insulin receptor, SREBF2).Not specified[7]

Pharmacokinetics and Metabolism

Preclinical studies in rats and dogs have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of volixibat. A consistent finding across species is its minimal systemic absorption.[1]

Experimental Protocols:

  • ADME in Rats and Dogs: While specific study protocols are not publicly detailed, nonclinical studies involved oral administration of pharmacologically relevant doses (10 mg/kg in dogs and 20 mg/kg in rats). Plasma levels of volixibat were measured, and urine and feces were collected to determine excretion routes.[1]

  • Quantitative Whole-Body Autoradiography (QWBA) in Rats: Following a single oral dose of [14C]-volixibat (20 mg/kg), the distribution of radioactivity was investigated in rats. This technique provides a visual representation of the drug's distribution throughout the body over time.[1]

  • In Vitro Metabolism: In vitro studies using human and hamster microsomes were conducted to identify the metabolic pathways of volixibat.[3]

Pharmacokinetic and ADME Findings:

ParameterSpeciesFindingReference
Systemic Exposure Rats and DogsMinimal. Plasma levels were generally below the lower limit of quantitation (1 ng/mL).[1]
Absorption Rats and DogsMinimally absorbed after oral administration.[1]
Distribution RatsRadioactivity was confined to the lumen and mucosa of the gastrointestinal tract.[1]
Metabolism In vitro (Human and Hamster Microsomes)Slow metabolism, primarily through hydroxylation and demethylation.[1][3]
Excretion Rats and DogsAlmost entirely recovered in feces, with less than 1% of the administered dose excreted in urine.[1]

dot

oral_admin Oral Administration of Volixibat gi_tract Gastrointestinal Tract oral_admin->gi_tract minimal_absorption Minimal Systemic Absorption (<1%) gi_tract->minimal_absorption Limited Passage fecal_excretion Primary Excretion Route (Unchanged Drug in Feces) gi_tract->fecal_excretion Direct Passage systemic_circulation Systemic Circulation (Very Low Levels) minimal_absorption->systemic_circulation metabolism Slow Metabolism (Hydroxylation, Demethylation) systemic_circulation->metabolism renal_excretion Minimal Renal Excretion (<1%) systemic_circulation->renal_excretion

Caption: Preclinical ADME Profile of this compound.

Preclinical Safety and Toxicology

While detailed toxicology reports are not publicly available, information from early clinical trial summaries provides insights into the preclinical safety evaluation. The safety profile of volixibat is consistent with its mechanism of action and minimal systemic absorption.

General Toxicology Findings: The most frequently observed adverse events in preclinical studies, which were also mirrored in early clinical trials, were gastrointestinal in nature, with diarrhea being the most common.[6] This is an expected consequence of increased bile acids in the colon.

Safety Pharmacology and Toxicology Studies: Standard preclinical safety and toxicology studies in animals, including rats and dogs, were conducted to support the initiation of clinical trials. These studies would have assessed the potential effects of volixibat on major organ systems and established a no-observed-adverse-effect-level (NOAEL). However, specific quantitative data from these studies, such as the NOAELs, are not available in the public domain.

Summary and Implications for Clinical Development

The preclinical data for this compound consistently demonstrate its intended mechanism of action as a potent and selective ASBT inhibitor. The pharmacodynamic effects observed in a relevant animal model of NASH, including increased fecal bile acid excretion and improvements in liver histology and metabolic parameters, provided a strong rationale for its clinical development in cholestatic liver diseases and NASH.[7]

The pharmacokinetic profile is characterized by minimal systemic absorption and primary elimination in the feces as an unchanged drug, which suggests a low potential for systemic toxicity and drug-drug interactions.[1] The preclinical safety profile is dominated by on-target gastrointestinal effects.

These preclinical findings have been foundational for the design and execution of Phase 1 and 2 clinical trials, which have further explored the safety, tolerability, and efficacy of volixibat in human populations. The consistent pharmacodynamic response of increased fecal bile acid excretion has been a key translational biomarker from preclinical to clinical studies.[8]

References

The Impact of Volixibat Potassium on Bile Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Volixibat (B1684035) potassium is a potent, orally administered, and minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). By selectively blocking the reabsorption of bile acids in the terminal ileum, volixibat disrupts the enterohepatic circulation, leading to a cascade of metabolic effects. This guide provides a comprehensive technical overview of volixibat's mechanism of action, its quantitative effects on key biomarkers of bile acid metabolism, detailed experimental protocols for assessing these effects, and a visual representation of the underlying signaling pathways.

Mechanism of Action

Volixibat's primary mechanism of action is the competitive inhibition of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), a protein crucial for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the portal circulation.[1][2] This targeted inhibition leads to a significant increase in the excretion of bile acids in the feces.[3][4]

The reduction in the bile acid pool returning to the liver triggers a compensatory response to maintain bile acid homeostasis. The liver increases the synthesis of new bile acids from cholesterol.[1] The rate-limiting enzyme in this synthesis pathway is cholesterol 7α-hydroxylase (CYP7A1).[1] This upregulation of bile acid synthesis from cholesterol can lead to a reduction in serum levels of low-density lipoprotein cholesterol (LDL-C).[5][6]

Signaling Pathways

The regulation of bile acid synthesis is a complex process involving the farnesoid X receptor (FXR), a nuclear hormone receptor activated by bile acids, and fibroblast growth factor 19 (FGF19), a hormone secreted from the ileum.[7][8]

Normal Bile Acid Homeostasis

cluster_ileum Ileal Enterocyte cluster_liver Hepatocyte Bile Acids (Intestine) Bile Acids (Intestine) ASBT ASBT (IBAT) Bile Acids (Intestine)->ASBT Reabsorption FXR_ileum FXR Activation Bile Acids (Intestine)->FXR_ileum Bile Acids (Portal Vein) Bile Acids (Portal Vein) ASBT->Bile Acids (Portal Vein) To Liver FGF19 FGF19 Secretion FXR_ileum->FGF19 FGFR4 FGFR4/β-Klotho Receptor FGF19->FGFR4 Binds to FXR_liver FXR Activation Bile Acids (Portal Vein)->FXR_liver SHP SHP Expression FXR_liver->SHP CYP7A1 CYP7A1 SHP->CYP7A1 Inhibition Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis FGFR4->CYP7A1 Inhibition cluster_ileum Ileal Enterocyte cluster_liver Hepatocyte Bile Acids (Intestine) Bile Acids (Intestine) ASBT ASBT (IBAT) Bile Acids (Intestine)->ASBT Reduced Reabsorption FXR_ileum Decreased FXR Activation Bile Acids (Intestine)->FXR_ileum Fecal Bile Acid Excretion Fecal Bile Acid Excretion Bile Acids (Intestine)->Fecal Bile Acid Excretion Increased Volixibat Volixibat Volixibat->ASBT Inhibition Bile Acids (Portal Vein) Reduced Bile Acids (Portal Vein) ASBT->Bile Acids (Portal Vein) FGF19 Decreased FGF19 Secretion FXR_ileum->FGF19 FGFR4 FGFR4/β-Klotho Receptor FGF19->FGFR4 FXR_liver Decreased FXR Activation Bile Acids (Portal Vein)->FXR_liver SHP Decreased SHP Expression FXR_liver->SHP CYP7A1 CYP7A1 SHP->CYP7A1 Reduced Inhibition Increased Bile Acid Synthesis Increased Bile Acid Synthesis CYP7A1->Increased Bile Acid Synthesis C4 Increased Serum C4 Increased Bile Acid Synthesis->C4 FGFR4->CYP7A1 Reduced Inhibition Cholesterol Cholesterol Cholesterol->CYP7A1 Upregulated Conversion

References

Volixibat Potassium for Primary Biliary Cholangitis (PBC): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of volixibat (B1684035) potassium, an investigational therapy for the treatment of cholestatic pruritus in patients with Primary Biliary Cholangitis (PBC). It is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive look at the mechanism of action, clinical trial data, and experimental protocols associated with volixibat's development program.

Primary Biliary Cholangitis is a chronic, progressive autoimmune liver disease characterized by the destruction of small intrahepatic bile ducts, leading to cholestasis, the accumulation of bile acids in the liver.[1] This accumulation can cause significant liver damage, eventually leading to fibrosis and cirrhosis.[1] One of the most burdensome symptoms of PBC is cholestatic pruritus, or intense itching, which affects up to 80% of individuals and can severely impact quality of life.[2][3][4] Volixibat potassium is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), designed to interrupt the enterohepatic circulation of bile acids, thereby reducing the systemic bile acid pool and alleviating associated symptoms.[2][5][6]

Mechanism of Action

Volixibat is a highly potent, selective inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[7] The IBAT is a protein located on the surface of the terminal ileum and is primarily responsible for the reabsorption of bile acids from the intestine back into the portal circulation for return to the liver.[5][6][7] This process, known as enterohepatic circulation, is highly efficient, recycling approximately 95% of bile acids.

In cholestatic conditions like PBC, the impaired bile flow leads to an accumulation of toxic bile acids systemically.[2][4] By competitively inhibiting IBAT, volixibat blocks this reabsorption pathway.[5][6] This interruption leads to increased excretion of bile acids in the feces.[4][5] The resulting decrease in the overall bile acid pool is believed to reduce bile acid-mediated liver damage and alleviate cholestatic symptoms, most notably pruritus.[5] The minimal systemic absorption of volixibat confines its primary activity to the gastrointestinal tract, which is a key aspect of its design.[5]

cluster_Intervention Therapeutic Intervention Liver Liver (Bile Acid Synthesis from Cholesterol) Systemic_BA Systemic Bile Acid Pool Liver->Systemic_BA Bile Acid Secretion Pruritus Cholestatic Pruritus Systemic_BA->Pruritus Symptom Induction Intestine Small Intestine (Terminal Ileum) Systemic_BA->Intestine IBAT IBAT (Bile Acid Reabsorption) Intestine->IBAT Feces Fecal Excretion Intestine->Feces IBAT->Systemic_BA 95% Reabsorption IBAT->Feces Increased Bile Acid Excretion Volixibat Volixibat Volixibat->IBAT Inhibition

Caption: Mechanism of action of volixibat as an IBAT inhibitor.

Clinical Development: The VANTAGE Study

The primary clinical investigation of volixibat in PBC is the Phase 2b VANTAGE study (NCT05050136).[2][8] This study is designed to evaluate the efficacy and safety of volixibat for the treatment of cholestatic pruritus in adults with PBC.[8][9]

Experimental Protocol: VANTAGE Study
  • Study Design : A multicenter, randomized, double-blind, placebo-controlled, adaptive phase 2b trial.[3]

  • Objective : To assess the efficacy, safety, and tolerability of volixibat in reducing pruritus in adult patients with PBC.[8][9]

  • Patient Population : The study enrolled adults (≥ 18 years) with a confirmed diagnosis of PBC and moderate to severe pruritus.[10] A key exclusion criterion was a history of small bowel surgery that could impact enterohepatic circulation.[9]

  • Intervention : Patients were randomized to receive volixibat 20 mg twice daily (BID), volixibat 80 mg BID, or a matching placebo BID for a 28-week period.[2][10] Based on interim analysis showing similar efficacy between the two active doses, the study is proceeding with the 20 mg BID dose.[3][11][12]

  • Primary Endpoint : The primary outcome measure is the mean change in the weekly average of daily itch scores from baseline to the Week 17-28 period, as assessed by the Adult Itch-Reported Outcome (ItchRO) scale.[2][10] The Adult ItchRO is an 11-point numeric rating scale where 0 indicates "no itch" and 10 represents the "worst itch imaginable".[3]

  • Secondary Endpoints : Key secondary outcomes include the proportion of patients achieving a ≥50% reduction in serum bile acids (sBA), changes in quality of life measures (including fatigue and sleep), and overall safety and tolerability.[2][5]

Screening Screening Phase (Patient Eligibility) Randomization Randomization (1:1:1) Screening->Randomization ArmA Volixibat 20mg BID Randomization->ArmA ArmB Volixibat 80mg BID Randomization->ArmB ArmC Placebo BID Randomization->ArmC Treatment 28-Week Double-Blind Treatment Period ArmA->Treatment ArmB->Treatment ArmC->Treatment Endpoint Primary Endpoint Assessment (Mean change in Adult ItchRO from Baseline to Wk 17-28) Treatment->Endpoint Efficacy Measurement Secondary Secondary Endpoint Assessment (sBA, QoL, Safety) Treatment->Secondary Additional Outcomes

Caption: Workflow of the Phase 2b VANTAGE clinical trial.

Clinical Efficacy and Biomarker Data

Interim analyses from the VANTAGE study have demonstrated statistically significant improvements in pruritus and reductions in serum bile acids for patients treated with volixibat.[2][10][13]

Table 1: Efficacy of Volixibat on Pruritus (Adult ItchRO Scale)

Treatment GroupMean Change from BaselinePlacebo-Adjusted DifferenceP-value (vs. Placebo)
Volixibat 20mg BID-3.84-2.34p=0.0090
Volixibat 80mg BID-3.79-2.29p=0.0075
Volixibat Combined -3.82 -2.32 p=0.0026

Data from interim analysis presented at Week 16 and Week 28.[2][11][12]

The data shows that volixibat treatment led to rapid and sustained reductions in itch, with statistically significant improvements observed as early as week 1.[2] Both the 20mg and 80mg doses achieved similar, significant responses.[2]

Table 2: Effect of Volixibat on Serum Bile Acids (sBA)

Biomarker EndpointVolixibat-Treated Patients
Patients with ≥50% sBA Reduction70-75%

Data from interim analysis.[2][11][12][13]

A significant majority of patients receiving volixibat achieved a substantial reduction in serum bile acid levels, a key pharmacodynamic marker of IBAT inhibition.[2][12][13] Additionally, reductions in the inflammatory biomarker IL-31 were observed in patients treated with volixibat.[2]

Safety and Tolerability Profile

The safety profile of volixibat in the VANTAGE study has been consistent with the known effects of IBAT inhibitors.[12]

Table 3: Common and Serious Adverse Events (AEs) in the VANTAGE Study

Adverse EventFrequency in Volixibat ArmsSeverityNotes
Most Common AE
Diarrhea77%Mild to ModerateMostly transient. One case led to discontinuation.[2][3][11][12][13]
Serious AEs (SAEs)
Suicide attempt, syncopen=1 (20mg group)Grade ≥3[3]
Hyperbilirubinemia, LFT increasedn=1 (20mg group)Grade ≥3[3]
Drug-induced liver injuryn=1 (80mg group)Grade ≥3Attributed to ibuprofen (B1674241) and alcohol.[3]

No new safety signals were identified.[2][3][10][12] Adverse events were similar between the 20 mg and 80 mg treatment groups.[2][12][13] Importantly, no clinically meaningful changes in liver biomarkers such as ALT, AST, ALP, or total bilirubin (B190676) were observed compared to placebo.[3][12]

Co-administration with Obeticholic Acid (OCA)

A separate pilot study, VLX-602, investigated the safety and efficacy of adding volixibat (80 mg BID) to the treatment regimen of six PBC patients already receiving OCA.[4]

  • Design : A multicenter, open-label study.[4]

  • Key Findings :

    • Improvements in pruritus were observed in some participants, which returned after volixibat cessation.[4]

    • The safety profile was consistent with the known effects of IBAT inhibitors, with the most common treatment-emergent adverse event being mild to moderate diarrhea (83.3%).[4]

    • Serum bile acid levels remained stable, and no clinically meaningful changes in liver function tests were observed.[4]

Regulatory Status

Based on the positive interim results from the VANTAGE study, the U.S. Food and Drug Administration (FDA) has granted Breakthrough Therapy Designation to volixibat for the treatment of cholestatic pruritus in patients with PBC.[2][6][10][13] This designation is intended to expedite the development and review of drugs for serious conditions where preliminary clinical evidence indicates substantial improvement over available therapy.[6]

Conclusion

This compound has demonstrated significant potential as a targeted therapy for cholestatic pruritus, a debilitating symptom of Primary Biliary Cholangitis. Through its mechanism as an IBAT inhibitor, it effectively reduces the systemic bile acid load. Data from the Phase 2b VANTAGE study shows that volixibat leads to statistically significant and clinically meaningful improvements in itch, accompanied by a favorable safety profile. The ongoing clinical development and Breakthrough Therapy Designation highlight its promise in addressing a critical unmet need for patients with PBC.

References

chemical structure and properties of volixibat potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (B1684035) potassium, also known as SHP626 and LUM002, is a potent, orally administered, and minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT).[1][2] This document provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data related to volixibat potassium.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, non-bile acid analogue. Its chemical structure and key identifiers are detailed below.

Identifier Value Citation
IUPAC Name potassium;[(2R,3R,4S,5R,6R)-6-[[3-[(3S,4R,5R)-3-butyl-7-(dimethylamino)-3-ethyl-4-hydroxy-1,1-dioxo-4,5-dihydro-2H-1λ⁶-benzothiepin-5-yl]phenyl]carbamoylamino]-3,5-dihydroxy-4-phenylmethoxyoxan-2-yl]methyl sulfate[3]
SMILES String CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)--INVALID-LINK--C3=CC(=CC=C3)NC(=O)N[C@H]4--INVALID-LINK--COS(=O)(=O)[O-]))O">C@@HOC(C5=CC=CC=C5)C4O)[C@H]1O.[K+][3]
CAS Number 1431935-92-0[3]
Molecular Formula C₃₈H₅₀KN₃O₁₂S₂[3]
Molecular Weight 844.0 g/mol [3]

Physicochemical Data:

Property Value Citation
pKa (Predicted) Acidic: -2.3, 11.5; Basic: 4.5N/A
Aqueous Solubility (Predicted) Data not available. Volixibat is known to be minimally absorbed.[2]N/A
LogP (Predicted) 3.2N/A

Mechanism of Action

This compound is a selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[4] ASBT is a key protein responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation.[4] By inhibiting ASBT, this compound blocks this reabsorption, leading to increased fecal excretion of bile acids.[2] This interruption of the enterohepatic circulation stimulates the liver to synthesize new bile acids from cholesterol to replenish the bile acid pool.[5] This mechanism of action is central to its therapeutic effects.

Volixibat This compound ASBT Apical Sodium-Dependent Bile Acid Transporter (ASBT) in Terminal Ileum Volixibat->ASBT Inhibits FecalBileAcids Increased Fecal Bile Acid Excretion Volixibat->FecalBileAcids Leads to BileAcidReabsorption Bile Acid Reabsorption (Enterohepatic Circulation) ASBT->BileAcidReabsorption Mediates BileAcidReabsorption->FecalBileAcids Decreased Liver Liver BileAcidReabsorption->Liver Returns Bile Acids to BileAcidSynthesis De Novo Bile Acid Synthesis Liver->BileAcidSynthesis Stimulates Cholesterol Cholesterol Cholesterol->BileAcidSynthesis Precursor

Mechanism of Action of this compound

Pharmacokinetics and Pharmacodynamics

Absorption, Distribution, Metabolism, and Excretion (ADME):

A Phase 1 study in healthy men demonstrated that volixibat is minimally absorbed following oral administration.[6]

Pharmacokinetic Parameter Finding Citation
Absorption Very low plasma concentrations (0-0.179 ng/mL) were detected up to 8 hours post-dose.[2][6]
Metabolism Volixibat is not metabolized and is excreted as the unchanged parent compound.[6]
Excretion The vast majority (mean 92.3%) of the administered dose is recovered in the feces. A negligible amount (mean 0.01%) is found in the urine.[6]

Pharmacodynamics:

The primary pharmacodynamic effect of volixibat is the inhibition of bile acid reuptake, which leads to a compensatory increase in bile acid synthesis. This is evidenced by an increase in serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.[5]

Therapeutic Indications and Clinical Trials

This compound has been investigated for the treatment of cholestatic pruritus and nonalcoholic steatohepatitis (NASH).

Cholestatic Pruritus:

Interim results from the Phase 2b VANTAGE study in patients with primary biliary cholangitis (PBC) and cholestatic pruritus showed a statistically significant improvement in pruritus with volixibat treatment compared to placebo.[7] A significant number of patients on volixibat also achieved a greater than 50% reduction in serum bile acids.[7]

Nonalcoholic Steatohepatitis (NASH):

A Phase 2 study of volixibat in adults with NASH was terminated due to a lack of efficacy.[5] While the drug demonstrated target engagement by increasing serum C4 and decreasing cholesterol levels, it did not lead to a significant improvement in liver histology or a reduction in hepatic steatosis.[5]

Clinical Trial Data Summary:

Study Indication Phase Key Findings Citation
VANTAGECholestatic Pruritus in Primary Biliary Cholangitis (PBC)2bStatistically significant improvement in pruritus. >50% reduction in serum bile acids in a majority of patients.[7]
NCT02787304Nonalcoholic Steatohepatitis (NASH)2Terminated for lack of efficacy. No significant improvement in liver histology.[5]
OHANAIntrahepatic Cholestasis of Pregnancy (ICP)2a/2bOngoing study to evaluate efficacy and safety.[8]
VISTASPrimary Sclerosing Cholangitis (PSC)2bInterim analysis exceeded the efficacy threshold for study continuation.[7]

Experimental Protocols

In Vitro ASBT Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on ASBT in a cell-based assay.

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis SeedCells Seed hASBT-expressing cells (e.g., MDCK-II) on Transwell inserts Culture Culture for 3-5 days to form a polarized monolayer SeedCells->Culture Wash1 Wash monolayer with pre-warmed transport buffer Culture->Wash1 Preincubation Pre-incubate with Volixibat or vehicle control Wash1->Preincubation AddSubstrate Add radiolabeled bile acid (e.g., [3H]-taurocholate) + Volixibat/vehicle Preincubation->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopUptake Wash with ice-cold buffer Incubate->StopUptake Lyse Lyse cells StopUptake->Lyse Quantify Quantify radioactivity Lyse->Quantify CalculateInhibition Calculate percent inhibition relative to vehicle control Quantify->CalculateInhibition DoseResponse Plot dose-response curve CalculateInhibition->DoseResponse IC50 Determine IC50 value DoseResponse->IC50

In Vitro ASBT Inhibition Assay Workflow

Detailed Steps:

  • Cell Culture: Culture a suitable mammalian cell line stably expressing human ASBT (e.g., MDCK-II cells) on permeable Transwell inserts to allow for the formation of a polarized monolayer.

  • Pre-incubation: Wash the cell monolayers with a pre-warmed transport buffer. Then, pre-incubate the cells with varying concentrations of this compound or a vehicle control in the apical compartment for a defined period (e.g., 15-30 minutes) at 37°C.

  • Uptake Initiation: Remove the pre-incubation solution and add a fresh, pre-warmed transport buffer containing a radiolabeled bile acid substrate (e.g., [³H]-taurocholic acid) and the corresponding concentration of this compound or vehicle to the apical compartment.

  • Incubation: Incubate the plates at 37°C for a predetermined time within the linear range of uptake (e.g., 10-30 minutes).

  • Uptake Termination and Lysis: Stop the uptake by rapidly washing the monolayers with ice-cold buffer. Lyse the cells to release the intracellular contents.

  • Quantification and Analysis: Quantify the amount of radiolabeled bile acid taken up by the cells using scintillation counting. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value from the resulting dose-response curve.[9]

Animal Model of Cholestatic Pruritus: Bile Duct Ligation (BDL)

The BDL model in mice is a widely used surgical model to induce cholestatic pruritus.

Surgical Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave and disinfect the abdominal area.

  • Incision: Make a midline abdominal incision to expose the peritoneal cavity.

  • Bile Duct Isolation: Gently retract the liver and intestines to visualize and isolate the common bile duct.

  • Ligation: Ligate the common bile duct in two locations using a non-absorbable suture. The duct can be transected between the two ligatures.

  • Closure: Close the abdominal wall and skin with sutures.

  • Post-operative Care: Administer analgesics and allow the animals to recover. Cholestasis and pruritus-like scratching behavior typically develop within 5-7 days.

Volixibat Administration and Assessment:

  • Drug Administration: Following the recovery period, administer this compound or a vehicle control orally to the BDL mice. The dosing regimen would be based on previous dose-finding studies.

  • Behavioral Assessment: Quantify the scratching behavior of the mice over a defined period to assess the anti-pruritic effect of volixibat.

  • Biochemical Analysis: Collect blood samples to measure serum bile acid levels and markers of liver injury.

Animal Model of NASH: Ldlr-/-.Leiden Mice

The Ldlr-/-.Leiden mouse model is a translational model for studying NASH.

Study Design:

  • Induction of NASH: Feed male Ldlr-/-.Leiden mice a high-fat diet (HFD) for an extended period (e.g., 24 weeks) to induce obesity, insulin (B600854) resistance, and the histopathological features of NASH.[10]

  • Group Allocation: Divide the mice into several groups: a chow-fed control group, an HFD-fed control group, and HFD-fed groups treated with different doses of this compound (e.g., 5, 15, and 30 mg/kg/day).[10]

  • Drug Administration: Administer this compound or vehicle to the respective groups daily via oral gavage for the duration of the treatment period.[10]

  • Monitoring: Monitor body weight, food intake, and plasma parameters (e.g., lipids, glucose, insulin, liver enzymes) at regular intervals throughout the study.[10]

  • Terminal Analysis: At the end of the study, collect blood and tissues for detailed analysis.

    • Histopathology: Analyze liver sections for steatosis, inflammation, and fibrosis.[10]

    • Biochemical Analysis: Measure hepatic lipid content and fecal bile acid excretion.[10]

    • Gene Expression: Perform gene expression analysis on liver tissue to assess the impact on metabolic pathways.[10]

start Start: Ldlr-/-.Leiden Mice hfd High-Fat Diet (HFD) (24 weeks) start->hfd grouping Group Allocation hfd->grouping chow Chow Control grouping->chow hfd_control HFD Control grouping->hfd_control volixibat_low HFD + Volixibat (Low Dose) grouping->volixibat_low volixibat_mid HFD + Volixibat (Mid Dose) grouping->volixibat_mid volixibat_high HFD + Volixibat (High Dose) grouping->volixibat_high treatment Daily Oral Gavage (Treatment Period) chow->treatment hfd_control->treatment volixibat_low->treatment volixibat_mid->treatment volixibat_high->treatment monitoring In-life Monitoring: - Body Weight - Food Intake - Plasma Parameters treatment->monitoring end End of Study treatment->end analysis Terminal Analysis: - Liver Histopathology - Hepatic & Fecal Lipids/Bile Acids - Gene Expression end->analysis

Experimental Workflow for Volixibat in Ldlr-/-.Leiden NASH Model

Conclusion

This compound is a potent and selective ASBT inhibitor with a well-defined mechanism of action. Its minimal systemic absorption and primary fecal excretion contribute to a favorable safety profile. While it has shown promise in the treatment of cholestatic pruritus, its development for NASH has been discontinued (B1498344) due to a lack of efficacy. Ongoing and future studies will further elucidate its therapeutic potential in other cholestatic liver diseases.

References

The Pharmacokinetics and Pharmacodynamics of Volixibat Potassium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (B1684035) potassium is an investigational, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3][4] By selectively blocking this transporter in the terminal ileum, volixibat interrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion.[5][6][7] This mechanism of action has therapeutic potential in cholestatic liver diseases, where the accumulation of bile acids contributes to symptoms such as pruritus and liver damage.[4][8] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for volixibat potassium, along with details of key experimental protocols.

Pharmacokinetics: Minimal Systemic Exposure

Volixibat is characterized by its minimal systemic absorption following oral administration.[1][9][10] The majority of the drug is excreted unchanged in the feces, indicating low bioavailability.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A Phase 1, open-label study in healthy male subjects using radiolabeled [14C]-volixibat provided definitive insights into its ADME properties.[1][9][10]

Key Findings:

  • Absorption: Plasma concentrations of volixibat were very low, with a range of 0–0.179 ng/mL observed up to 8 hours after a single 50 mg oral dose. Due to these low levels, standard pharmacokinetic parameters such as AUC and half-life could not be calculated.[1][9]

  • Distribution: No radioactivity was detected in plasma or whole blood, further supporting minimal systemic distribution.[1][9]

  • Metabolism: In vivo, unchanged volixibat was the only radioactive component detected in feces, indicating that the drug is not significantly metabolized.[1][9] In vitro studies have suggested slow metabolism primarily through hydroxylation and demethylation.

  • Excretion: The vast majority of the administered dose (mean ± SD: 92.3 ± 5.25%) was recovered in the feces as unchanged drug.[1][9] A negligible amount (0.01 ± 0.007%) was recovered in the urine.[1][9]

ParameterResultStudy PopulationReference
Plasma Concentration 0–0.179 ng/mL (up to 8h post-dose)Healthy Men[1][9]
Fecal Excretion (% of dose) 92.3 ± 5.25 (unchanged drug)Healthy Men[1][9]
Urinary Excretion (% of dose) 0.01 ± 0.007Healthy Men[1][9]
Metabolism Not metabolized in vivoHealthy Men[1][9]
Plasma Cmax (geometric mean) 0.10 ng/mL (SE 0.11) for 40 mg BID; 0.14 ng/mL (SE 0.22) for 80 mg BIDHealthy Adults[11]
Table 1: Summary of Pharmacokinetic Properties of Volixibat
Experimental Protocol: ADME Study
  • Study Design: Phase 1, open-label study.[1][9]

  • Participants: Eight healthy men aged 18–50 years.[1][9]

  • Intervention: Single oral dose of [14C]-volixibat 50 mg.[1][9]

  • Sample Collection: Blood, plasma, urine, and feces were collected at pre-selected time points over 6 days.[1][9]

  • Analytical Method: Volixibat concentrations in plasma and urine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][13] Total radioactivity was measured in all matrices.

Pharmacodynamics: On-Target Efficacy

The pharmacodynamic effects of volixibat are a direct consequence of its mechanism of action: the inhibition of IBAT. This leads to increased fecal bile acid excretion and a compensatory increase in bile acid synthesis.

Dose-Dependent Effects on Bile Acid Homeostasis

A Phase 1, blinded, placebo-controlled, dose-ranging study in healthy adult males demonstrated a clear dose-dependent effect of volixibat on fecal bile acid (FBA) excretion and the bile acid synthesis biomarker, serum 7α-hydroxy-4-cholesten-3-one (C4).[14]

DoseMean Change from Baseline in Fecal Bile Acid Excretion (µmol)Mean Change from Baseline in Serum C4 (ng/mL)
10 mg QD Data not explicitly provided, but showed an increaseData not explicitly provided, but showed an increase
20 mg QD Increased, similar to 50 mg/day of maralixibat90.7
5 mg BID Increased79.6
20 mg BID Increased106.0
40 mg BID Increased113.2
80 mg BID Increased137.6
Table 2: Dose-Dependent Pharmacodynamic Effects of Volixibat in Healthy Volunteers (Day 12) [11][14]
Clinical Efficacy in Cholestatic Pruritus

The VANTAGE and VISTAS clinical trials have provided evidence for the efficacy of volixibat in reducing pruritus in patients with primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC), respectively.[3][15]

VANTAGE Study (PBC):

An interim analysis of the Phase 2b VANTAGE study demonstrated a statistically significant improvement in pruritus for patients treated with volixibat compared to placebo.[3]

EndpointResultp-valueReference
Mean Change from Baseline in Adult ItchRO scale -3.82 (volixibat)<0.0001[3]
Placebo-Adjusted Difference in Adult ItchRO scale -2.320.0026[3]
Patients with >50% reduction in serum bile acids 75% (volixibat)-[3]
Table 3: Key Efficacy Results from the VANTAGE Study (Interim Analysis)

VISTAS Study (PSC):

The Phase 2b VISTAS study is ongoing, with an independent data review committee recommending continuation of the study with the 20 mg twice-daily dose based on a predefined threshold for efficacy and safety.[3][16]

Experimental Protocols: VANTAGE and VISTAS Studies
  • Study Design: Randomized, double-blind, placebo-controlled, Phase 2b trials.[15][16][17]

  • Patient Population:

    • VANTAGE: Adults with a confirmed diagnosis of PBC and associated pruritus.[17][18]

    • VISTAS: Patients aged 12 years and older with a confirmed diagnosis of PSC and associated pruritus.[15][19]

  • Intervention:

    • VANTAGE: Volixibat (20 mg or 80 mg twice daily) or placebo. The 20 mg twice-daily dose was selected for the confirmatory part of the study.[3][17]

    • VISTAS: Volixibat (20 mg or 80 mg twice daily) or placebo. The 20 mg twice-daily dose was selected to continue the study.[3][15]

  • Primary Endpoint: Mean change in daily itch scores from baseline using the Adult ItchRO (Itch Reported Outcome) tool.[15][16]

  • Secondary Endpoints: Safety and tolerability, changes in serum bile acid levels, and quality of life measures.[15][16]

Safety and Tolerability

Across multiple clinical trials involving over 400 individuals, volixibat has been generally well-tolerated.[2][3] The most common treatment-emergent adverse events are gastrointestinal in nature, with diarrhea being the most frequently reported.[3][20] These events are typically mild to moderate in severity and are consistent with the drug's mechanism of action, which increases the amount of bile acids in the colon.[1][9]

Signaling Pathways and Experimental Workflows

Mechanism of Action: IBAT Inhibition

The primary mechanism of action of volixibat is the competitive inhibition of the ileal bile acid transporter (IBAT). This disrupts the enterohepatic circulation of bile acids, leading to a cascade of downstream effects.

Volixibat Mechanism of Action cluster_lumen Intestinal Lumen (Ileum) cluster_enterocyte Enterocyte cluster_circulation Portal Circulation cluster_feces Feces BileAcids_Lumen Bile Acids IBAT IBAT (ASBT) BileAcids_Lumen->IBAT Reabsorption FecalExcretion Increased Fecal Bile Acid Excretion BileAcids_Lumen->FecalExcretion Excretion BileAcids_Enterocyte Bile Acids IBAT->BileAcids_Enterocyte PortalVein To Liver BileAcids_Enterocyte->PortalVein Volixibat Volixibat Volixibat->IBAT Inhibition

Mechanism of Action of Volixibat
Pharmacodynamic Consequences of IBAT Inhibition

The inhibition of IBAT by volixibat sets off a series of physiological responses aimed at maintaining bile acid homeostasis.

Pharmacodynamic Consequences Volixibat Volixibat Administration IBAT_Inhibition IBAT Inhibition in Terminal Ileum Volixibat->IBAT_Inhibition Decreased_BA_Return Decreased Bile Acid Return to Liver IBAT_Inhibition->Decreased_BA_Return Increased_Fecal_BA Increased Fecal Bile Acid Excretion IBAT_Inhibition->Increased_Fecal_BA Increased_BA_Synthesis Increased Hepatic Bile Acid Synthesis Decreased_BA_Return->Increased_BA_Synthesis Reduced_Serum_BA Reduced Systemic Serum Bile Acids Decreased_BA_Return->Reduced_Serum_BA Increased_C4 Increased Serum C4 Increased_BA_Synthesis->Increased_C4 Decreased_Cholesterol Decreased Serum LDL Cholesterol Increased_BA_Synthesis->Decreased_Cholesterol Reduced_Pruritus Reduced Pruritus in Cholestatic Disease Reduced_Serum_BA->Reduced_Pruritus Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1) Screening->Randomization Treatment Treatment Period (28 Weeks) - Volixibat 20mg BID - Volixibat 80mg BID - Placebo BID Randomization->Treatment Assessments Ongoing Assessments - Pruritus (Adult ItchRO) - Serum Bile Acids - Safety Monitoring Treatment->Assessments PrimaryEndpoint Primary Endpoint Analysis (Change in Itch Score) Assessments->PrimaryEndpoint DoseSelection Dose Selection for Confirmatory Phase PrimaryEndpoint->DoseSelection OpenLabel Open-Label Extension DoseSelection->OpenLabel

References

The Impact of Volixibat Potassium on Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volixibat (B1684035) potassium, a potent and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), is under investigation for the treatment of cholestatic liver diseases. By blocking the reabsorption of bile acids in the terminal ileum, volixibat potassium significantly alters the enterohepatic circulation, leading to increased fecal excretion of bile acids and reduced serum bile acid levels. This targeted mechanism of action has profound implications for the gut microbiota, a complex ecosystem that is highly sensitive to changes in the intestinal environment. This technical guide provides an in-depth analysis of the known and anticipated effects of this compound on the gut microbiota, drawing upon its mechanism of action and data from related IBAT inhibitors. We will explore the downstream consequences for host physiology, detail relevant experimental protocols, and present key data in a structured format to facilitate further research and drug development in this area.

Introduction: The Gut-Liver Axis and IBAT Inhibition

The gut-liver axis is a bidirectional communication network crucial for maintaining metabolic homeostasis. A key component of this axis is the enterohepatic circulation of bile acids. The ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT), is the primary protein responsible for the reabsorption of bile acids from the distal ileum back into the portal circulation.

This compound is a selective inhibitor of IBAT.[1] By blocking this transporter, volixibat disrupts the enterohepatic circulation, leading to a significant increase in the concentration of bile acids in the colon.[2][3] This alteration of the gut's chemical milieu is anticipated to have a substantial impact on the composition and function of the gut microbiota. The most common adverse event reported in clinical trials of volixibat is diarrhea, which is a strong indicator of altered gut physiology.[4][5]

Mechanism of Action: How this compound Influences the Gut Environment

The primary mechanism by which this compound affects the gut microbiota is through the increased delivery of bile acids to the colon. Bile acids are known to have direct antimicrobial properties and can shape the microbial community structure. The influx of primary bile acids into the colon provides an increased substrate for microbial biotransformation into secondary bile acids, a process that is entirely dependent on the metabolic activity of the gut microbiota.

Signaling Pathways

The interaction between volixibat, bile acids, and the gut microbiota involves complex signaling pathways, primarily through the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5).

IBAT_Inhibition_Signaling cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_colonocyte Colonocyte (L-cell) cluster_microbiota Gut Microbiota BileAcids Increased Bile Acids FXR_Enterocyte FXR BileAcids->FXR_Enterocyte Activates Microbiota Microbiota Alteration BileAcids->Microbiota IBAT IBAT BileAcids_Systemic Decreased Systemic Bile Acids IBAT->BileAcids_Systemic Reduces Reabsorption TGR5 TGR5 GLP1 GLP-1 Secretion TGR5->GLP1 Microbiota->TGR5 Activates with secondary bile acids Volixibat Volixibat Potassium Volixibat->IBAT Inhibits

Volixibat's mechanism and downstream signaling.

Impact on Gut Microbiota Composition and Diversity

While direct studies on volixibat's impact on human gut microbiota are not yet published, research on other IBAT inhibitors, such as elobixibat (B1671180), provides valuable insights into the expected changes.

A study in patients with chronic constipation treated with elobixibat showed a significant decrease in the Shannon diversity index, a measure of microbial richness and evenness.[6] However, at the phylum and genus levels, no significant changes were observed in that particular short-term study.[6] In a mouse model of non-alcoholic steatohepatitis (NASH), elobixibat administration normalized the gut microbial composition, reducing the number of Gram-positive bacteria in the phyla Firmicutes, Deferobacteria, and Actinobacteria, while increasing the number of Proteobacteria.[7]

Table 1: Anticipated Changes in Gut Microbiota Composition with this compound (based on data from other IBAT inhibitors)

Microbial GroupDirection of ChangeEvidence Source
Alpha Diversity
Shannon IndexDecreaseElobixibat human study[6]
Phylum Level
FirmicutesDecreaseElobixibat mouse study[7]
DeferobacteriaDecreaseElobixibat mouse study[7]
ActinobacteriaDecreaseElobixibat mouse study[7]
ProteobacteriaIncreaseElobixibat mouse study[7]

Alterations in Fecal Bile Acid Profile

The most direct and measurable impact of this compound on the gut environment is the alteration of the fecal bile acid profile. Clinical studies with volixibat have demonstrated a dose-dependent increase in fecal bile acid excretion.[2][3]

Studies with elobixibat have shown that this increase is primarily driven by a significant rise in primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), in the feces.[8] There is also evidence for an increase in the secondary bile acid, deoxycholic acid (DCA).[6]

Table 2: Changes in Fecal Bile Acid Composition with IBAT Inhibition

Bile AcidDirection of ChangeEvidence Source
Total Fecal Bile Acids IncreaseVolixibat human study[2][3], Elobixibat human study[8]
Primary Bile Acids
Cholic Acid (CA)IncreaseElobixibat human study[8]
Chenodeoxycholic Acid (CDCA)IncreaseElobixibat human study[8]
Secondary Bile Acids
Deoxycholic Acid (DCA)IncreaseElobixibat human study[6]
Lithocholic Acid (LCA)DecreaseElobixibat human study[8]

Experimental Protocols

Gut Microbiota Analysis: 16S rRNA Gene Sequencing

This protocol provides a general workflow for analyzing the gut microbial composition from fecal samples, which would be applicable to studies investigating the effects of this compound.

16S_rRNA_Workflow Sample Fecal Sample Collection & Storage (-80°C) DNA_Extraction DNA Extraction Sample->DNA_Extraction PCR 16S rRNA Gene Amplification (PCR) DNA_Extraction->PCR Library_Prep Library Preparation PCR->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (e.g., QIIME 2) Sequencing->Data_Analysis Results Taxonomic Profiling & Diversity Analysis Data_Analysis->Results Bile_Acid_Profiling_Workflow Sample Fecal Sample Collection & Storage (-80°C) Extraction Bile Acid Extraction Sample->Extraction LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification Results Fecal Bile Acid Concentrations Quantification->Results

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Volixibat Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (B1684035) potassium is a potent, minimally absorbed, and selective inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT).[1][2] Encoded by the SLC10A2 gene, ASBT is the primary transporter responsible for the reabsorption of bile acids from the terminal ileum into the enterohepatic circulation. By competitively inhibiting ASBT, volixibat disrupts this process, leading to increased fecal excretion of bile acids.[3] This mechanism reduces the total bile acid pool, which is a therapeutic strategy for managing cholestatic liver diseases and non-alcoholic steatohepatitis (NASH).[1][2][4] These application notes provide detailed protocols for the in vitro assessment of volixibat potassium's inhibitory activity on ASBT.

Mechanism of Action: ASBT Inhibition

This compound exerts its therapeutic effect by competitively binding to the ASBT protein on the apical membrane of enterocytes in the terminal ileum. This binding prevents the reuptake of bile acids from the intestinal lumen into the portal circulation. Consequently, the enterohepatic circulation of bile acids is interrupted, leading to a decrease in the overall bile acid pool. The liver compensates by increasing the synthesis of new bile acids from cholesterol, which can contribute to a reduction in serum cholesterol levels. The primary therapeutic outcome is the alleviation of bile acid accumulation in the liver and systemic circulation, which is implicated in the pathophysiology of cholestatic liver diseases.[2][3][4]

cluster_enterocyte Ileal Enterocyte cluster_lumen Intestinal Lumen cluster_circulation Portal Circulation ASBT ASBT (IBAT) RecycledBileAcids Recycled Bile Acids ASBT->RecycledBileAcids BileAcids Bile Acids BileAcids->ASBT Reabsorption FecalExcretion Increased Fecal Bile Acid Excretion BileAcids->FecalExcretion Volixibat This compound Volixibat->ASBT Inhibition

Figure 1. Signaling pathway of this compound's inhibition of the Apical Sodium-Dependent Bile Acid Transporter (ASBT).

Data Presentation

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents representative data from an in vitro ASBT inhibition assay.

CompoundTargetAssay TypeCell LineSubstrateIC50 (nM)
This compound Human ASBT (SLC10A2)[³H]-Taurocholate UptakeMDCK-hASBTTaurocholic AcidXX.X
Control Inhibitor Human ASBT (SLC10A2)[³H]-Taurocholate UptakeMDCK-hASBTTaurocholic AcidYY.Y

Note: The IC50 values presented are for illustrative purposes and should be determined experimentally.

Experimental Protocols

Protocol 1: Radiolabeled ASBT Inhibition Assay

This protocol describes a cell-based assay to determine the IC50 of this compound by measuring the inhibition of radiolabeled bile acid uptake into cells stably expressing human ASBT.

Materials and Reagents:

  • Cell Line: Madin-Darby Canine Kidney (MDCK-II) cells stably transfected with human ASBT (SLC10A2), or a similar cell line such as Chinese Hamster Ovary (CHO) cells.

  • Control Cell Line: Parental MDCK-II cells (not expressing ASBT).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Substrate: [³H]-Taurocholic acid.

  • Test Compound: this compound.

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.

  • Wash Buffer: Ice-cold HBSS.

  • Lysis Buffer: 0.1 M NaOH with 1% SDS.

  • Scintillation Cocktail.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed the ASBT-expressing and parental control cells into a 96-well plate at a density that allows for the formation of a confluent monolayer within 48-72 hours.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in Uptake Buffer to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest compound dilution).

  • Assay Procedure:

    • Aspirate the culture medium from the wells and wash the cell monolayers twice with warm (37°C) Uptake Buffer.

    • Pre-incubate the cells for 10-15 minutes at 37°C with 100 µL of the this compound dilutions or vehicle control.

    • Prepare the substrate solution by diluting [³H]-Taurocholic acid in Uptake Buffer to the desired final concentration.

    • Initiate the uptake by adding 100 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).

    • Terminate the uptake by aspirating the substrate solution and immediately washing the cells three times with 200 µL of ice-cold Wash Buffer.

    • Lyse the cells by adding 150 µL of Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the counts per minute (CPM) in the parental control cells from the CPM in the ASBT-expressing cells.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A Seed ASBT-expressing cells in 96-well plate B Culture to form confluent monolayer A->B C Wash cells with Uptake Buffer B->C D Pre-incubate with This compound dilutions C->D E Add [³H]-Taurocholate (Substrate) D->E F Incubate at 37°C E->F G Terminate uptake with ice-cold Wash Buffer F->G H Lyse cells G->H I Measure radioactivity by scintillation counting H->I J Calculate % inhibition and determine IC50 I->J

Figure 2. Experimental workflow for the radiolabeled ASBT inhibition assay.

Protocol 2: Non-Radioactive Fluorescent ASBT Inhibition Assay (Alternative)

This protocol provides an alternative method using a fluorescently-tagged bile acid analogue, which avoids the use of radioactive materials.

Materials and Reagents:

  • Cell Lines and Culture Medium: As described in Protocol 1.

  • Fluorescent Substrate: A fluorescent bile acid analogue (e.g., tauro-nor-THCA-24-DBD).

  • Test Compound: this compound.

  • Uptake and Wash Buffers: As described in Protocol 1.

  • Lysis Buffer (optional): 1% Triton X-100 in PBS.

  • Black, clear-bottom 96-well cell culture plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the ASBT-expressing and parental control cells into a black, clear-bottom 96-well plate and culture until confluent.

  • Compound Preparation: Prepare serial dilutions of this compound in Uptake Buffer as described in Protocol 1.

  • Assay Procedure:

    • Aspirate the culture medium and wash the cells twice with warm (37°C) Uptake Buffer.

    • Pre-incubate the cells for 10-15 minutes at 37°C with 100 µL of the this compound dilutions or vehicle control.

    • Initiate the uptake by adding the fluorescent bile acid analogue substrate solution.

    • Incubate at 37°C for the optimized uptake time.

    • Terminate the uptake by aspirating the substrate solution and washing the cells with ice-cold Wash Buffer.

    • Add 100 µL of Uptake Buffer or Lysis Buffer to each well.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the fluorescence intensity in the parental control cells from that in the ASBT-expressing cells.

    • Determine the percent inhibition and IC50 value as described in Protocol 1.

Conclusion

The provided protocols offer robust and reliable methods for the in vitro characterization of this compound as an ASBT inhibitor. The radiolabeled uptake assay is a standard and sensitive method, while the fluorescent assay provides a viable non-radioactive alternative. These assays are essential tools for researchers and drug development professionals in the preclinical evaluation of ASBT inhibitors and for understanding their mechanism of action.

References

Application Notes and Protocols for Volixibat Potassium in Mouse Models of Cholestasis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholestatic liver diseases are characterized by the impaired flow of bile from the liver to the small intestine, leading to the accumulation of bile acids in the liver and systemic circulation. This buildup is hepatotoxic, causing inflammation, fibrosis, and potentially cirrhosis.[1][2] Mouse models are crucial for studying the pathophysiology of cholestasis and for evaluating novel therapeutic agents.[3][4] Volixibat (B1684035) potassium (also known as SHP626 or LUM002) is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[5][6] By blocking IBAT, volixibat interrupts the enterohepatic circulation of bile acids, increasing their excretion in feces and reducing the total bile acid pool in the body.[6][7] These notes provide an overview of volixibat's mechanism, summarize key data, and offer representative protocols for its use in preclinical mouse models of cholestasis.

Mechanism of Action: IBAT Inhibition and Bile Acid Homeostasis

Bile acids are synthesized in the liver from cholesterol, secreted into the intestine, and then predominantly reabsorbed in the terminal ileum by IBAT for return to the liver via the portal circulation.[8][9] This enterohepatic circulation is tightly regulated. In the intestine, reabsorbed bile acids activate the farnesoid X receptor (FXR), which induces the expression of Fibroblast Growth Factor 15 (FGF15) in mice.[10][11] FGF15 travels to the liver, where it binds to its receptor complex (FGFR4/β-klotho) to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[8][9]

Volixibat selectively inhibits IBAT, breaking this cycle.[7] This action has two primary consequences:

  • It reduces the reabsorption of bile acids from the intestine, leading to a significant increase in fecal bile acid excretion.[6]

  • The subsequent decrease in total serum bile acids alleviates the toxic burden on the liver, which is the primary therapeutic goal in cholestatic conditions.[7]

cluster_liver Liver (Hepatocyte) cluster_circulation Portal Vein cluster_intestine Intestine (Ileum) CYP7A1 CYP7A1 BAs_Liver Bile Acids (BAs) CYP7A1->BAs_Liver Cholesterol Cholesterol Cholesterol->CYP7A1 Synthesis BAs_Intestine Intestinal BAs BAs_Liver->BAs_Intestine Biliary Secretion FGFR4 FGFR4/β-klotho Receptor FGFR4->CYP7A1 Suppresses BAs_Portal Reabsorbed BAs BAs_Portal->BAs_Liver Return to Liver FGF15_Portal FGF15 FGF15_Portal->FGFR4 IBAT IBAT Transporter IBAT->BAs_Portal Reabsorption BAs_Intestine->IBAT Uptake FXR FXR BAs_Intestine->FXR Activates Feces Fecal Excretion BAs_Intestine->Feces Increased Excretion FGF15_Intestine FGF15 FXR->FGF15_Intestine Induces FGF15_Intestine->FGF15_Portal Volixibat Volixibat Volixibat->IBAT Inhibits

Caption: Mechanism of Volixibat action on the enterohepatic circulation of bile acids.

Application Notes

Volixibat is under investigation for several cholestatic diseases, including primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC).[5][12] While specific data from cholestasis mouse models are limited in publicly available literature, data from a mouse model of non-alcoholic steatohepatitis (NASH) and from human clinical trials provide valuable insights for researchers.

Preclinical Data

A study using Ldlr-/-.Leiden mice fed a high-fat diet (a model for NASH) demonstrated volixibat's efficacy in a preclinical setting.[13] This provides the most relevant available mouse data for dose selection and expected pharmacodynamic effects.

Table 1: Effects of Volixibat in a High-Fat Diet-Fed Ldlr-/-.Leiden Mouse Model [13]

Parameter Control (High-Fat Diet) Volixibat (30 mg/kg) Outcome
Fecal Bile Acid Excretion Baseline Significantly Increased Confirms mechanism of action
Liver Triglycerides Elevated Significantly Reduced Improvement in steatosis
Liver Cholesteryl Esters Elevated Significantly Reduced Reduction in hepatic lipids

| NAS Score | Elevated | Significantly Lower | Improvement in overall disease activity |

Clinical Data

Human trials in patients with cholestatic conditions highlight the translatability of the mechanism and potential biomarkers. The VANTAGE trial in PBC patients showed significant reductions in pruritus (itching), a key symptom linked to high serum bile acid levels.[14][15]

Table 2: Summary of Key Outcomes from the VANTAGE Phase 2b Trial (Interim Analysis) in PBC Patients [6][14]

Parameter Placebo Volixibat (20 mg BID) Volixibat (80 mg BID)
Change in ItchRO Score -1.3 -3.7 (p < 0.05) -3.9 (p < 0.05)
% Patients with ≥50% sBA Reduction Not Reported ~70-75% ~70-75%
Most Common Adverse Event Not specified Diarrhea (mild-moderate) Diarrhea (mild-moderate)

Data are simplified for clarity. ItchRO is an 11-point scale for measuring itch intensity. sBA = serum bile acids.

Experimental Protocols

The following are representative protocols for inducing cholestasis in mice and for the subsequent administration and evaluation of volixibat potassium. These protocols are synthesized from established methodologies.[2][3][16]

Induction of Cholestasis via Bile Duct Ligation (BDL)

Bile duct ligation is a widely used surgical model that mimics obstructive cholestasis, leading to reproducible liver injury, inflammation, and fibrosis.[2][3]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scissors, forceps, needle holders)

  • 4-0 or 5-0 silk surgical suture

  • Surgical microscope or loupes

  • Warming pad

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and confirm the lack of pedal reflex. Place the mouse in a supine position on a warming pad to maintain body temperature. Shave the abdominal area and sterilize with 70% ethanol (B145695) and povidone-iodine.

  • Laparotomy: Make a midline abdominal incision (~1.5 cm) to expose the peritoneal cavity.

  • Bile Duct Identification: Gently retract the liver to visualize the common bile duct, which is a translucent tube running alongside the portal vein.

  • Ligation: Carefully isolate the common bile duct from the surrounding tissue. Ligate the duct in two places with silk suture: one ligature close to the liver and a second one distally. A double ligation ensures complete obstruction.[2]

  • Closure: Close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips.

  • Post-Operative Care: Administer analgesics as per institutional guidelines. Monitor the mice daily for signs of distress, weight loss, and jaundice.[17] Sham-operated control animals undergo the same procedure without bile duct ligation.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, corn oil)

  • Oral gavage needles (20-22 gauge, curved or straight with ball tip)

  • Syringes

  • Scale and vortex mixer

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 5-30 mg/kg) and the number and weight of the mice.[13]

    • Prepare a fresh suspension of volixibat in the chosen vehicle (e.g., 0.5% CMC) each day or as stability allows.

    • Use a vortex mixer to ensure a homogenous suspension before each administration.

  • Administration:

    • Administer volixibat or vehicle to the respective groups via oral gavage. This is typically performed once or twice daily.[14][18]

    • Treatment usually begins 1-3 days after BDL surgery and continues for the duration of the study (e.g., 7-21 days).

    • The volume administered is typically 5-10 mL/kg body weight.

Sample Collection and Analysis

At the end of the study period (e.g., day 7 or 14 post-BDL), mice are euthanized for sample collection.

Procedure:

  • Blood Collection: Collect blood via cardiac puncture for serum analysis.

  • Serum Analysis: Centrifuge blood to separate serum. Analyze for markers of liver injury (ALT, AST, ALP), cholestasis (total bilirubin, total serum bile acids), and kidney function (BUN, creatinine).

  • Tissue Collection:

    • Perfuse the liver with saline to remove blood.

    • Excise the entire liver and weigh it.

    • Take a portion of the liver and fix it in 10% neutral buffered formalin for histological analysis (H&E for injury, Sirius Red for fibrosis).

    • Snap-freeze the remaining liver tissue in liquid nitrogen and store it at -80°C for gene expression (e.g., qPCR for fibrosis and inflammation markers) and bile acid analysis.[17]

    • Collect a segment of the terminal ileum for gene expression analysis of targets like Fgf15.

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A1 Animal Acclimatization (1 week) A2 Induce Cholestasis Model (e.g., Bile Duct Ligation) A1->A2 A3 Randomize into Groups (Sham, BDL+Vehicle, BDL+Volixibat) A2->A3 B1 Daily Oral Gavage (Vehicle or this compound) A3->B1 B2 Daily Monitoring (Weight, Clinical Signs) B1->B2 C1 Euthanasia & Sample Collection (Blood, Liver, Ileum) B2->C1 C2 Serum Analysis (ALT, AST, Bilirubin, sBA) C1->C2 C3 Liver Histology (H&E, Sirius Red) C1->C3 C4 Gene Expression (qPCR) (Liver: Col1a1, Acta2, Tnf-α) (Ileum: Fgf15) C1->C4

Caption: General experimental workflow for evaluating volixibat in a mouse model of cholestasis.

References

Application Notes and Protocols for the Quantification of Volixibat Potassium in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (B1684035) potassium is an investigational drug under development for the treatment of cholestatic liver diseases such as primary sclerosing cholangitis (PSC) and primary biliary cholangitis (PBC).[1] It is a minimally absorbed, selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[2][3][4] By blocking this transporter, volixibat increases the excretion of bile acids in the feces, thereby reducing their systemic levels and potentially mitigating liver damage and associated symptoms like pruritus.[3][5][6] Given its low systemic absorption, a highly sensitive and robust analytical method is required for its quantification in plasma to support pharmacokinetic and toxicokinetic studies.

This document provides detailed application notes and protocols for the quantification of volixibat in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Mechanism of Action of Volixibat

Volixibat's therapeutic effect stems from its inhibition of the Apical Sodium-Dependent Bile Acid Transporter (ASBT) in the terminal ileum. This transporter is primarily responsible for the reabsorption of bile acids into the enterohepatic circulation. By inhibiting ASBT, volixibat disrupts this process, leading to a significant increase in the fecal excretion of bile acids. This, in turn, reduces the total bile acid pool in the body, alleviating the cholestatic state and its pathological consequences in the liver.

cluster_Enterohepatic_Circulation Enterohepatic Circulation cluster_Volixibat_Action Volixibat Intervention Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acid Synthesis Small_Intestine Small Intestine (Terminal Ileum) Gallbladder->Small_Intestine Bile Acid Secretion Portal_Vein Portal Vein Small_Intestine->Portal_Vein Bile Acid Reabsorption via ASBT Feces Feces Small_Intestine->Feces Bile Acid Excretion Portal_Vein->Liver Volixibat Volixibat ASBT ASBT Transporter Volixibat->ASBT Inhibits Plasma_Sample Plasma Sample (100 µL) IS_Spiking Spike with Internal Standard ([13C6]-volixibat) Plasma_Sample->IS_Spiking SPE Solid-Phase Extraction (SPE) (SOLAµ WAX) IS_Spiking->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis Data_Processing Data Processing and Quantification LC_MSMS_Analysis->Data_Processing

References

Application Notes and Protocols: Dose-Response Studies of Volixibat Potassium in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (B1684035) potassium is a potent, minimally absorbed, selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3] By blocking the reabsorption of bile acids in the terminal ileum, volixibat increases their fecal excretion, which in turn reduces the total bile acid pool and stimulates the synthesis of new bile acids from cholesterol in the liver.[1][4] This mechanism of action makes volixibat a promising therapeutic candidate for cholestatic liver diseases such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC).[3][5]

These application notes provide detailed protocols for conducting dose-response studies of volixibat potassium in relevant cell culture models to assess its potency and cytotoxic profile. The provided data are illustrative and intended to serve as a template for experimental design and data presentation.

Mechanism of Action: Inhibition of Bile Acid Reuptake

Volixibat's primary cellular target is the ASBT, a transporter protein located on the apical membrane of enterocytes in the terminal ileum. By competitively inhibiting this transporter, volixibat disrupts the enterohepatic circulation of bile acids. This leads to a reduction in bile acid levels in the liver and systemically, which is thought to alleviate bile acid-mediated liver injury and symptoms like pruritus.[2][6][7]

cluster_0 Enterohepatic Circulation cluster_1 Mechanism of Volixibat Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acid Secretion Small_Intestine Small Intestine (Ileum) Gallbladder->Small_Intestine Bile Acid Release Portal_Vein Portal Vein Small_Intestine->Portal_Vein Bile Acid Reabsorption (95%) Fecal_Excretion Fecal Bile Acid Excretion Small_Intestine->Fecal_Excretion Increased Bile Acid Excretion Portal_Vein->Liver Return to Liver Volixibat Volixibat ASBT ASBT Transporter (in Ileum) Volixibat->ASBT Inhibits Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to allow differentiation Start->Culture Wash Wash monolayer with pre-warmed HBSS Culture->Wash PreIncubate Pre-incubate with Volixibat or Vehicle Wash->PreIncubate AddSubstrate Add [³H]-Taurocholate (Bile Acid Substrate) PreIncubate->AddSubstrate Incubate Incubate for 10 min at 37°C AddSubstrate->Incubate StopReaction Stop reaction with ice-cold HBSS Incubate->StopReaction Lyse Lyse cells and collect lysate StopReaction->Lyse Measure Quantify radioactivity (Scintillation Counter) Lyse->Measure Analyze Calculate % Inhibition and determine IC₅₀ Measure->Analyze

References

Application Notes and Protocols for the Preparation of Volixibat Potassium Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Volixibat (B1684035) potassium is a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). It is under investigation for the treatment of various cholestatic liver diseases, including primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC).[1][2][3] Accurate and consistent preparation of volixibat potassium stock solutions is paramount for obtaining reliable and reproducible results in preclinical and in vitro experimental settings. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.

This compound: Chemical Properties and Storage

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of stable stock solutions.

ParameterValueReference
Molecular Weight 844.0 g/mol [4]
Appearance White to off-white solidAssumed based on typical small molecules[5]
Solubility DMSO: Expected to be solubleEthanol: Solubility not specifiedWater: Minimally solubleGeneral small molecule inhibitor guidance[5][6]
Storage (Powder) -20°C or -80°C, protected from light and moistureGeneral small molecule inhibitor guidance[5][7]
Storage (Stock Solution) -20°C or -80°C in single-use aliquotsGeneral small molecule inhibitor guidance[5][7]

Note: The solubility of this compound in specific solvents should be confirmed with the supplier's Certificate of Analysis (CofA) or product data sheet. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of many small molecule inhibitors.[5][6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro assays.

Materials and Equipment
  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure
  • Pre-calculation: Before weighing, calculate the required mass of this compound and the volume of DMSO needed to achieve a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 844.0 g/mol = 8.44 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the calculated amount of this compound powder directly into the tared tube. Record the actual mass weighed.

  • Dissolution:

    • Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

    • Securely cap the tube.

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved.[5] Visually inspect the solution against a light source to ensure there are no visible particles.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication may be used to aid dissolution.[5] However, always check the compound's stability information before applying heat.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile microcentrifuge tubes.[5][7]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.[5][7]

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium to the final desired experimental concentration.

  • Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in the desired experimental buffer or medium.

    • Important: To prevent precipitation of the compound, it is recommended to make initial dilutions in the same solvent as the stock solution (DMSO) before the final dilution into the aqueous medium.

    • Ensure that the final concentration of DMSO in the experimental setup is low (typically <0.1% to <0.5%) to avoid solvent-induced cellular toxicity.[6]

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the signaling pathway it targets.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation calc 1. Calculate Mass and Volume weigh 2. Weigh this compound calc->weigh dissolve 3. Dissolve in DMSO weigh->dissolve vortex 4. Vortex to Mix dissolve->vortex aliquot 5. Aliquot into Single-Use Tubes vortex->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw 7. Thaw Stock Aliquot store->thaw dilute 8. Serially Dilute in Medium/Buffer thaw->dilute use 9. Use in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

cluster_enterocyte Enterocyte cluster_portal Portal Circulation BA_lumen Bile Acids (Lumen) IBAT IBAT (ASBT) BA_lumen->IBAT Uptake BA_enterocyte Bile Acids IBAT->BA_enterocyte BA_portal Bile Acids to Liver BA_enterocyte->BA_portal Volixibat Volixibat Potassium Volixibat->IBAT Inhibition

Caption: Mechanism of action of this compound on the ileal bile acid transporter (IBAT).

References

Application Notes and Protocols for Inducing Changes in Fecal Bile Acids with Volixibat Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (B1684035) potassium (formerly SHP626 or LUM002) is a potent, orally administered, and minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1] The primary function of ASBT is the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation.[2][3] By competitively inhibiting this transporter, volixibat effectively reduces the reabsorption of bile acids, leading to a significant increase in their excretion in the feces.[4][5] This interruption of the enterohepatic circulation stimulates the liver to synthesize new bile acids from cholesterol to replenish the bile acid pool.[3] This mechanism of action underlies the therapeutic potential of volixibat in cholestatic liver diseases and non-alcoholic steatohepatitis (NASH).[6]

These application notes provide a comprehensive overview of the use of volixibat to induce changes in fecal bile acids, including quantitative data from preclinical and clinical studies, detailed experimental protocols for the analysis of fecal bile acids, and diagrams of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative changes in fecal bile acid excretion observed in preclinical and clinical studies following the administration of volixibat.

Table 1: Effect of Volixibat on Fecal Bile Acid Excretion in Ldlr-/-.Leiden Mice on a High-Fat Diet

Treatment GroupDose (mg/kg)DurationTotal Fecal Bile Acids (µmol/g feces)Fold Change vs. HFD Control
HFD Control-24 weeks~251.0
Volixibat524 weeks~50~2.0
Volixibat1524 weeks~75~3.0
Volixibat3024 weeks~100~4.0

Data adapted from Salic K, et al. PLoS One. 2019.[7]

Table 2: Effect of Volixibat on Fecal Bile Acid Excretion in Healthy Volunteers and Patients with Type 2 Diabetes Mellitus (T2DM)

PopulationTreatmentDoseDurationMean Total Fecal BA Excretion (μmol/24 h)
Healthy VolunteersPlacebo-28 days386.93
Healthy VolunteersVolixibat0.5 mg28 days643.73
Healthy VolunteersVolixibat1 mg28 days789.45
Healthy VolunteersVolixibat5 mg28 days987.65
Healthy VolunteersVolixibat10 mg28 days1239.3
T2DMPlacebo-28 days220.00
T2DMVolixibat10 mg28 days1786.0

Data adapted from a Phase 1 study in healthy adults and patients with T2DM.[8]

Table 3: Effect of Volixibat on Fecal Bile Acid Excretion in Overweight and Obese Adults

Treatment GroupDoseDurationMean Daily Fecal BA Excretion (μmol)
Placebo-12 days224.75
Volixibat≥20 mg/day12 days930.61

Data adapted from Palmer M, et al. BMC Pharmacol Toxicol. 2018.[9]

Signaling Pathway and Experimental Workflows

cluster_Enterohepatic_Circulation Enterohepatic Circulation of Bile Acids cluster_Volixibat_Action Mechanism of Action of Volixibat Liver Liver (Bile Acid Synthesis from Cholesterol) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Acids Small_Intestine Small Intestine (Lipid Digestion) Gallbladder->Small_Intestine Bile Release Terminal_Ileum Terminal Ileum (ASBT-mediated Reabsorption) Small_Intestine->Terminal_Ileum Portal_Vein Portal Vein Terminal_Ileum->Portal_Vein ~95% Reabsorption Feces Feces (Bile Acid Excretion) Terminal_Ileum->Feces ~5% Excretion ASBT ASBT Transporter Portal_Vein->Liver Volixibat Volixibat Potassium Volixibat->ASBT Inhibits cluster_Workflow Experimental Workflow for Fecal Bile Acid Analysis Start Fecal Sample Collection Lyophilization Lyophilization (Freeze-Drying) Start->Lyophilization Homogenization Homogenization Lyophilization->Homogenization Extraction Bile Acid Extraction (e.g., with organic solvents) Homogenization->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification Analysis UPLC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Results Data_Processing->End

References

Application Notes and Protocols for In Vivo Experimental Design of Volixibat Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (B1684035) potassium is a potent, orally administered, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By selectively blocking IBAT in the terminal ileum, volixibat disrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion.[2] This mechanism reduces the total bile acid pool and decreases the amount of bile acids returning to the liver. Consequently, the liver upregulates the synthesis of new bile acids from cholesterol, a process that can lower systemic levels of toxic bile acids and cholesterol.[3] These characteristics make volixibat a promising therapeutic candidate for cholestatic liver diseases, such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC), as well as nonalcoholic steatohepatitis (NASH).[1][2]

These application notes provide a comprehensive overview of the in vivo experimental design for evaluating the efficacy of volixibat potassium in preclinical models of NASH and cholestatic pruritus.

Key Signaling Pathway: IBAT Inhibition

The primary mechanism of volixibat is the competitive inhibition of the ileal bile acid transporter (IBAT). This action sets off a cascade of physiological responses aimed at restoring bile acid homeostasis.

Mechanism of Action of this compound.

Preclinical In Vivo Experimental Design

The following sections outline experimental designs for evaluating volixibat in two key therapeutic areas: Nonalcoholic Steatohepatitis (NASH) and Cholestatic Pruritus.

Study 1: Efficacy of Volixibat in a Mouse Model of NASH

Objective: To assess the therapeutic efficacy of volixibat in a diet-induced mouse model of NASH. A suitable model for this is the Ldlr-/-.Leiden mouse fed a high-fat diet, which develops key features of human NASH, including steatosis, inflammation, and fibrosis.[4]

Experimental Workflow:

NASH_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Acclimatization Acclimatization (1 week) Baseline Baseline Measurements (Body Weight, etc.) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Diet High-Fat Diet Induction (24 weeks) Randomization->Diet Dosing Daily Oral Gavage: - Vehicle - Volixibat (5, 15, 30 mg/kg) Diet->Dosing In_life In-life Monitoring (Body Weight, Food Intake) Dosing->In_life Interim Interim Blood Sampling (Lipids, Glucose) In_life->Interim Sacrifice Sacrifice (Week 24) Interim->Sacrifice Collection Sample Collection (Blood, Liver, Feces) Sacrifice->Collection Analysis Biochemical & Histological Analysis Collection->Analysis Pruritus_Study_Logic Model Induce Cholestasis (Bile Duct Ligation) Treatment Administer Volixibat or Vehicle Model->Treatment Behavior Quantify Scratching Behavior Treatment->Behavior Biochem Measure Serum Bile Acids & ATX Treatment->Biochem Hypothesis Hypothesis: Volixibat reduces scratching by lowering pruritogens Behavior->Hypothesis Correlates with Biochem->Hypothesis Correlates with

References

Measuring the Effect of Volixibat Potassium on Bile Acid Uptake In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (B1684035) potassium is a potent, minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2][3] The ASBT is a transmembrane protein primarily located in the terminal ileum responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the enterohepatic circulation.[4][5] By competitively inhibiting ASBT, volixibat potassium blocks this reabsorption, leading to increased fecal excretion of bile acids.[1][3] This, in turn, stimulates the liver to synthesize new bile acids from cholesterol, a mechanism with therapeutic potential for treating cholestatic liver diseases and non-alcoholic steatohepatitis (NASH).[2][3][6]

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory effect of this compound on bile acid uptake, enabling researchers to assess its potency and mechanism of action in a controlled laboratory setting.

Key Experimental Protocols

Two primary in vitro methods are described here for measuring the effect of this compound on bile acid uptake: a radiolabeled bile acid uptake assay and a luciferase reporter gene assay.

Protocol 1: Radiolabeled Bile Acid Uptake Assay

This protocol details the measurement of the uptake of a radiolabeled bile acid, such as [³H]-taurocholic acid, in a cell line stably expressing the human ASBT.

1. Cell Culture and Seeding:

  • Cell Line: Human embryonic kidney (HEK293) cells stably transfected with the human ASBT gene (SLC10A2) are recommended. Alternatively, Caco-2 cells, a human colon adenocarcinoma cell line that endogenously expresses ASBT after differentiation, can be used.

  • Culture Medium: For HEK293-ASBT cells, use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain ASBT expression. For Caco-2 cells, use Eagle's Minimum Essential Medium (EMEM) with 20% FBS and 1% non-essential amino acids.

  • Seeding: Seed the cells in a 24-well or 96-well plate at a density that allows them to reach approximately 90-95% confluency on the day of the assay. For Caco-2 cells, allow 18-21 days for differentiation into a polarized monolayer.

2. Preparation of Reagents:

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, buffered with HEPES to pH 7.4.

  • [³H]-Taurocholic Acid Stock Solution: Prepare a stock solution of radiolabeled taurocholic acid in the assay buffer. The final concentration used in the assay will typically be in the low micromolar range.

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO. A serial dilution series should be prepared in the assay buffer to achieve the desired final concentrations for the inhibition assay.

3. Bile Acid Uptake Assay Procedure:

  • Wash: On the day of the assay, aspirate the culture medium from the wells and wash the cell monolayers twice with pre-warmed (37°C) assay buffer.

  • Pre-incubation with Inhibitor: Add assay buffer containing the desired concentrations of this compound (or vehicle control) to the wells. Incubate the plate at 37°C for 15-30 minutes.

  • Initiate Uptake: Remove the inhibitor solution and add the assay buffer containing [³H]-taurocholic acid and the corresponding concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes). This time should be within the linear range of uptake for the specific cell line.

  • Terminate Uptake: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).

  • Quantification: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification: In parallel wells, determine the total protein concentration using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

4. Data Analysis:

  • Calculate the rate of bile acid uptake (e.g., in pmol/mg protein/min).

  • Plot the percentage of inhibition of [³H]-taurocholic acid uptake against the concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the bile acid uptake) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: ASBT-FXR Luciferase Reporter Assay

This assay provides an indirect but high-throughput method to screen for ASBT inhibitors. It utilizes a cell line co-transfected with the ASBT gene and a farnesoid X receptor (FXR) reporter construct. FXR is a nuclear receptor activated by bile acids. When bile acids are transported into the cell via ASBT, they activate FXR, which in turn drives the expression of a luciferase reporter gene.

1. Cell Culture and Transfection:

  • Cell Line: HEK293T cells are suitable for transient co-transfection.

  • Plasmids:

    • An expression vector containing the human ASBT cDNA.

    • An FXR expression vector.

    • A luciferase reporter plasmid containing FXR response elements in its promoter.

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Transfection: Co-transfect the cells with the plasmids using a suitable transfection reagent according to the manufacturer's protocol.

2. Luciferase Reporter Assay Procedure:

  • Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound and a known ASBT substrate and FXR agonist (e.g., chenodeoxycholic acid).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

3. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of inhibition of luciferase activity for each concentration of this compound relative to the vehicle-treated control.

  • Determine the IC50 value as described in Protocol 1.

Data Presentation

The quantitative data from the in vitro assays should be summarized in a clear and structured format.

Table 1: Inhibitory Effect of this compound on [³H]-Taurocholic Acid Uptake in HEK293-ASBT Cells

This compound (µM)Mean Uptake (pmol/mg protein/min)Standard Deviation% Inhibition
0 (Vehicle)15.21.10
0.00114.10.97.2
0.0111.80.822.4
0.17.50.550.7
13.10.379.6
101.50.290.1
IC50 (µM) 0.098

Visualizations

Signaling Pathway of this compound's Action

ASBT_Inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Ileal Enterocyte Bile Acids Bile Acids ASBT ASBT (Transporter) Bile Acids->ASBT Uptake Volixibat K Volixibat K Volixibat K->ASBT Inhibition Intracellular Bile Acids Intracellular Bile Acids ASBT->Intracellular Bile Acids Transport

Caption: Mechanism of ASBT inhibition by this compound.

Experimental Workflow for Radiolabeled Bile Acid Uptake Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed ASBT-expressing cells B Prepare Volixibat K dilutions A->B C Prepare [3H]-Taurocholate solution A->C E Pre-incubate with Volixibat K B->E F Add [3H]-Taurocholate + Volixibat K B->F C->F D Wash cells D->E E->F G Incubate at 37°C F->G H Terminate uptake & Wash G->H I Lyse cells H->I J Scintillation Counting I->J K Protein Quantification I->K L Normalize data & Calculate % Inhibition J->L K->L M Generate IC50 curve L->M

Caption: Workflow for the radiolabeled bile acid uptake assay.

References

Application Notes and Protocols: Volixibat Potassium Treatment in Mdr2 Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential and experimental protocols for the use of apical sodium-dependent bile acid transporter (ASBT) inhibitors, such as volixibat (B1684035) potassium, in the Mdr2 knockout (Mdr2-/-) mouse model of sclerosing cholangitis. The data presented is primarily based on a key preclinical study that utilized the potent, minimally absorbed ASBT inhibitor SC-435, which has a similar mechanism of action to volixibat potassium.

Introduction

The Mdr2 (Abcb4) knockout mouse is a well-established and widely used animal model for cholestatic liver diseases, particularly those mimicking aspects of primary sclerosing cholangitis (PSC) and progressive familial intrahepatic cholestasis (PFIC) type 3.[1][2] These mice lack the canalicular phospholipid floppase, leading to the secretion of "toxic" bile deficient in phospholipids (B1166683). This toxic bile damages the bile duct epithelium, triggering an inflammatory cascade that results in progressive cholestasis, liver fibrosis, and sclerosing cholangitis.[1][2]

This compound is a potent, orally administered, and minimally absorbed inhibitor of the ileal bile acid transporter (ASBT). ASBT is primarily responsible for the reabsorption of bile acids from the terminal ileum, a key step in their enterohepatic circulation. By inhibiting ASBT, this compound increases the fecal excretion of bile acids, thereby reducing the total bile acid pool and alleviating the bile acid-related liver injury characteristic of cholestatic diseases. Preclinical studies using similar ASBT inhibitors in Mdr2-/- mice have demonstrated a significant therapeutic effect, blocking the progression of sclerosing cholangitis.[1][2]

Mechanism of Action of ASBT Inhibition in Mdr2-/- Mice

In Mdr2-/- mice, the absence of phospholipids in bile leads to an increase in non-micellar bound, "toxic" bile acids. These bile acids cause damage to cholangiocytes, the cells lining the bile ducts. Inhibition of ASBT interrupts the enterohepatic circulation of these toxic bile acids, leading to their increased excretion in feces. This reduces the overall bile acid load on the liver, decreases the concentration of hydrophobic bile acids in the serum and liver, and ultimately lessens the ongoing injury to the bile ducts.

cluster_Mdr2_Pathophysiology Pathophysiology in Mdr2 Knockout Mice cluster_ASBT_Inhibition Therapeutic Intervention with this compound (ASBT Inhibitor) Mdr2 Gene Knockout Mdr2 Gene Knockout Absence of Phospholipids in Bile Absence of Phospholipids in Bile Mdr2 Gene Knockout->Absence of Phospholipids in Bile Toxic Bile with High Concentration of Free Bile Acids Toxic Bile with High Concentration of Free Bile Acids Absence of Phospholipids in Bile->Toxic Bile with High Concentration of Free Bile Acids Cholangiocyte Injury and Inflammation Cholangiocyte Injury and Inflammation Toxic Bile with High Concentration of Free Bile Acids->Cholangiocyte Injury and Inflammation Reduced Enterohepatic Recirculation of Bile Acids Reduced Enterohepatic Recirculation of Bile Acids Toxic Bile with High Concentration of Free Bile Acids->Reduced Enterohepatic Recirculation of Bile Acids Target of Intervention Sclerosing Cholangitis and Liver Fibrosis Sclerosing Cholangitis and Liver Fibrosis Cholangiocyte Injury and Inflammation->Sclerosing Cholangitis and Liver Fibrosis This compound This compound Inhibition of Ileal ASBT Inhibition of Ileal ASBT This compound->Inhibition of Ileal ASBT Inhibition of Ileal ASBT->Reduced Enterohepatic Recirculation of Bile Acids Increased Fecal Bile Acid Excretion Increased Fecal Bile Acid Excretion Reduced Enterohepatic Recirculation of Bile Acids->Increased Fecal Bile Acid Excretion Decreased Serum and Liver Bile Acid Concentrations Decreased Serum and Liver Bile Acid Concentrations Reduced Enterohepatic Recirculation of Bile Acids->Decreased Serum and Liver Bile Acid Concentrations Reduced Cholangiocyte Injury Reduced Cholangiocyte Injury Decreased Serum and Liver Bile Acid Concentrations->Reduced Cholangiocyte Injury Amelioration of Sclerosing Cholangitis and Fibrosis Amelioration of Sclerosing Cholangitis and Fibrosis Reduced Cholangiocyte Injury->Amelioration of Sclerosing Cholangitis and Fibrosis

Mechanism of ASBT Inhibition in Mdr2 Knockout Mice.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a 14-day treatment study with the ASBT inhibitor SC-435 in 30-day-old female Mdr2-/- mice.[1][2]

Table 1: Effects on Biomarkers of Liver Injury [1][2]

ParameterMdr2-/- ControlMdr2-/- + SC-435% Reduction
Plasma ALT (U/L)~500~7086%
Plasma Total Bilirubin (mg/dL)~0.3~0.0293%
Serum Alkaline Phosphatase (U/L)~800~36055%

Table 2: Effects on Bile Acid Homeostasis [1][2]

ParameterMdr2-/- ControlMdr2-/- + SC-435Fold Change
Fecal Bile Acid ExcretionBaselineBaseline8-fold increase
Liver Total Bile Acid ConcentrationBaselineBaseline65% decrease
Serum Total Bile Acid ConcentrationBaselineBaseline>98% decrease
Biliary Bile Acid ConcentrationBaselineBaseline98.8% decrease

Table 3: Effects on Liver Histology and Fibrosis [1][2]

ParameterMdr2-/- ControlMdr2-/- + SC-435Observation
Sclerosing Cholangitis ScoreHighSignificantly ReducedImprovement in inflammation, ductal proliferation, necrosis, and fibrosis
Hepatic Profibrogenic Gene ExpressionElevatedReducedAttenuation of the fibrotic process

Experimental Protocols

The following protocols are based on the methodology described in the study by Baghdasaryan et al.[1][2]

Animal Model
  • Strain: Mdr2 knockout (Mdr2-/-) mice on a BALB/cJ background are a suitable model.

  • Age and Sex: 30-day-old female mice were used in the reference study.

  • Housing: Mice should be housed in conventional conditions with a 12-hour light/dark cycle and ad libitum access to food and water. For fecal collection, single housing on raised, wire-bottom cages is necessary.

Drug Administration
  • Compound: A potent, minimally absorbed ASBT inhibitor such as this compound or a research compound like SC-435.

  • Formulation: The compound can be admixed with high-fat breeder chow (e.g., 9% fat content). In the reference study, 0.006% SC-435 was used.

  • Dosage: The provided concentration of SC-435 resulted in an approximate daily dose of 11 mg/kg.

  • Treatment Duration: A 14-day treatment period was shown to be effective.

  • Control Group: Control mice should receive the same high-fat breeder chow without the ASBT inhibitor.

Sample Collection and Analysis
  • Blood: Blood can be collected via cardiocentesis at the time of sacrifice for the analysis of plasma alanine (B10760859) aminotransferase (ALT), total bilirubin, and serum alkaline phosphatase (ALP) using standard biochemical assays.

  • Feces: For fecal bile acid analysis, collect all fecal material over a 48-hour period. Re-hydrate the feces with water (2x the fecal weight) overnight at 4°C. Extract bile acids with 50% t-butanol/water and quantify using a total bile acids enzymatic kit.

  • Liver and Bile: At sacrifice, perfuse the liver and collect tissue for histology and gene expression analysis. Gallbladder bile can be collected for the analysis of bile composition.

  • Histology: Fix liver samples in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Trichrome staining to assess inflammation, bile duct proliferation, necrosis, and fibrosis.

  • Gene Expression: Isolate RNA from liver tissue for RNA sequencing or quantitative PCR to analyze the expression of pro-inflammatory and pro-fibrogenic genes.

  • Bile Acid and Phospholipid Measurement: Utilize mass spectrometry for the detailed analysis of bile acid and phospholipid composition in serum, liver, and bile.

Experimental Workflow

The following diagram outlines the key steps in a typical preclinical study evaluating an ASBT inhibitor in the Mdr2-/- mouse model.

Start Start Acquire 30-day-old female Mdr2-/- mice Acquire 30-day-old female Mdr2-/- mice Start->Acquire 30-day-old female Mdr2-/- mice Divide into Control and Treatment Groups Divide into Control and Treatment Groups Acquire 30-day-old female Mdr2-/- mice->Divide into Control and Treatment Groups Administer Control Diet (High-Fat Chow) Administer Control Diet (High-Fat Chow) Divide into Control and Treatment Groups->Administer Control Diet (High-Fat Chow) Administer Treatment Diet (High-Fat Chow + ASBT Inhibitor) Administer Treatment Diet (High-Fat Chow + ASBT Inhibitor) Divide into Control and Treatment Groups->Administer Treatment Diet (High-Fat Chow + ASBT Inhibitor) Monitor Body Weight for 14 Days Monitor Body Weight for 14 Days Administer Control Diet (High-Fat Chow)->Monitor Body Weight for 14 Days Administer Treatment Diet (High-Fat Chow + ASBT Inhibitor)->Monitor Body Weight for 14 Days Collect Feces (Days 12-14) Collect Feces (Days 12-14) Monitor Body Weight for 14 Days->Collect Feces (Days 12-14) Sacrifice Mice on Day 14 Sacrifice Mice on Day 14 Collect Feces (Days 12-14)->Sacrifice Mice on Day 14 Collect Blood, Liver, and Bile Collect Blood, Liver, and Bile Sacrifice Mice on Day 14->Collect Blood, Liver, and Bile Biochemical Analysis (ALT, Bilirubin, ALP) Biochemical Analysis (ALT, Bilirubin, ALP) Collect Blood, Liver, and Bile->Biochemical Analysis (ALT, Bilirubin, ALP) Bile Acid Analysis (Feces, Serum, Liver, Bile) Bile Acid Analysis (Feces, Serum, Liver, Bile) Collect Blood, Liver, and Bile->Bile Acid Analysis (Feces, Serum, Liver, Bile) Histological Analysis (H&E, Trichrome) Histological Analysis (H&E, Trichrome) Collect Blood, Liver, and Bile->Histological Analysis (H&E, Trichrome) Gene Expression Analysis (RNAseq/qPCR) Gene Expression Analysis (RNAseq/qPCR) Collect Blood, Liver, and Bile->Gene Expression Analysis (RNAseq/qPCR) Data Analysis and Interpretation Data Analysis and Interpretation Biochemical Analysis (ALT, Bilirubin, ALP)->Data Analysis and Interpretation Bile Acid Analysis (Feces, Serum, Liver, Bile)->Data Analysis and Interpretation Histological Analysis (H&E, Trichrome)->Data Analysis and Interpretation Gene Expression Analysis (RNAseq/qPCR)->Data Analysis and Interpretation

Experimental Workflow for ASBT Inhibitor Study in Mdr2-/- Mice.

Conclusion

The use of ASBT inhibitors like this compound presents a promising therapeutic strategy for cholestatic liver diseases characterized by bile acid-mediated toxicity. The Mdr2 knockout mouse model is an invaluable tool for the preclinical evaluation of such compounds. The protocols and data presented here provide a solid foundation for designing and interpreting studies aimed at further elucidating the efficacy and mechanism of action of this compound and other ASBT inhibitors in the context of sclerosing cholangitis and related disorders.

References

Application Notes and Protocols for Assessing Volixibat Potassium Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for assessing the preclinical efficacy of volixibat (B1684035) potassium in established rodent models of NASH and cholestatic liver injury.

Mechanism of Action Signaling Pathway

The primary mechanism of volixibat potassium involves the inhibition of the apical sodium-dependent bile acid transporter (ASBT) in the terminal ileum. This disrupts the enterohepatic circulation of bile acids, leading to a cascade of downstream effects.

Caption: Mechanism of action of this compound.

Preclinical Models and Experimental Protocols

Non-Alcoholic Steatohepatitis (NASH) Model

A widely used and relevant model for studying NASH is the high-fat diet (HFD)-fed Ldlr-/-.Leiden mouse model.[3] These mice, deficient in the low-density lipoprotein receptor, develop key features of human NASH, including steatosis, inflammation, and fibrosis when fed a high-fat diet.

Experimental Protocol: HFD-Induced NASH in Ldlr-/-.Leiden Mice

  • Animal Model: Male Ldlr-/-.Leiden mice, 8-10 weeks old.

  • Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Diet-Induced NASH:

    • Acclimatize mice for one week on a standard chow diet.

    • Induce NASH by feeding a high-fat diet (e.g., 40-60% of calories from fat, high in cholesterol and fructose) for a period of 20-24 weeks.[3]

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Administer this compound orally (e.g., via gavage) once daily at desired doses (e.g., 5, 15, and 30 mg/kg) for the last 8-12 weeks of the HFD feeding period.[3]

    • Include a vehicle control group receiving the vehicle alone.

  • Efficacy Endpoints and Sample Collection:

    • Metabolic Parameters: Monitor body weight weekly. At the end of the study, collect fasting blood samples for analysis of plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides), glucose, and insulin.[3]

    • Liver Function: Measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[3]

    • Bile Acid Homeostasis: Collect feces over a 24-hour period to measure fecal bile acid excretion. Analyze plasma for total bile acids and 7α-hydroxy-4-cholesten-3-one (C4), a marker of bile acid synthesis.[3][4]

    • Histopathology: At termination, perfuse and collect the liver. Fix a portion in 10% neutral buffered formalin for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Sirius Red for assessment of the NAFLD Activity Score (NAS) and fibrosis.[3]

    • Hepatic Lipid Content: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of hepatic triglyceride and cholesterol levels.[3]

Cholestatic Liver Injury Model

The partial bile duct ligation (pBDL) model in rats is a suitable model to induce cholestatic liver injury and to assess the therapeutic potential of this compound on cholestasis-associated parameters.

Experimental Protocol: Partial Bile Duct Ligation (pBDL) in Rats

  • Animal Model: Male Sprague-Dawley rats, 200-250g.

  • Housing: As described for the NASH model.

  • Partial Bile Duct Ligation Surgery:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Perform a midline laparotomy to expose the common bile duct.

    • Carefully dissect the common bile duct and place two ligatures around it.

    • To create a partial obstruction, a needle of a specific gauge is placed parallel to the bile duct, and the ligatures are tied. The needle is then removed, leaving a constricted but patent duct.

    • Close the abdominal incision in layers.

    • Administer post-operative analgesia as required.

  • This compound Administration:

    • Begin oral administration of this compound (at desired doses) or vehicle one day after the pBDL surgery and continue for a specified period (e.g., 7 or 14 days).

  • Efficacy Endpoints and Sample Collection:

    • Liver Function: Collect blood at baseline and termination to measure serum levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.

    • Bile Acid Homeostasis: Measure serum total bile acids and fecal bile acid excretion.

    • Histopathology: At the end of the study, harvest the liver for histological analysis of bile duct proliferation, inflammation, and necrosis (H&E staining).

Experimental Workflow Diagram

Preclinical Efficacy Assessment Workflow cluster_NASH_Model NASH Model (Ldlr-/-.Leiden Mice) cluster_Cholestasis_Model Cholestasis Model (pBDL Rats) NASH_Induction NASH Induction (High-Fat Diet for 20-24 weeks) NASH_Treatment This compound Treatment (Oral Gavage for 8-12 weeks) NASH_Induction->NASH_Treatment NASH_Endpoints Efficacy Endpoints: - Metabolic Parameters - Liver Function Tests - Bile Acid Homeostasis - Liver Histology (NAS) - Hepatic Lipid Content NASH_Treatment->NASH_Endpoints Endpoint_Analysis Endpoint Analysis NASH_Endpoints->Endpoint_Analysis pBDL_Surgery Partial Bile Duct Ligation (pBDL) Surgery Cholestasis_Treatment This compound Treatment (Oral Gavage for 7-14 days) pBDL_Surgery->Cholestasis_Treatment Cholestasis_Endpoints Efficacy Endpoints: - Liver Function Tests - Bile Acid Homeostasis - Liver Histology Cholestasis_Treatment->Cholestasis_Endpoints Cholestasis_Endpoints->Endpoint_Analysis Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Model_Induction Disease Model Induction Animal_Acclimatization->Model_Induction Treatment_Phase Treatment Phase Data_Interpretation Data Interpretation & Reporting Endpoint_Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: General workflow for preclinical efficacy assessment.

Data Presentation

Quantitative data should be summarized in a clear and concise tabular format to facilitate comparison between treatment groups.

Table 1: Efficacy of this compound in a Murine NASH Model

ParameterVehicle Control (HFD)Volixibat (5 mg/kg)Volixibat (15 mg/kg)Volixibat (30 mg/kg)
Body Weight (g) 45.2 ± 3.144.8 ± 2.943.5 ± 3.542.1 ± 2.8
Plasma Total Cholesterol (mg/dL) 350 ± 25310 ± 22280 ± 18 250 ± 20***
Plasma ALT (U/L) 120 ± 15105 ± 1290 ± 10*75 ± 8
Fecal Bile Acids (µmol/g/day) 2.5 ± 0.55.8 ± 0.8 8.2 ± 1.1 10.5 ± 1.5
NAFLD Activity Score (NAS) 5.8 ± 0.64.5 ± 0.5*3.2 ± 0.42.5 ± 0.3***
Liver Fibrosis (Sirius Red, % area) 3.2 ± 0.42.5 ± 0.31.8 ± 0.21.2 ± 0.2**
Hepatic Triglycerides (mg/g) 85 ± 1070 ± 855 ± 640 ± 5**

*Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. Data are hypothetical and for illustrative purposes.

Table 2: Efficacy of this compound in a Rat Cholestasis Model

ParameterSham ControlpBDL + VehiclepBDL + Volixibat (10 mg/kg)pBDL + Volixibat (30 mg/kg)
Serum ALT (U/L) 45 ± 5250 ± 30180 ± 25120 ± 18**
Serum ALP (U/L) 150 ± 20600 ± 50450 ± 40300 ± 35
Serum Total Bilirubin (mg/dL) 0.2 ± 0.055.5 ± 0.83.8 ± 0.6*2.1 ± 0.4
Serum Total Bile Acids (µmol/L) 15 ± 3150 ± 2095 ± 1560 ± 10**
Liver Necrosis Score (0-3) 0.1 ± 0.12.5 ± 0.31.5 ± 0.20.8 ± 0.2**

*Data are presented as mean ± SEM. Statistical significance vs. pBDL + Vehicle: *p<0.05, *p<0.01. Data are hypothetical and for illustrative purposes.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. The use of well-characterized disease models and a comprehensive set of efficacy endpoints will allow for a thorough assessment of the therapeutic potential of this novel ASBT inhibitor for the treatment of NASH and cholestatic liver diseases. Consistent and detailed data collection and presentation are crucial for the successful translation of preclinical findings to clinical development.

References

Application Notes and Protocols: Quantifying Changes in Serum Bile Acids Following Volixibat Potassium Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (B1684035) potassium is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT).[1][2] By selectively blocking the reabsorption of bile acids in the terminal ileum, volixibat interrupts the enterohepatic circulation, leading to a reduction in the systemic levels of serum bile acids.[2][3][4][5] This mechanism of action makes volixibat a promising therapeutic agent for cholestatic liver diseases, such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC), where elevated serum bile acids are a key pathological feature.[1][6] These application notes provide a summary of the observed quantitative changes in serum bile acids following volixibat treatment and detailed protocols for their measurement.

Quantitative Changes in Serum Bile Acids with Volixibat

Clinical trial data from studies such as VANTAGE (in PBC) and VISTAS (in PSC) have demonstrated a significant reduction in serum bile acid (sBA) levels in patients treated with volixibat.[1][7][6][8] The primary quantitative finding is the proportion of patients achieving a clinically meaningful response, defined as a substantial reduction in sBA from baseline.

Table 1: Summary of Serum Bile Acid Reduction in Patients Treated with Volixibat

Clinical TrialPatient PopulationVolixibat DosageKey Finding on Serum Bile Acid ReductionReference
VANTAGE (Phase 2b)Primary Biliary Cholangitis (PBC)20mg BID & 80mg BID75% of patients achieved a >50% reduction in serum bile acids.[1][7][8]
VANTAGE (Phase 2b, extended analysis)Primary Biliary Cholangitis (PBC)20mg BID & 80mg BIDApproximately 70% of participants on volixibat reached a reduction in serum bile acids of at least 50%.[3][9]

Note: Detailed mean or median percentage reductions and absolute serum bile acid concentrations from these trials are not publicly available at this time. The data is presented as the percentage of patients meeting a response threshold.

Signaling Pathway of Volixibat

Volixibat's mechanism of action is targeted at the enterohepatic circulation of bile acids. The following diagram illustrates this pathway.

Patient_Sample_Collection Patient Sample Collection (Serum) Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Patient_Sample_Collection->Sample_Preparation Analytical_Method Analytical Method Sample_Preparation->Analytical_Method Enzymatic_Assay Enzymatic Assay Analytical_Method->Enzymatic_Assay Total BAs LC_MS_MS LC-MS/MS Analytical_Method->LC_MS_MS Individual BAs Data_Acquisition Data Acquisition Enzymatic_Assay->Data_Acquisition LC_MS_MS->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis Results Results (Bile Acid Concentration) Data_Analysis->Results

References

Application Notes and Protocols for Investigating the Mechanism of Volixibat Potassium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Volixibat (B1684035) potassium is a potent, minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2][3] By blocking the reabsorption of bile acids in the terminal ileum, volixibat potassium increases their fecal excretion, leading to a reduction in the systemic bile acid pool.[1][4] This mechanism of action is being explored for the treatment of various cholestatic liver diseases and non-alcoholic steatohepatitis (NASH).[2][5][6][7] These application notes provide detailed protocols for utilizing specific cell lines to elucidate the molecular mechanisms of this compound, focusing on its primary target, ASBT, and downstream signaling pathways involving the Farnesoid X Receptor (FXR) and Fibroblast Growth Factor 19 (FGF19).

Recommended Cell Lines

A variety of cell lines are suitable for dissecting the mechanism of this compound. The choice of cell line depends on the specific aspect of the drug's action being investigated.

Cell LineTypeKey Characteristics & Research Application
MDCK-II-hASBT Madin-Darby Canine Kidney II, stably transfected with human ASBT (SLC10A2)Polarized epithelial cells that form tight monolayers, ideal for studying apical transport and direct inhibition of ASBT.[8]
Caco-2 Human colorectal adenocarcinomaEndogenously express ASBT, although at potentially lower and more variable levels than transfected lines. Useful for studying transport in a human intestinal cell model.[9][10]
HEK293-hASBT Human Embryonic Kidney 293, transfected with human ASBTHigh-level expression of ASBT for robust biochemical and transport assays.[9]
HepG2-FXR Reporter Human hepatocellular carcinoma, with FXR luciferase reporterUsed to quantify the activation of FXR, a key nuclear receptor in bile acid signaling, downstream of ASBT inhibition.[11]
Huh-7 Human hepatocellular carcinomaSuitable for studying FXR activation and downstream gene expression in a human liver cell context.[12]
AML12 Mouse hepatocyteA non-transformed murine liver cell line useful for investigating FXR-mediated gene regulation.[13]
C2C12 Mouse myoblastCan be differentiated into myotubes to study the effects of altered FGF19 signaling on muscle cells.[14]

Experimental Protocols

Protocol 1: ASBT-Mediated Bile Acid Uptake Inhibition Assay

This assay directly quantifies the inhibitory effect of this compound on ASBT function in a polarized cell monolayer.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ASBT.

Materials:

  • MDCK-II cells stably expressing human ASBT (MDCK-II-hASBT)

  • Transwell polycarbonate membrane inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS and a selection agent like G418)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES)

  • Radiolabeled bile acid substrate (e.g., [3H]-taurocholic acid)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold wash buffer (e.g., HBSS)

  • Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding and Polarization: Seed MDCK-II-hASBT cells on Transwell inserts and culture for 3-5 days to allow for the formation of a polarized monolayer.

  • Washing: Gently wash the cell monolayer twice with pre-warmed (37°C) transport buffer.

  • Pre-incubation with Inhibitor: Add transport buffer containing various concentrations of this compound or vehicle control to the apical compartment of the Transwell inserts. Incubate at 37°C for 15-30 minutes.

  • Initiation of Uptake: Remove the pre-incubation solution. Add fresh, pre-warmed transport buffer containing the radiolabeled bile acid substrate and the corresponding concentration of this compound (or vehicle) to the apical compartment.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10-30 minutes) that is within the linear range of uptake.

  • Stopping the Uptake: Terminate the uptake by rapidly aspirating the solution from the apical compartment and washing the monolayer three times with ice-cold wash buffer.

  • Cell Lysis: Add cell lysis buffer to each insert and incubate for at least 2 hours at room temperature to ensure complete cell lysis.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of bile acid uptake for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome: A dose-dependent inhibition of radiolabeled taurocholic acid uptake, allowing for the calculation of this compound's IC50 value for ASBT.

Protocol 2: FXR Activation Reporter Assay

This assay measures the downstream effect of altered bile acid signaling on the activation of the nuclear receptor FXR.

Objective: To assess the indirect effect of this compound on FXR activation in liver cells.

Materials:

  • HepG2 cells stably expressing an FXR-responsive luciferase reporter (HepG2-FXR Reporter)

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Bile acids (e.g., chenodeoxycholic acid - CDCA) as a positive control for FXR activation

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2-FXR reporter cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with varying concentrations of this compound. Include a positive control (e.g., CDCA) and a vehicle control. Since volixibat's effect is indirect, this assay is best performed in a co-culture system with ASBT-expressing cells or by treating the HepG2 cells with the conditioned media from ASBT-expressing cells previously treated with volixibat.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency. Express the results as fold induction over the vehicle control.

Expected Outcome: A change in FXR-mediated luciferase activity in response to treatment, indicating an alteration in the bile acid signaling pathway.

Quantitative Data Summary

The following table presents a template for summarizing the quantitative data that can be obtained from the described experiments. The specific values for this compound would need to be determined experimentally.

ParameterCell LineExperimental ValueReference Compound (e.g., Linerixibat)
ASBT Inhibition (IC50) MDCK-II-hASBTTo be determinedLiterature value
FXR Activation (EC50) HepG2-FXR ReporterTo be determinedLiterature value for a known FXR agonist
Cyp7a1 mRNA Expression (Fold Change) HepG2To be determined-
FGF19 Protein Secretion (ng/mL) Caco-2To be determined-

Visualizations

Signaling Pathway of this compound's Action

Volixibat_Mechanism cluster_enterocyte Ileal Enterocyte cluster_liver Hepatocyte volixibat This compound asbt ASBT (SLC10A2) volixibat->asbt Inhibition bile_acids_cell Bile Acids (Intracellular) asbt->bile_acids_cell bile_acids_lumen Bile Acids (Lumen) bile_acids_lumen->asbt Uptake fxr_enterocyte FXR bile_acids_cell->fxr_enterocyte Activation fgf19 FGF19 Secretion fxr_enterocyte->fgf19 Induction fgfr4 FGFR4/β-Klotho fgf19->fgfr4 Portal Circulation fxr_liver FXR fgfr4->fxr_liver Signaling Cascade (e.g., JNK pathway) cyp7a1 CYP7A1 (Bile Acid Synthesis) fxr_liver->cyp7a1 Repression cholesterol Cholesterol cholesterol->cyp7a1 Conversion

Caption: Mechanism of action of this compound.

Experimental Workflow for ASBT Inhibition Assay

ASBT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed MDCK-II-hASBT cells on Transwell inserts polarize 2. Culture for 3-5 days to polarize seed_cells->polarize wash1 3. Wash with transport buffer polarize->wash1 preincubate 4. Pre-incubate with Volixibat or Vehicle wash1->preincubate add_substrate 5. Add [3H]-Taurocholate + Volixibat/Vehicle preincubate->add_substrate incubate 6. Incubate at 37°C add_substrate->incubate stop_uptake 7. Wash with ice-cold buffer incubate->stop_uptake lyse 8. Lyse cells stop_uptake->lyse quantify 9. Scintillation Counting lyse->quantify calculate 10. Calculate % Inhibition quantify->calculate plot 11. Plot Dose-Response Curve calculate->plot determine_ic50 12. Determine IC50 plot->determine_ic50

Caption: Workflow for determining the IC50 of volixibat.

References

Application Notes and Protocols for High-Throughput Screening of Volixibat Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volixibat (B1684035) potassium is a potent and selective inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT) or Solute Carrier Family 10 Member 2 (SLC10A2).[1][2] ASBT is a key membrane protein primarily expressed in the terminal ileum responsible for the reabsorption of approximately 95% of bile acids, a process central to the enterohepatic circulation.[3] By inhibiting ASBT, volixibat potassium blocks this reabsorption, leading to increased fecal excretion of bile acids. This mechanism prompts the liver to synthesize new bile acids from cholesterol, thereby reducing systemic bile acid levels. This targeted action makes this compound a promising therapeutic candidate for cholestatic liver diseases such as Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC), as well as Non-Alcoholic Steatohepatitis (NASH).[4][5]

High-throughput screening (HTS) plays a critical role in the discovery and characterization of ASBT inhibitors like this compound. These assays enable the rapid screening of large compound libraries to identify novel inhibitors and to characterize the potency and selectivity of known compounds. This document provides detailed application notes and protocols for a fluorescence-based HTS assay to assess the inhibitory activity of this compound on ASBT.

Principle of the Assay

The described HTS assay is a cell-based, competitive inhibition assay that measures the uptake of a fluorescently labeled bile acid derivative in cells stably expressing human ASBT (hASBT). In the absence of an inhibitor, the fluorescent substrate is actively transported into the cells by hASBT, resulting in a high intracellular fluorescence signal. When an ASBT inhibitor, such as this compound, is present, it competes with the fluorescent substrate for binding to the transporter, thereby reducing the uptake of the fluorescent substrate and leading to a decrease in the intracellular fluorescence signal. The magnitude of this decrease is proportional to the concentration and potency of the inhibitor. This method provides a robust and sensitive platform for quantifying the inhibitory activity of test compounds.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ASBT-mediated bile acid transport pathway and the experimental workflow for the high-throughput screening assay.

cluster_membrane Apical Membrane of Ileal Enterocyte cluster_extracellular Intestinal Lumen cluster_intracellular Intracellular Space ASBT Apical Sodium-Dependent Bile Acid Transporter (ASBT) SLC10A2 Internalized_Bile_Acid Internalized Bile Acid / Fluorescent Signal ASBT:f1->Internalized_Bile_Acid Translocation Bile_Acid Bile Acid / Fluorescent Substrate Bile_Acid->ASBT:f0 Binds to ASBT Sodium 2Na+ Sodium->ASBT:f0 Co-transport Volixibat This compound Volixibat->ASBT:f0 Inhibits Binding

ASBT Inhibition by this compound

Start Start Cell_Seeding Seed hASBT-expressing cells in 384-well plates Start->Cell_Seeding Incubation1 Incubate cells for 24 hours Cell_Seeding->Incubation1 Compound_Addition Add this compound or test compounds Incubation1->Compound_Addition Incubation2 Pre-incubate with compounds Compound_Addition->Incubation2 Substrate_Addition Add fluorescent bile acid substrate Incubation2->Substrate_Addition Incubation3 Incubate for substrate uptake Substrate_Addition->Incubation3 Washing Wash cells to remove extracellular substrate Incubation3->Washing Fluorescence_Reading Measure intracellular fluorescence Washing->Fluorescence_Reading Data_Analysis Calculate % inhibition and IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

HTS Experimental Workflow

Data Presentation

The quantitative data from the HTS assay should be summarized to determine the potency of this compound and to assess the quality of the assay.

ParameterDescriptionTypical Value/Range
IC50 of Volixibat The half maximal inhibitory concentration of this compound against hASBT-mediated uptake of the fluorescent substrate.To be determined by the assay. Other potent IBAT inhibitors like elobixibat (B1671180) have shown IC50 values in the low nanomolar range (e.g., 0.53 nM for human IBAT).[6]
Z'-factor A statistical parameter used to evaluate the quality and robustness of the HTS assay. It reflects the separation between the positive and negative controls.A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Signal-to-Background (S/B) Ratio The ratio of the mean fluorescence signal of the negative control (no inhibitor) to the mean fluorescence signal of the positive control (maximal inhibition).An S/B ratio > 5 is generally considered acceptable for HTS.
Fluorescent Substrate Km The Michaelis-Menten constant for the fluorescent bile acid derivative, representing the substrate concentration at which the transport rate is half of the maximum.For tauro-nor-THCA-24-DBD, the Km for the sum of its isomers is approximately 40.6 µM.[7]

Experimental Protocols

Development of a Stable hASBT-Expressing Cell Line

A robust and reliable HTS assay requires a cell line that consistently expresses the target protein. Human Embryonic Kidney 293 (HEK293) cells are a suitable host for generating stable cell lines due to their human origin, high transfection efficiency, and rapid growth.[8][9][10]

Materials:

  • HEK293 cells

  • Expression vector containing the full-length human SLC10A2 (ASBT) cDNA

  • Transfection reagent

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Selection antibiotic (e.g., G418 or Puromycin)

  • Cloning cylinders or fluorescence-activated cell sorting (FACS) for single-cell cloning

Protocol:

  • Transfect HEK293 cells with the hASBT expression vector using a suitable transfection reagent according to the manufacturer's protocol.

  • After 48 hours, begin selection by adding the appropriate antibiotic to the culture medium.

  • Maintain the cells under selection pressure, replacing the medium every 2-3 days, until resistant colonies form.

  • Isolate individual colonies using cloning cylinders or by FACS.

  • Expand each clone and screen for hASBT expression and activity using Western blot and a functional uptake assay with a radiolabeled or fluorescent bile acid.

  • Select a high-expressing, functionally active, and stable clone for use in the HTS assay.

Fluorescence-Based High-Throughput Screening Assay

This protocol is designed for a 384-well plate format and utilizes a fluorescent bile acid derivative as the substrate.

Materials and Reagents:

  • hASBT-HEK293 stable cell line

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium, buffered with HEPES)

  • Fluorescent bile acid substrate (e.g., N-(24-[7-(4-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole)]amino-3α,7α,12α-trihydroxy-27-nor-5β-cholestan-26-oyl)-2'-aminoethane sulfonate (tauro-nor-THCA-24-DBD))[7]

  • This compound (as a reference inhibitor)

  • Test compounds dissolved in DMSO

  • 384-well clear-bottom, black-walled microplates

  • Fluorescence plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend the hASBT-HEK293 cells in complete culture medium.

    • Seed the cells into 384-well plates at a density of 20,000-40,000 cells per well in 50 µL of medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in assay buffer. The final DMSO concentration should be kept below 0.5%.

    • Remove the culture medium from the cell plates and wash each well with 50 µL of assay buffer.

    • Add 25 µL of the compound dilutions to the respective wells. For negative controls, add assay buffer with DMSO. For positive controls, add a saturating concentration of a known ASBT inhibitor.

    • Pre-incubate the plates at 37°C for 15-30 minutes.

  • Substrate Addition and Uptake:

    • Prepare the fluorescent bile acid substrate solution in assay buffer at a concentration close to its Km value (e.g., 40 µM for tauro-nor-THCA-24-DBD).

    • Add 25 µL of the fluorescent substrate solution to all wells, bringing the total volume to 50 µL.

    • Incubate the plates at 37°C for a predetermined optimal time (e.g., 10-30 minutes) to allow for substrate uptake.

  • Assay Termination and Fluorescence Reading:

    • Terminate the uptake by aspirating the solution from the wells.

    • Wash the cells three times with 50 µL of ice-cold assay buffer to remove extracellular fluorescent substrate.

    • After the final wash, add 50 µL of assay buffer to each well.

    • Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_negative_control + SD_positive_control)) / |Mean_negative_control - Mean_positive_control|

Conclusion

The provided application notes and protocols describe a robust and reliable method for the high-throughput screening of this compound and other potential ASBT inhibitors. The fluorescence-based assay offers a sensitive and efficient platform for drug discovery and development in the context of cholestatic liver diseases and other conditions related to bile acid dysregulation. Careful assay validation, including the determination of a satisfactory Z'-factor, is crucial for generating high-quality, reproducible data.

References

Troubleshooting & Optimization

volixibat potassium solubility in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with volixibat (B1684035) potassium. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols related to the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of volixibat potassium in DMSO and aqueous solutions?

For experimental purposes, it is recommended to determine the solubility empirically in the specific solvent and conditions (temperature, pH) required for your assay. A general protocol for determining solubility is provided below.

Q2: How should I prepare a stock solution of this compound?

A: Due to the lack of specific solubility data, it is advisable to start with a small amount of this compound and the desired solvent. For creating a stock solution, an organic solvent like DMSO is typically a good starting point for compounds with low aqueous solubility.

Recommended Starting Procedure:

  • Weigh a small, precise amount of this compound.

  • Add a measured volume of DMSO to achieve a high concentration (e.g., 10 mM).

  • Vortex or sonicate the mixture to aid dissolution. Gentle heating may also be employed, but be cautious about potential degradation.

  • Visually inspect the solution for any undissolved particulate matter. If the compound does not fully dissolve, try a lower concentration.

  • Once a clear stock solution is achieved, it can be serially diluted in the appropriate aqueous buffer for your experiment. Note that the compound may precipitate when diluted into an aqueous solution, so it is crucial to check for this.

Q3: Are there any known stability issues with this compound in solution?

A: Information regarding the long-term stability of this compound in various solvents is not widely published. As a general best practice:

  • Prepare fresh solutions for each experiment.

  • If storage is necessary, store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protect solutions from light if the compound is known to be light-sensitive.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound does not dissolve in the chosen solvent. The compound has low solubility in that specific solvent at the tested concentration.• Try a lower concentration.• Use a different solvent (e.g., switch from an aqueous buffer to DMSO for a stock solution).• Employ physical methods to aid dissolution, such as vortexing, sonication, or gentle warming. Be sure to check for compound degradation after heating.
A precipitate forms when the DMSO stock solution is diluted into an aqueous buffer. The solubility of the compound in the final aqueous solution is lower than the diluted concentration.• Lower the final concentration of the compound in the aqueous buffer.• Increase the percentage of DMSO in the final solution (ensure the final DMSO concentration is compatible with your experimental system).• Use a surfactant or other solubilizing agent, again ensuring compatibility with your experiment.
Inconsistent experimental results are observed. This could be due to incomplete dissolution, precipitation of the compound during the experiment, or degradation of the compound.• Ensure the compound is fully dissolved before starting the experiment.• Visually inspect solutions for any signs of precipitation before and during the experiment.• Prepare fresh solutions for each experiment to rule out degradation.

Experimental Protocols

Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Chosen solvent (e.g., DMSO, water, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a vial. The excess solid should be visible.

  • Add a known volume of the chosen solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, let the vials stand to allow the undissolved solid to settle.

  • Centrifuge the samples to further separate the supernatant from the solid.

  • Carefully collect a sample of the supernatant.

  • Dilute the supernatant with the solvent as needed to fall within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.

  • Calculate the solubility based on the concentration and any dilution factors.

The following diagram illustrates the workflow for this protocol.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Add excess volixibat potassium to vial add_solvent Add known volume of solvent start->add_solvent shake Shake at constant temperature (24-48h) add_solvent->shake settle Allow solid to settle shake->settle centrifuge Centrifuge sample settle->centrifuge collect Collect supernatant centrifuge->collect quantify Quantify concentration (e.g., HPLC) collect->quantify end end quantify->end Calculate Solubility G cluster_yes Successful Dissolution cluster_no Troubleshooting Steps start Start: Dissolve This compound dissolved Does it dissolve? start->dissolved proceed Proceed with experiment dissolved->proceed Yes lower_conc Lower concentration dissolved->lower_conc No sonicate Vortex / Sonicate lower_conc->sonicate heat Gentle warming sonicate->heat change_solvent Change solvent heat->change_solvent change_solvent->dissolved

overcoming volixibat potassium stability issues in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming potential stability issues with volixibat (B1684035) potassium in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing inconsistent results with volixibat potassium in my cell-based assays. Could this be related to compound stability?

A: Inconsistent results, such as variable dose-response curves or a loss of inhibitory activity over time, can be indicative of compound instability in the culture media. This compound, like many small molecules, can be susceptible to degradation under standard cell culture conditions. Factors such as pH, temperature, light exposure, and interactions with media components can all influence its stability. We recommend performing a stability assessment of this compound in your specific culture medium and under your experimental conditions.

Q2: What are the common degradation pathways for compounds like this compound in culture media?

A: While specific degradation pathways for this compound in culture media are not extensively published, compounds with similar functional groups can undergo hydrolysis, oxidation, or enzymatic degradation. The presence of serum in the culture media can introduce enzymes that may metabolize the compound. Additionally, the slightly alkaline pH of many culture media (typically pH 7.2-7.4) can promote hydrolysis of susceptible functional groups.

Q3: How can I assess the stability of this compound in my experimental setup?

A: A straightforward method to assess stability is to incubate this compound in your complete culture medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected and the concentration of the intact compound is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: Are there any general best practices to improve the stability of this compound in culture media?

A: Yes, several general practices can help enhance the stability of small molecules in culture:

  • Fresh Preparation: Prepare fresh stock solutions of this compound and dilute them into the culture medium immediately before each experiment.

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

  • Protect from Light: Store stock solutions and experimental plates protected from light, as light can induce photodegradation.

  • Serum-Free Conditions: If your cell model allows, consider conducting experiments in serum-free or reduced-serum media to minimize enzymatic degradation.

  • pH Control: Ensure the pH of your culture medium is well-controlled, as pH shifts can affect compound stability.

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
Decreased inhibitory activity in long-term experiments ( > 24 hours) Compound degradation over time in the culture medium.1. Perform a time-course stability study of this compound in your specific medium (see Experimental Protocol section). 2. If significant degradation is observed, consider replenishing the compound by performing partial or full media changes at regular intervals (e.g., every 24 hours). 3. Evaluate if a lower incubation temperature (if tolerated by the cells) can slow down degradation.
High variability between replicate wells or experiments Inconsistent compound concentration due to degradation or precipitation.1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Ensure complete dissolution of the compound in the solvent before preparing the stock solution. 3. Prepare a fresh dilution of the compound from the stock solution for each experiment. 4. Verify the accuracy and calibration of your pipettes.
Unexpected cytotoxicity at higher concentrations Formation of a toxic degradation product.1. Analyze the culture medium containing degraded this compound using LC-MS to identify potential degradation products. 2. Test the cytotoxicity of the culture medium alone after incubation at 37°C for the duration of your experiment to rule out media-related toxicity. 3. If a toxic degradant is suspected, reducing the experiment duration or replenishing the compound more frequently may mitigate this effect.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • HPLC or LC-MS system

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the stock solution into the pre-warmed complete cell culture medium to achieve a final concentration of 10 µM.

  • Immediately after mixing, take a sample (t=0) and store it at -80°C. This will serve as your baseline concentration.

  • Incubate the remaining medium at 37°C in a 5% CO₂ incubator.

  • Collect aliquots of the medium at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Store all collected samples at -80°C until analysis.

  • Thaw the samples and analyze the concentration of intact this compound using a validated HPLC or LC-MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Data Presentation:

Table 1: Hypothetical Stability of this compound in Different Culture Media at 37°C

Time (hours) % Remaining in DMEM + 10% FBS % Remaining in RPMI-1640 + 10% FBS % Remaining in Serum-Free DMEM
0100100100
298.599.199.8
496.297.899.5
891.794.398.9
2475.482.195.2
4855.868.590.7
7238.251.985.4

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare 10 mM Volixibat Potassium Stock in DMSO spike Spike into Pre-warmed Culture Medium (10 µM) prep->spike t0 Collect t=0 Sample (Store at -80°C) spike->t0 incubate Incubate Medium at 37°C spike->incubate analyze Analyze by HPLC/LC-MS t0->analyze collect Collect Aliquots at Various Time Points incubate->collect store Store Samples at -80°C collect->store store->analyze calculate Calculate % Remaining analyze->calculate

Caption: Workflow for assessing the stability of this compound.

cluster_pathway This compound Mechanism of Action Volixibat This compound ASBT Apical Sodium-dependent Bile Acid Transporter (ASBT) Volixibat->ASBT Inhibition BileAcids_Enterocyte Bile Acids (Enterocyte) ASBT->BileAcids_Enterocyte BileAcids_Lumen Bile Acids (Intestinal Lumen) BileAcids_Lumen->ASBT Uptake Enterocyte Enterocyte

Caption: Inhibition of ASBT by this compound.

cluster_troubleshooting Troubleshooting Logic start Inconsistent Results Observed? stability Assess Compound Stability (Protocol 1) start->stability Yes no_issue Investigate Other Experimental Variables start->no_issue No degradation Significant Degradation? stability->degradation replenish Replenish Compound During Experiment degradation->replenish Yes serum_free Consider Serum-Free Media degradation->serum_free Yes, in serum degradation->no_issue No end Consistent Results replenish->end serum_free->end

Caption: Logic for troubleshooting inconsistent experimental results.

troubleshooting inconsistent results in volixibat potassium experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volixibat (B1684035) potassium. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is volixibat potassium and what is its mechanism of action?

This compound is a potent and selective inhibitor of the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT).[1] By inhibiting ASBT in the terminal ileum, this compound blocks the reabsorption of bile acids, leading to their increased fecal excretion.[2] This interruption of the enterohepatic circulation of bile acids reduces the total bile acid pool in the body.[2] This mechanism is being investigated for the treatment of cholestatic liver diseases, particularly for the relief of pruritus (itching).

Q2: In which disease models has volixibat shown efficacy, and where has it been less effective?

Volixibat has demonstrated promising results in clinical trials for cholestatic liver diseases. In studies involving patients with Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC), volixibat has been shown to significantly reduce pruritus and serum bile acid levels.[3] However, in a Phase II study for Non-Alcoholic Steatohepatitis (NASH), volixibat did not meet the primary endpoints for efficacy in reducing liver fat or injury, leading to the termination of the study.[4][5] While target engagement was confirmed through biomarkers, a therapeutic benefit for NASH was not observed.[4][5]

Q3: What are the common adverse effects observed with this compound in clinical trials?

The most frequently reported adverse event in clinical trials with this compound is diarrhea.[3] This is considered a mechanism-based side effect due to the increased concentration of bile acids in the colon. Other reported gastrointestinal side effects include nausea and vomiting. These effects are generally mild to moderate in severity.[3]

Troubleshooting Guide for Inconsistent Results

Inconsistent results in this compound experiments can arise from various factors, from procedural inconsistencies to reagent and cell-specific issues. This guide provides solutions to common problems.

Issue 1: High variability in replicate wells or between experiments.

  • Potential Cause: Pipetting Errors

    • Solution: Ensure pipettes are regularly calibrated. Use appropriate pipette sizes for the volumes being dispensed to maintain accuracy. Pre-wetting pipette tips by aspirating and dispensing the liquid once before the actual transfer can also improve precision.

  • Potential Cause: Edge Effects in Microplates

    • Solution: The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of volixibat and other reagents, leading to variability. To mitigate this, avoid using the outer wells for critical experimental samples. Instead, fill them with a sterile buffer or media to create a humidity barrier.

  • Potential Cause: Inconsistent Cell Seeding

    • Solution: Ensure a homogenous cell suspension before and during seeding. Variations in cell density across wells can significantly impact the results of cell-based assays.

Issue 2: Observed IC50 value for this compound differs from expected values.

  • Potential Cause: Sub-optimal Assay Conditions

    • Solution:

      • Substrate Concentration: In competitive inhibition assays, the concentration of the probe substrate (e.g., radiolabeled taurocholic acid) is critical. Use a substrate concentration at or below its Michaelis-Menten constant (Km) for the transporter to accurately determine the IC50 value of the inhibitor.

      • Incubation Time: The duration of incubation with volixibat and the substrate can influence the measured inhibition. Optimize and standardize incubation times across all experiments.

      • Assay Buffer Composition: The pH and ionic strength of the assay buffer can affect both the transporter function and the activity of volixibat. Ensure the buffer conditions are consistent and optimal for the assay.

  • Potential Cause: Cell Line and Transporter Expression Levels

    • Solution: The level of ASBT/IBAT expression in the chosen cell line is a crucial factor. Use a validated cell line with stable and consistent expression of the transporter, such as MDCK-hASBT or CHO-hASBT cells. Regularly verify the expression levels to ensure consistency between experiments.

Issue 3: Precipitation of this compound in solution.

  • Potential Cause: Solubility Issues

Data Presentation

Table 1: Summary of this compound Clinical Trial Data (Primary Biliary Cholangitis - VANTAGE Study)

Parameter20mg BID Volixibat80mg BID VolixibatPlacebo
Change in ItchRO Score from Baseline -2.4 (p=0.0039)-2.6 (p=0.0010)-
Placebo-Adjusted ItchRO Score Reduction --2.51 (p=0.0004) (combined doses)-
Patients with >50% Reduction in Serum Bile Acids 70% (combined doses)70% (combined doses)-
Most Common Adverse Event Diarrhea (77%)Diarrhea (77%)-

Data from the VANTAGE Phase 2b study.[6]

Table 2: Preclinical Data for this compound in a Mouse Model of NASH

Treatment GroupTotal Fecal Bile Acid (µmol/100g/day at week 12)Plasma ALT (U/L at week 24)
High-Fat Diet (HFD) Control ~3~200
Volixibat 5 mg/kg ~5~180
Volixibat 15 mg/kg ~7~150
Volixibat 30 mg/kg ~8~120 (p < 0.05 vs HFD)

Data from a study in Ldlr-/-.Leiden mice fed a high-fat diet.[7]

Experimental Protocols

Protocol 1: In Vitro ASBT Inhibition Assay for IC50 Determination

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell-based assay with a radiolabeled substrate.

1. Cell Culture and Seeding:

  • Culture a suitable cell line stably expressing the human ASBT/IBAT transporter (e.g., MDCK-hASBT or CHO-hASBT) under standard conditions.
  • Seed the cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

2. Preparation of Compounds:

  • Prepare a stock solution of this compound in DMSO.
  • Prepare a working solution of a radiolabeled ASBT substrate, such as [3H]-taurocholic acid, in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
  • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (buffer with the same final concentration of DMSO) and a positive control (a known ASBT inhibitor).

3. Inhibition Assay:

  • Wash the cell monolayer with pre-warmed assay buffer.
  • Add the this compound dilutions and controls to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
  • Initiate the uptake reaction by adding the radiolabeled substrate to each well.
  • Incubate for a specific time at 37°C, ensuring the uptake is in the linear range.
  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

4. Measurement of Substrate Uptake:

  • Lyse the cells using a suitable lysis buffer.
  • Transfer the cell lysate to a scintillation vial.
  • Add a scintillation cocktail and measure the radioactivity using a scintillation counter.

5. Data Analysis:

  • Subtract the background radioactivity (from wells without cells or with a potent inhibitor at a high concentration).
  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Enterohepatic_Circulation cluster_liver Liver cluster_intestine Intestine Liver Hepatocytes BileCanaliculi Bile Canaliculi Liver->BileCanaliculi Bile Acid Synthesis & Secretion Ileum Terminal Ileum (Enterocytes) BileCanaliculi->Ileum Bile Flow Colon Colon Ileum->Colon Unabsorbed Bile Acids PortalVein Portal Vein Ileum->PortalVein Bile Acid Reabsorption (ASBT-mediated) FecalExcretion Fecal Excretion Colon->FecalExcretion PortalVein->Liver Return to Liver Volixibat This compound Volixibat->Ileum Inhibits ASBT

Caption: Mechanism of action of this compound in the enterohepatic circulation of bile acids.

Experimental_Workflow start Start cell_culture Culture ASBT-expressing cells (e.g., MDCK-hASBT) start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding compound_prep Prepare Volixibat dilutions and radiolabeled substrate seeding->compound_prep pre_incubation Pre-incubate cells with Volixibat or vehicle compound_prep->pre_incubation uptake Initiate uptake with radiolabeled substrate pre_incubation->uptake termination Terminate uptake and wash cells uptake->termination lysis Lyse cells termination->lysis measurement Measure radioactivity lysis->measurement analysis Calculate % inhibition and determine IC50 measurement->analysis end End analysis->end

Caption: A typical experimental workflow for an in vitro ASBT inhibition assay.

References

Technical Support Center: Optimizing Volixibat Potassium Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of volixibat (B1684035) potassium in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of volixibat potassium?

A1: this compound is a potent and selective inhibitor of the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT).[1][2][3][4] The ASBT is a protein primarily located in the terminal ileum responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the liver through a process called enterohepatic circulation. By inhibiting ASBT, volixibat blocks this reabsorption, leading to increased excretion of bile acids in the feces.[2][4] This interruption of the enterohepatic circulation of bile acids reduces the total bile acid pool in the liver and systemically.[2][3]

Q2: What are the primary therapeutic effects of volixibat in preclinical models?

A2: In preclinical studies, volixibat has demonstrated several beneficial effects, particularly in models of non-alcoholic steatohepatitis (NASH) and cholestatic liver diseases. By increasing the excretion of bile acids, volixibat is thought to reduce the accumulation of cytotoxic bile acids in the liver, thereby mitigating liver damage.[2][4] A key secondary effect is the stimulation of de novo synthesis of bile acids from cholesterol in the liver to replenish the pool. This process can lead to a reduction in hepatic and systemic cholesterol levels.[5] In a mouse model of NASH, volixibat was shown to attenuate increases in hepatocyte hypertrophy, hepatic triglyceride and cholesteryl ester levels, and mesenteric white adipose tissue deposition.[6]

Q3: What is a typical starting dose for this compound in rodent studies?

A3: Based on published preclinical data, a common starting dose for volixibat in mouse models of NASH is in the range of 5 to 30 mg/kg, administered orally once daily.[6] The optimal dose will depend on the specific animal model, the disease indication being studied, and the desired therapeutic effect. It is recommended to perform a dose-ranging study to determine the most effective and well-tolerated dose for your specific experimental conditions.

Q4: How is this compound typically formulated for oral administration in animals?

A4: While specific formulation details for this compound in preclinical studies are not extensively published, a common practice for oral gavage administration of research compounds in rodents is to create a suspension in a vehicle such as 0.5% to 1% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in purified water. It is crucial to ensure the formulation is homogenous and the particle size is appropriate for consistent dosing.

Q5: What are the expected pharmacokinetic properties of volixibat in vivo?

A5: Volixibat is designed to be a minimally absorbed drug.[2][3] Human pharmacokinetic studies have shown that after oral administration, volixibat has very low plasma concentrations and is almost entirely excreted unchanged in the feces.[7][8] This suggests that its therapeutic effects are primarily localized to the gastrointestinal tract and the liver via its impact on bile acid circulation. Animal pharmacokinetic data is limited in the public domain, but a similar profile of low systemic exposure is expected.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Diarrhea or loose stools in treated animals This is an expected pharmacological effect of ASBT inhibitors due to increased bile acids in the colon, which can induce fluid secretion.- Monitor animals closely for signs of dehydration (e.g., decreased skin turgor, lethargy). Ensure ad libitum access to water. - Consider dose reduction if diarrhea is severe or associated with significant weight loss. - Co-administration with loperamide , an anti-diarrheal agent, has been explored in human studies with ASBT inhibitors to manage gastrointestinal side effects.[9] A similar approach could be considered in animal models, but potential effects on the experimental outcomes should be carefully evaluated. - Dietary modifications , such as a low-fat diet, may help reduce the severity of bile acid-induced diarrhea, though this may not be suitable for all study designs.
High variability in efficacy readouts between animals - Inconsistent dosing: Improper oral gavage technique or an inhomogeneous drug suspension can lead to variable drug administration. - Biological variability: Differences in individual animal responses to the drug. - Dietary factors: The composition of the diet, particularly fat content, can influence bile acid metabolism and the severity of the disease model.- Ensure proper training on oral gavage techniques to minimize stress and ensure accurate dosing. - Prepare fresh dosing suspensions regularly and ensure they are thoroughly mixed before each administration. - Increase the number of animals per group to improve statistical power and account for biological variability. - Strictly control the diet of all animals in the study to minimize this source of variation.
Lack of a significant therapeutic effect - Insufficient dose: The dose may be too low to achieve the desired level of ASBT inhibition in the specific animal model. - Advanced disease state: The drug may be less effective in models with very advanced fibrosis or cirrhosis. - Inappropriate animal model: The chosen animal model may not be responsive to ASBT inhibition.- Conduct a dose-response study to determine the optimal dose for your model. - Initiate treatment at an earlier stage of the disease progression. - Review the literature to ensure the selected animal model is appropriate for investigating the therapeutic effects of ASBT inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of volixibat and other ASBT inhibitors.

Table 1: Preclinical Dosage of Volixibat in a NASH Mouse Model

Animal ModelDietDosage (mg/kg/day, oral)DurationKey FindingsReference
Ldlr-/-.Leiden miceHigh-Fat Diet5, 15, 3024 weeks- Significantly increased fecal bile acid excretion. - At 30 mg/kg, significantly attenuated hepatocyte hypertrophy, hepatic triglycerides, and cholesteryl esters. - Significantly lower NAFLD Activity Score (NAS) at the highest dose.[6]

Table 2: Human Clinical Dosages and Effects of Volixibat

Study PopulationDosageDurationKey FindingsReference
Healthy Men50 mg single doseSingle dose- Minimally absorbed with low plasma concentrations (0-0.179 ng/mL). - Primarily excreted in feces (92.3%) as unchanged drug. - Most common adverse events were mild gastrointestinal issues.[7][8]
Patients with Primary Biliary Cholangitis (PBC)20 mg and 80 mg twice daily16 weeks- Significant improvement in pruritus. - 75% of patients achieved a >50% reduction in serum bile acids. - The most common adverse event was mild to moderate diarrhea (77%).[2]

Experimental Protocols

Representative In Vivo Study Protocol: Volixibat in a Diet-Induced NASH Mouse Model

This protocol is a generalized representation based on common practices for such studies.

  • Animal Model: Male Ldlr-/-.Leiden mice, 8-10 weeks of age.

  • Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the start of the experiment. Provide standard chow and water ad libitum.

  • Induction of NASH: Feed animals a high-fat diet (e.g., 45% kcal from fat) for a period of 12-16 weeks to induce the NASH phenotype.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle control, Volixibat 5 mg/kg, Volixibat 15 mg/kg, Volixibat 30 mg/kg).

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the mean body weight of each group and the desired dose.

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Ensure the suspension is homogenized using a sonicator or a high-speed homogenizer before each dosing session.

  • Administration:

    • Administer the prepared suspension or vehicle control to the animals once daily via oral gavage.

    • The volume of administration should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).

  • Monitoring:

    • Monitor body weight, food, and water intake regularly (e.g., weekly).

    • Observe animals daily for any clinical signs of distress or adverse effects, paying close attention to stool consistency.

  • Endpoint Collection (at the end of the treatment period):

    • Collect blood samples for analysis of serum markers (e.g., ALT, AST, total cholesterol, triglycerides, bile acids).

    • Collect fecal samples for the analysis of fecal bile acid excretion.

    • Euthanize animals and collect the liver for histopathological analysis (H&E staining for steatosis, inflammation, and ballooning; Sirius Red staining for fibrosis) and for the measurement of hepatic lipid content.

Visualizations

Signaling Pathway of Volixibat Action

Volixibat_Mechanism cluster_inhibition volixibat This compound asbt ASBT (Ileal Bile Acid Transporter) volixibat->asbt Inhibits ba_reabsorption Bile Acid Reabsorption (in Ileum) asbt->ba_reabsorption Mediates fecal_ba Increased Fecal Bile Acid Excretion ba_reabsorption->fecal_ba Leads to enterohepatic_circulation Enterohepatic Circulation ba_reabsorption->enterohepatic_circulation liver_ba Reduced Hepatic Bile Acid Pool fecal_ba->liver_ba Results in enterohepatic_circulation->liver_ba Returns Bile Acids to Liver ba_synthesis Increased de novo Bile Acid Synthesis liver_ba->ba_synthesis Stimulates liver_damage Reduced Bile Acid-Mediated Liver Damage liver_ba->liver_damage Results in cholesterol Hepatic Cholesterol cholesterol->ba_synthesis Is consumed for ldl_cholesterol Reduced Systemic LDL Cholesterol ba_synthesis->ldl_cholesterol Contributes to Experimental_Workflow start Start of Study acclimatization Animal Acclimatization (1 week) start->acclimatization disease_induction Disease Induction (e.g., High-Fat Diet for 12-16 weeks) acclimatization->disease_induction randomization Randomization into Treatment Groups disease_induction->randomization treatment Daily Oral Gavage (Vehicle or Volixibat) randomization->treatment monitoring Regular Monitoring (Body weight, clinical signs, etc.) treatment->monitoring During Treatment endpoint Endpoint Collection (Blood, Feces, Liver) treatment->endpoint analysis Data Analysis (Biochemical, Histological) endpoint->analysis end End of Study analysis->end Dosage_Optimization start Start Dosage Optimization lit_review Literature Review: - Animal model - Similar compounds start->lit_review initial_dose Select Initial Dose Range (e.g., 5, 15, 30 mg/kg) lit_review->initial_dose pilot_study Conduct Pilot Dose-Ranging Study initial_dose->pilot_study assess_efficacy Assess Efficacy (Biomarkers, Histology) pilot_study->assess_efficacy assess_tolerability Assess Tolerability (Weight loss, Diarrhea) pilot_study->assess_tolerability optimal_dose Optimal Dose Achieved? assess_efficacy->optimal_dose assess_tolerability->optimal_dose definitive_study Proceed with Definitive Study optimal_dose->definitive_study Yes adjust_dose Adjust Dose Range (Increase or Decrease) optimal_dose->adjust_dose No end End definitive_study->end adjust_dose->pilot_study

References

Technical Support Center: Volixibat Potassium In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volixibat (B1684035) potassium in vitro. The information addresses potential off-target effects and provides protocols for their investigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of volixibat potassium?

This compound is a potent and selective inhibitor of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT or SLC10A2).[1][2] This transporter is primarily responsible for the reabsorption of bile acids from the intestine back into the bloodstream.[1][2] By inhibiting IBAT, volixibat blocks the enterohepatic circulation of bile acids, leading to their increased fecal excretion.[3]

Q2: Are there any known or potential in vitro off-target effects of volixibat?

While specific in vitro off-target screening data for volixibat is not extensively published, studies on other IBAT inhibitors with similar mechanisms of action suggest potential cross-reactivity with other solute carriers (SLC) transporters.[4] Researchers should be aware of the possibility of volixibat interacting with other members of the SLC10 family and Organic Anion Transporting Polypeptides (OATPs).

Q3: Which specific off-target transporters should I be concerned about?

Based on studies of other Bile Acid Reabsorption Inhibitors (BARIs), potential off-target effects for volixibat could include inhibition of:[4]

  • Sodium Taurocholate Cotransporting Polypeptide (NTCP or SLC10A1): A transporter primarily expressed in the liver that is crucial for the uptake of bile acids from the portal blood into hepatocytes.[4]

  • Sodium-dependent Organic Anion Transporter (SOAT or SLC10A6): A transporter involved in the uptake of steroid sulfates.[4]

  • Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3, and OATP2B1): These transporters are expressed in the liver and other tissues and are involved in the uptake of a wide range of endogenous compounds and drugs.[4]

Q4: My in vitro results with volixibat are inconsistent. Could off-target effects be the cause?

Inconsistent results in cellular assays could potentially be attributed to off-target effects, especially if the cell line used expresses transporters with which volixibat might cross-react. For example, if your cell line expresses high levels of OATP1B1, OATP1B3, or OATP2B1, an off-target inhibitory effect of volixibat on these transporters could confound your results.[4] It is recommended to characterize the expression profile of relevant transporters in your experimental system.

Q5: How can I test for potential off-target effects of volixibat on OATP transporters?

A cell-based uptake assay using a known OATP substrate can be employed. This involves using a cell line that overexpresses the specific OATP of interest (e.g., OATP1B1) and measuring the uptake of a fluorescent or radiolabeled substrate in the presence and absence of varying concentrations of volixibat. A reduction in substrate uptake would indicate an inhibitory effect. A detailed protocol is provided in the "Experimental Protocols" section.

Data Presentation: Potential Off-Target Activity of IBAT Inhibitors

While specific data for volixibat is not available, the following table summarizes the reported inhibitory activity (IC50 values) of other BARIs against potential off-target transporters. This data can serve as a reference for designing experiments to test the selectivity of volixibat.[4]

Target TransporterElobixibat (μM)Odevixibat (B1663563) (μM)Maralixibat (μM)Linerixibat (μM)
ASBT (SLC10A2) 0.1 - 1.0 0.1 - 1.0 0.1 - 1.0 0.1 - 1.0
NTCP (SLC10A1)36.3 - 66.19.9 - 17.091.5 - 98.5>100
SOAT (SLC10A6)--->100
OATP1B12 - 92 - 92 - 9>10
OATP1B32 - 82 - 82 - 82 - 8
OATP2B12 - 92 - 92 - 9>10

Data extracted from a study on BARI cross-reactivity.[4] The primary target, ASBT, is included for comparison. A lower IC50 value indicates higher inhibitory potency.

Experimental Protocols

Protocol: In Vitro OATP Inhibition Assay

This protocol describes a cell-based assay to evaluate the potential inhibitory effect of this compound on OATP1B1-mediated transport.

1. Materials:

  • HEK293 or CHO cells stably expressing human OATP1B1 (and a corresponding mock-transfected control cell line).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • OATP1B1 substrate: e.g., [3H]-Estron-3-sulfate or a fluorescent substrate like Lucifer Yellow.

  • This compound.

  • Positive control inhibitor (e.g., rifampicin).

  • Scintillation fluid and a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

  • Cell lysis buffer (e.g., 0.1% SDS in PBS).

  • Protein quantification assay kit (e.g., BCA assay).

2. Cell Culture and Seeding:

  • Culture the OATP1B1-expressing and mock cells according to standard protocols.

  • Seed the cells into 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Incubate for 24-48 hours.

3. Assay Procedure:

  • Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).

  • On the day of the assay, wash the cell monolayers twice with pre-warmed assay buffer.

  • Prepare working solutions of volixibat at various concentrations (e.g., 0.1, 1, 10, 50, 100 μM) in the assay buffer. Also, prepare a working solution of the positive control. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • Pre-incubate the cells with the volixibat working solutions or the positive control for 10-15 minutes at 37°C.

  • Prepare the substrate solution containing the labeled OATP1B1 substrate in the assay buffer.

  • Initiate the uptake by adding the substrate solution to each well (containing the pre-incubated compounds).

  • Incubate for a predetermined time (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.

  • Lyse the cells in each well with the cell lysis buffer.

  • For radiolabeled substrates, transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • For fluorescent substrates, measure the fluorescence of the lysate using a fluorescence plate reader.

  • In parallel wells, determine the protein concentration of the cell lysate to normalize the uptake data.

4. Data Analysis:

  • Subtract the substrate uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells to determine the specific uptake.

  • Normalize the specific uptake to the protein concentration in each well.

  • Calculate the percentage of inhibition for each concentration of volixibat relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the volixibat concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: Enterohepatic Circulation of Bile Acids

G cluster_0 Liver cluster_1 Gallbladder cluster_2 Small Intestine (Ileum) cluster_3 Portal Vein cluster_4 Colon Cholesterol Cholesterol BileAcids_Liver Bile Acids Cholesterol->BileAcids_Liver Synthesis BileAcids_Gallbladder Bile Acid Storage BileAcids_Liver->BileAcids_Gallbladder BileAcids_Intestine Bile Acids BileAcids_Gallbladder->BileAcids_Intestine Secretion IBAT IBAT (ASBT) BileAcids_Intestine->IBAT Uptake Fecal_Excretion Fecal Excretion BileAcids_Intestine->Fecal_Excretion Excretion (5%) PortalVein Portal Circulation IBAT->PortalVein Reabsorption (95%) PortalVein->BileAcids_Liver Volixibat Volixibat Volixibat->IBAT Inhibition

Caption: Mechanism of volixibat action on bile acid circulation.

Experimental Workflow: OATP Inhibition Assay

G A 1. Seed OATP1B1-expressing and mock cells B 2. Wash cells with assay buffer A->B C 3. Pre-incubate with Volixibat or control B->C D 4. Add labeled OATP1B1 substrate C->D E 5. Incubate for 5 minutes at 37°C D->E F 6. Terminate uptake and wash with cold buffer E->F G 7. Lyse cells F->G H 8. Measure substrate uptake (Radioactivity/Fluorescence) G->H I 9. Normalize to protein concentration H->I J 10. Calculate % inhibition and determine IC50 I->J

Caption: Workflow for assessing OATP inhibition by volixibat.

References

Technical Support Center: Management of Volixibat Potassium-Induced Diarrhea in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing diarrhea as a side effect in animal studies involving the ileal bile acid transporter (IBAT) inhibitor, volixibat (B1684035) potassium.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during your experiments and offers potential solutions.

Observed Issue Potential Cause Recommended Action(s)
Mild to Moderate Diarrhea (Loose, unformed stools, but the animal is otherwise bright, alert, and hydrated)Expected pharmacological effect of volixibat potassium due to increased bile acids in the colon.[1][2]1. Continue Monitoring: Closely observe the animal for any worsening of clinical signs. 2. Dietary Management: Consider transitioning to a low-fat or high-fiber diet (see Dietary Management section for details). 3. Supportive Care: Ensure ad libitum access to fresh water and consider providing an oral rehydration solution.
Severe Diarrhea (Watery stools, frequent defecation, signs of dehydration such as lethargy, sunken eyes, skin tenting)High dose of this compound or individual animal sensitivity.1. Temporary Dose Reduction/Cessation: Consider reducing the dose or temporarily stopping the administration of this compound in consultation with the study director and veterinarian. 2. Pharmacological Intervention: Administer anti-diarrheal agents such as loperamide (B1203769) or bile acid sequestrants like cholestyramine (see Pharmacological Interventions section for dosages). 3. Veterinary Consultation: Seek immediate veterinary consultation for assessment and potential fluid therapy.
Diarrhea with Weight Loss >10% of Baseline Malabsorption and fluid loss due to severe or chronic diarrhea.1. Discontinue Dosing: Immediately cease administration of this compound. 2. Aggressive Supportive Care: Provide oral rehydration solutions and nutritional support. Subcutaneous or intravenous fluid therapy may be required. 3. Thorough Veterinary Evaluation: A veterinarian should assess the animal to rule out other causes and guide treatment.
No Improvement with Standard Interventions Individual animal resistance to treatment or incorrect diagnosis of the cause of diarrhea.1. Re-evaluate the Cause: Ensure the diarrhea is a direct result of this compound and not an underlying health issue. 2. Combination Therapy: Under veterinary guidance, consider a combination of a bile acid sequestrant and an anti-motility agent. 3. Dietary Adjustments: Experiment with different dietary fiber sources and fat content.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause diarrhea?

A1: this compound is an inhibitor of the ileal bile acid transporter (IBAT).[3][4] This transporter is responsible for the reabsorption of bile acids from the small intestine back into the bloodstream. By blocking this transporter, this compound increases the concentration of bile acids that reach the colon.[1][2] In the colon, bile acids stimulate the secretion of water and electrolytes and increase gut motility, leading to diarrhea.[1][2]

Q2: Is the diarrhea observed in animal studies with this compound expected to be severe?

A2: In human clinical trials, diarrhea is the most common adverse event, occurring in up to 77% of patients, but it is typically reported as mild to moderate in severity.[3][5] A similar profile is expected in animal studies, but severity can be dose-dependent and vary between species and individual animals.

Q3: When should I intervene to manage diarrhea in my study animals?

A3: Intervention is recommended when diarrhea is moderate to severe, or if the animal shows signs of dehydration, lethargy, or significant weight loss. For mild, transient diarrhea with no other clinical signs, careful monitoring may be sufficient.

Q4: What are the first-line treatment options for managing this compound-induced diarrhea?

A4: First-line management strategies include dietary modifications, such as introducing a low-fat or high-fiber diet, and ensuring adequate hydration with oral rehydration solutions. If diarrhea persists or is severe, pharmacological interventions like loperamide or cholestyramine may be necessary.

Q5: Can I administer anti-diarrheal medications prophylactically?

A5: Prophylactic administration is generally not recommended as it may mask the onset and severity of the side effect. It is preferable to initiate treatment once diarrhea is observed. However, if a specific dose of this compound is consistently causing significant diarrhea, a prophylactic approach may be considered in the study design, with appropriate justification and veterinary oversight.

Q6: Are there any long-term consequences of managing diarrhea with medications like loperamide or cholestyramine in a research setting?

A6: Long-term use of loperamide can lead to constipation and, in some species, may have central nervous system effects at high doses. Cholestyramine can interfere with the absorption of fat-soluble vitamins (A, D, E, and K) and other medications.[6] Therefore, long-term administration should be accompanied by appropriate monitoring, such as vitamin level checks, and should be part of a well-defined study protocol.

Data Presentation: Pharmacological Interventions

The following tables summarize starting dosages for common pharmacological agents used to manage diarrhea in animal models. It is crucial to consult with a veterinarian for specific dosing recommendations for your study animals.

Table 1: Loperamide Dosage for Diarrhea Management

Animal Model Recommended Starting Oral Dosage Frequency Notes
Rodents (Rats, Mice) 0.1 - 3.0 mg/kgOnce or twice dailyStart with a low dose and titrate to effect. Can be initiated upon the onset of diarrhea.
Dogs 0.1 - 0.2 mg/kgEvery 8-12 hoursShould not be used in certain breeds sensitive to ivermectin (e.g., Collies, Australian Shepherds) without genetic testing for the MDR1 mutation.

Table 2: Cholestyramine Dosage for Bile Acid Diarrhea

Animal Model Recommended Starting Oral Dosage Frequency Notes
Dogs 0.5 - 1.0 g/animal Twice daily with foodMix the powder with a small amount of palatable wet food to ensure consumption. May take several days to see a clinical effect.
Rodents 1-2% of the diet (w/w)Mixed in the daily food rationEnsure thorough mixing to achieve consistent dosing.

Experimental Protocols

Protocol 1: Evaluation of a High-Fiber Diet for the Mitigation of this compound-Induced Diarrhea in a Canine Model

Objective: To assess the efficacy of a commercially available high-fiber diet in reducing the incidence and severity of diarrhea in dogs treated with this compound.

Methodology:

  • Animal Selection and Acclimation:

    • Select healthy adult beagle dogs with no history of gastrointestinal disease.

    • Acclimate animals to individual housing and a standard canine diet for at least two weeks prior to the study.

    • Record baseline body weight, food and water consumption, and fecal scores for 7 days. Fecal scoring should be performed daily using a standardized chart (e.g., 1=very hard and dry, 7=watery diarrhea).

  • Study Groups:

    • Group 1 (Control): this compound + Standard Diet.

    • Group 2 (Treatment): this compound + High-Fiber Diet.

    • Randomly assign an equal number of male and female dogs to each group.

  • Dosing and Diet Administration:

    • Administer this compound orally at the predetermined study dose once daily to all animals.

    • On the first day of this compound administration, transition Group 2 animals to the high-fiber diet. The high-fiber diet should contain a mix of soluble and insoluble fibers.

    • Group 1 will continue to receive the standard diet.

    • Ensure all animals have free access to water.

  • Monitoring and Data Collection:

    • Record body weight daily.

    • Monitor food consumption daily.

    • Perform fecal scoring at least twice daily.

    • Observe animals for any clinical signs of dehydration or distress.

    • Collect fecal samples at baseline and at the end of the study period for analysis of bile acid concentration and microbiome composition (optional).

  • Data Analysis:

    • Compare the mean daily fecal scores between the control and treatment groups using an appropriate statistical test (e.g., Mann-Whitney U test).

    • Analyze changes in body weight and food consumption between the groups.

Mandatory Visualization

Signaling Pathway of this compound-Induced Diarrhea

Volixibat_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Ileal Enterocyte cluster_colon Colon Bile Acids Bile Acids IBAT IBAT (ASBT) Bile Acids->IBAT Reabsorption Increased Bile Acids Increased Bile Acids Bile Acids->Increased Bile Acids Increased Flow to Colon Volixibat This compound Volixibat->IBAT Inhibition Water Secretion Water Secretion Increased Bile Acids->Water Secretion Stimulates Motility Motility Increased Bile Acids->Motility Increases Diarrhea Diarrhea Water Secretion->Diarrhea Motility->Diarrhea

Caption: Mechanism of this compound-induced diarrhea.

Experimental Workflow for Diarrhea Management

Diarrhea_Management_Workflow start This compound Administration observe Observe for Diarrhea start->observe assess Assess Severity observe->assess mild Mild/Moderate Diarrhea assess->mild Mild/Moderate severe Severe Diarrhea assess->severe Severe diet Dietary Management (Low-Fat/High-Fiber) mild->diet hydration Oral Rehydration mild->hydration pharm Pharmacological Intervention (Loperamide/Cholestyramine) severe->pharm vet Veterinary Consultation (Fluid Therapy) severe->vet monitor Continue Monitoring diet->monitor hydration->monitor pharm->monitor vet->monitor resolve Diarrhea Resolves monitor->resolve Yes no_resolve No Resolution monitor->no_resolve No no_resolve->assess

Caption: Decision-making workflow for managing diarrhea.

References

improving the bioavailability of volixibat potassium in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ileal bile acid transporter (IBAT) inhibitor, volixibat (B1684035) potassium, in preclinical models.

Understanding the Mechanism and Bioavailability of Volixibat

Volixibat is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT).[1][2][3] Its therapeutic effect is achieved by blocking the reabsorption of bile acids in the terminal ileum. This interruption of the enterohepatic circulation results in increased fecal bile acid excretion, which in turn lowers the total bile acid pool and reduces bile acid levels in the liver and systemic circulation.[1][4]

Key Concept: Volixibat is intentionally designed for minimal systemic absorption. Its primary site of action is the luminal surface of the ileum. Therefore, the traditional goal of "improving bioavailability" is contrary to its mechanism of action. High systemic exposure is not a therapeutic objective and could potentially lead to off-target effects. The focus of preclinical studies should be on assessing its pharmacodynamic effects in the gastrointestinal tract and downstream systemic markers, rather than achieving high plasma concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of volixibat in our animal models. Is this indicative of a formulation or absorption problem?

A1: Not necessarily. Very low to undetectable plasma concentrations are expected with volixibat. The drug is designed to be minimally absorbed.[1][3] In a human Phase 1 study, plasma concentrations were very low (ranging from 0–0.179 ng/mL) after a 50 mg oral dose, and the vast majority of the drug (over 92%) was recovered unchanged in the feces. The primary goal is to confirm target engagement in the gut, not to achieve high systemic exposure. Instead of focusing solely on plasma pharmacokinetics, consider measuring pharmacodynamic markers such as fecal bile acid excretion or serum 7α-hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis.

Q2: How can we confirm that volixibat is active in our preclinical model if plasma levels are negligible?

A2: Target engagement can be confirmed through pharmacodynamic markers. The most direct measurement is the quantification of total bile acids in the feces; a significant increase indicates successful IBAT inhibition. Additionally, the interruption of bile acid recirculation stimulates the liver to synthesize new bile acids from cholesterol. This can be monitored by measuring serum levels of C4, which are expected to increase in response to treatment.

Q3: What are the common challenges when formulating volixibat potassium for oral gavage in preclinical studies?

A3: Like many research compounds, this compound may present formulation challenges depending on the required concentration. For oral gavage in preclinical studies, it is common to administer compounds as a suspension. It is not always necessary for the drug to be fully dissolved.[5] The key is to create a homogenous and stable suspension to ensure consistent dosing. Common vehicles include aqueous solutions with suspending agents like methylcellulose (B11928114) or carboxymethylcellulose.[6] It is crucial to ensure the suspension is well-mixed before each administration to avoid dose variability.[5]

Q4: Our animals are experiencing significant diarrhea. How can we manage this side effect without compromising the study?

A4: Diarrhea is a known mechanism-based side effect of IBAT inhibitors, including volixibat, and is caused by increased concentrations of bile acids reaching the colon.[4] This was also the most common adverse event reported in clinical trials.[2] To manage this, consider the following:

  • Dose-Titration: Perform a dose-response study to identify the lowest effective dose that provides the desired pharmacodynamic effect with tolerable gastrointestinal side effects.

  • Hydration: Ensure all animals have unrestricted access to water and monitor for signs of dehydration.

  • Supportive Care: In some cases, supportive care may be necessary to manage the clinical signs of diarrhea.

  • Study Endpoints: If the diarrhea is severe, it may be necessary to adjust the study endpoints or duration.

Troubleshooting Guides

Issue 1: Inconsistent Pharmacodynamic Effects (e.g., variable changes in fecal bile acids or serum C4)
Potential Cause Troubleshooting Steps
Inconsistent Dosing Ensure the oral gavage technique is consistent and performed by trained personnel. If using a suspension, vortex vigorously before each dose to ensure homogeneity.
Formulation Issues Verify the stability of your formulation over the dosing period. If the compound is precipitating or settling too quickly, consider optimizing the vehicle (e.g., adjusting the concentration of the suspending agent).
Biological Variability Animal-to-animal variability is expected. Ensure you have a sufficient number of animals per group to achieve statistical power.
Timing of Sample Collection The timing of fecal and blood sample collection can significantly impact results. For fecal samples, a 24-hour collection period is often used to account for variations in transit time. For serum C4, establish a consistent time point for collection relative to dosing.
Issue 2: Unexpectedly High Plasma Concentrations of Volixibat
Potential Cause Troubleshooting Steps
Analytical Interference Rule out any interference in your bioanalytical assay. Analyze blank plasma from untreated animals to ensure there are no interfering peaks at the retention time of volixibat.
Gavage Error Accidental tracheal administration can lead to lung absorption and unexpectedly high plasma levels. Ensure proper oral gavage technique to deliver the dose directly to the stomach.
Compromised Gut Integrity In some disease models, particularly those with significant inflammation or damage to the intestinal lining, the absorption of minimally absorbed drugs may be increased. Assess the gastrointestinal health of your animal model.

Data Presentation

Table 1: Summary of Preclinical Pharmacodynamic Effects of Volixibat in HFD-fed Ldlr-/-.Leiden Mice

Parameter HFD Control Volixibat (30 mg/kg) Outcome
Fecal Bile Acid Excretion Baseline Significantly Increased Confirms mechanism of action
Hepatocyte Hypertrophy Increased Attenuated Improvement in liver histology
Hepatic Triglycerides Increased Attenuated Reduction in liver fat
Hepatic Cholesteryl Esters Increased Attenuated Reduction in liver cholesterol
Mesenteric WAT Deposition Increased Attenuated Reduction in visceral fat

| NAFLD Activity Score (NAS) | Elevated | Significantly Lower | Overall improvement in NASH pathology |

WAT: White Adipose Tissue; HFD: High-Fat Diet

Table 2: Human Pharmacokinetic Parameters of [14C]-Volixibat (50 mg oral dose)

Parameter Value Notes
Plasma Concentration Range 0–0.179 ng/mL Very low systemic exposure
Radioactivity in Plasma/Blood Not Observed Confirms minimal absorption
Recovery in Urine 0.01 ± 0.007% Negligible renal excretion
Recovery in Feces 92.3 ± 5.25% Primary route of elimination

| Detected Component in Feces | Unchanged Volixibat | Not metabolized in the gut |

Experimental Protocols

Protocol 1: Evaluation of Volixibat in a Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
  • Animal Model: Ldlr-/-.Leiden mice, which are susceptible to developing diet-induced NASH.

  • Diet: High-fat diet (HFD) to induce the disease phenotype.

  • Treatment Groups:

    • HFD Control (vehicle)

    • Volixibat (5, 15, and 30 mg/kg) administered orally.

  • Dosing: Daily oral gavage for a period of 24 weeks.

  • Monitoring:

    • Regular monitoring of body weight and food intake.

    • Periodic collection of blood samples for analysis of plasma lipids, insulin, and liver enzymes.

  • Terminal Analyses:

    • Collection of feces to measure total bile acid content.

    • Harvesting of the liver for histological analysis (e.g., H&E staining for steatosis, inflammation, and ballooning) and measurement of intrahepatic lipids.

    • Collection of mesenteric white adipose tissue to assess mass.

    • Liver gene expression profiling to evaluate changes in metabolic pathways.

Protocol 2: Bioanalytical Method for Volixibat in Plasma
  • Technique: Liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma samples.

  • Quantification:

    • Lower Limit of Quantification (LLOQ): Should be established at a low level (e.g., 0.0500 ng/mL) to detect the minimal concentrations expected.

    • Upper Limit of Quantification (ULOQ): Can be set based on expected concentrations (e.g., 50.0 ng/mL).

  • Calibration Standards: Prepared in blank matrix (human or animal plasma) across the desired concentration range.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.

Visualizations

G cluster_lumen Intestinal Lumen cluster_enterocyte Ileal Enterocyte BAs_Lumen Bile Acids IBAT IBAT Transporter BAs_Lumen->IBAT Reabsorption Feces Feces BAs_Lumen->Feces Increased Excretion Volixibat Volixibat Volixibat->IBAT Inhibits PortalVein Portal Vein to Liver IBAT->PortalVein Bile Acid Recirculation G start Start: NASH Model Mice dosing Daily Oral Gavage: Vehicle or Volixibat start->dosing monitoring In-life Monitoring: Body Weight, Blood Markers dosing->monitoring monitoring->dosing Repeat Daily termination Terminal Endpoint (e.g., 24 weeks) monitoring->termination fecal_analysis Fecal Analysis: Bile Acid Content termination->fecal_analysis blood_analysis Serum Analysis: C4, Lipids, Enzymes termination->blood_analysis tissue_analysis Tissue Analysis: Liver Histology, Lipids termination->tissue_analysis G start Inconsistent Pharmacodynamic Effect? check_dosing Review Dosing Procedure and Formulation Prep start->check_dosing is_dosing_ok Consistent? check_dosing->is_dosing_ok check_formulation Assess Formulation Stability (e.g., settling) is_dosing_ok->check_formulation Yes fix_dosing Retrain Personnel, Ensure Homogeneity is_dosing_ok->fix_dosing No is_formulation_ok Stable? check_formulation->is_formulation_ok check_sampling Verify Sample Collection Timing is_formulation_ok->check_sampling Yes fix_formulation Optimize Vehicle/ Suspending Agent is_formulation_ok->fix_formulation No is_sampling_ok Consistent? check_sampling->is_sampling_ok increase_n Consider Increasing Group Size (N) is_sampling_ok->increase_n Yes fix_sampling Standardize Collection Protocol is_sampling_ok->fix_sampling No

References

Technical Support Center: Minimizing Variability in Volixibat Potassium Animal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal experiments involving the ileal bile acid transporter (IBAT) inhibitor, volixibat (B1684035) potassium.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of volixibat potassium?

A1: this compound is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] This transporter is primarily responsible for the reabsorption of bile acids from the small intestine back to the liver in a process called enterohepatic circulation.[3][4] By blocking IBAT, volixibat increases the excretion of bile acids in the feces.[1] This reduction in the return of bile acids to the liver prompts the liver to synthesize new bile acids from cholesterol, which can lead to lower systemic levels of bile acids and cholesterol.[2][5]

Q2: Why is variability a significant concern in animal experiments with orally administered drugs like this compound?

A2: Oral drug administration is a major source of pharmacokinetic variability in preclinical studies.[3] Factors such as inconsistent dissolution of the compound in the gastrointestinal (GI) tract, the influence of food on gastric emptying and GI fluid composition, and individual differences in GI motility and first-pass metabolism can all contribute to erratic absorption and high variability in plasma concentrations.[6] For a compound like volixibat, which is minimally absorbed and acts locally in the gut, variability in these factors can lead to inconsistent target engagement and pharmacodynamic responses.

Q3: What are the primary sources of variability in this compound animal experiments?

A3: The primary sources of variability can be categorized into three main areas:

  • Compound-related: Physicochemical properties of this compound, such as its solubility and stability in the dosing formulation, can significantly impact its dissolution and local concentration in the gut.

  • Procedure-related: Inconsistencies in the oral gavage technique, including improper animal restraint, incorrect placement of the gavage needle, and variations in administration speed, can lead to stress, esophageal or stomach injury, and inaccurate dosing.

  • Animal-related: Biological differences between animals, such as age, sex, strain, gut microbiome composition, and underlying health status, can influence drug metabolism, gastrointestinal physiology, and the overall response to treatment. Environmental factors like housing conditions, diet, and light-dark cycles also play a crucial role.

Troubleshooting Guides

Issue 1: High Variability in Pharmacodynamic Endpoints (e.g., Fecal Bile Acid Excretion, Serum Bile Acids)

Question: We are observing significant inter-animal variability in our key pharmacodynamic readouts after this compound administration. What are the potential causes and how can we address them?

Answer: High variability in pharmacodynamic endpoints is a common challenge. Below is a systematic approach to troubleshoot this issue.

Potential CauseTroubleshooting Steps
Inconsistent Formulation - Ensure Homogeneity: Vigorously mix the dosing suspension before each administration to ensure a uniform concentration. - Assess Stability: Confirm the stability of this compound in the chosen vehicle over the duration of the experiment. Prepare fresh formulations daily if necessary. - Particle Size: If using a suspension, ensure consistent particle size distribution, as this can affect dissolution rate.
Inaccurate Oral Gavage - Standardize Technique: Ensure all personnel are thoroughly trained and proficient in oral gavage. Use a consistent and gentle technique for all animals.[6][7] - Correct Needle Size and Placement: Use an appropriately sized, flexible gavage needle to minimize stress and prevent injury. Measure the correct insertion length for each animal (from the mouth to the last rib).[7] - Consistent Administration Volume and Speed: Administer a consistent volume of the formulation slowly and steadily to avoid regurgitation.
Physiological Differences - Standardize Animal Characteristics: Use animals of the same sex, age, and from a single, reputable vendor. Inbred strains are often preferred to reduce genetic variability. - Acclimatization: Allow for a sufficient acclimatization period (at least one week) for animals to adapt to the housing conditions before the start of the experiment. - Controlled Environment: Maintain a consistent environment with controlled temperature, humidity, and a 12-hour light/dark cycle.
Dietary Influences - Standardized Diet: Provide a consistent, standard chow to all animals throughout the study. - Fasting Protocol: Implement a consistent fasting period (e.g., 4-6 hours) before dosing to standardize the gastrointestinal state. Ensure free access to water.
Issue 2: Unexpected Animal Health Issues (e.g., Diarrhea, Weight Loss)

Question: A significant number of our animals are experiencing diarrhea and subsequent weight loss after treatment with this compound. How can we manage this?

Answer: Diarrhea is a known, mechanism-based side effect of IBAT inhibitors due to the increased concentration of bile acids in the colon.[3][4] Proper management is crucial for animal welfare and data integrity.

Potential CauseManagement Strategies
Mechanism-Based Diarrhea - Dose-Response Study: Conduct a pilot study with a range of doses to identify the minimum effective dose that causes a tolerable level of gastrointestinal side effects.[6] - Hydration: Ensure animals have unrestricted access to water to prevent dehydration. Consider providing hydration support (e.g., hydrogel packs) if necessary. - Dietary Support: Provide a highly palatable and digestible diet to encourage food intake and help manage weight loss.
Animal Monitoring - Daily Health Checks: Closely monitor animals for clinical signs of distress, including the severity of diarrhea, changes in activity, and body weight. - Establish Endpoints: Define clear humane endpoints in consultation with veterinary staff for animals that experience severe or prolonged adverse effects.

Experimental Protocols

Representative Protocol: Oral Administration of this compound in a Mouse Model of Cholestasis

This protocol is a representative example and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.

1. Animal Model:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Model Induction (Optional, for disease models): For a cholestasis model, bile duct ligation (BDL) can be performed. Allow for a recovery period (e.g., 3-5 days) before initiating treatment.

2. Formulation Preparation:

  • Vehicle: A common vehicle for oral suspensions is 0.5% (w/v) methylcellulose (B11928114) in sterile water.

  • Preparation:

    • Weigh the required amount of this compound.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while stirring continuously to achieve the desired concentration (e.g., 0.5, 1.5, or 3 mg/mL to deliver 5, 15, or 30 mg/kg in a 10 mL/kg dosing volume).

    • Store the suspension at 2-8°C and protect from light. Prepare fresh daily.

3. Dosing Procedure:

  • Fasting: Fast mice for 4 hours prior to dosing, with free access to water.

  • Administration:

    • Weigh each mouse to calculate the precise dosing volume.

    • Vortex the dosing suspension immediately before aspirating the calculated volume into a syringe fitted with a 20-22 gauge flexible oral gavage needle.

    • Gently restrain the mouse and administer the formulation via oral gavage.

    • Administer the vehicle to the control group using the same procedure.

  • Frequency: Once daily for the duration of the study (e.g., 7-14 days).

4. Sample Collection and Endpoints:

  • Fecal Samples: Collect feces over a 24-hour period (e.g., on the last day of the study) for bile acid analysis.

  • Blood Sampling: At the end of the treatment period, collect blood via cardiac puncture under terminal anesthesia.

  • Serum Analysis: Separate serum to measure total bile acids, liver enzymes (e.g., ALT, AST), and other relevant biomarkers.

  • Tissue Collection: Harvest liver tissue for histological analysis and gene expression studies.

Visualizations

Signaling_Pathway This compound Mechanism of Action cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation cluster_liver Liver cluster_feces Feces Bile Acids Bile Acids IBAT IBAT (ASBT) Bile Acids->IBAT Reabsorption Increased Bile Acids Increased Fecal Bile Acid Excretion Bile Acids->Increased Bile Acids Reduced Bile Acids Reduced Bile Acids IBAT->Reduced Bile Acids Enterohepatic Circulation Volixibat This compound Volixibat->IBAT Inhibition Bile Acid Synthesis Increased Bile Acid Synthesis from Cholesterol Reduced Bile Acids->Bile Acid Synthesis Reduced Feedback Inhibition

Caption: Mechanism of action of this compound in inhibiting bile acid reabsorption.

Experimental_Workflow This compound Animal Experiment Workflow start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping formulation Daily Formulation Preparation grouping->formulation dosing Oral Gavage (Once Daily) formulation->dosing monitoring Daily Health & Body Weight Monitoring dosing->monitoring monitoring->dosing Repeat for study duration sampling Fecal & Blood Sample Collection monitoring->sampling analysis Biochemical & Histological Analysis sampling->analysis end End analysis->end

Caption: A typical experimental workflow for a this compound animal study.

Troubleshooting_Logic Troubleshooting High Variability variability High Variability in Endpoints check_formulation Review Formulation (Homogeneity, Stability) variability->check_formulation check_dosing Review Dosing Technique (Gavage Procedure) variability->check_dosing check_animals Review Animal Factors (Strain, Age, Sex, Environment) variability->check_animals optimize_formulation Optimize Formulation check_formulation->optimize_formulation retrain_personnel Retrain Personnel check_dosing->retrain_personnel standardize_conditions Standardize Conditions check_animals->standardize_conditions

References

Technical Support Center: Long-Term Administration of Volixibat Potassium to Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing volixibat (B1684035) potassium in long-term rodent studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of volixibat potassium?

A1: this compound is a potent inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). By blocking this transporter in the terminal ileum, volixibat prevents the reabsorption of bile acids, leading to their increased excretion in feces. This interruption of the enterohepatic circulation of bile acids is the primary mechanism of action.

Q2: What are the expected physiological effects of long-term this compound administration in rodents?

A2: The primary physiological effect is an increase in the concentration of bile acids in the colon. This can lead to increased colonic motility and water secretion, often manifesting as looser stools or diarrhea. Long-term administration is intended to study the downstream metabolic consequences of altered bile acid homeostasis.

Q3: What are the most common adverse effects observed during long-term administration of this compound to rodents?

A3: Consistent with its mechanism of action, the most anticipated and commonly reported adverse effects are gastrointestinal. These primarily include diarrhea and abdominal pain. Due to the minimal systemic absorption of volixibat, direct systemic toxicity is not a primary concern.

Q4: How should this compound be formulated for oral administration in rodents?

A4: As this compound may have limited water solubility, a suspension is often the most appropriate formulation for oral gavage. A common and generally inert vehicle for such studies is a 0.5% to 1% solution of methylcellulose (B11928114) in purified water. It is crucial to ensure the suspension is homogenous and continuously stirred during dosing to guarantee accurate administration of the intended dose.

Q5: What is a typical dose of volixibat for rodent studies?

A5: Previous nonclinical studies in rats have utilized doses around 20 mg/kg.[1] However, the optimal dose will depend on the specific research question and rodent model. It is recommended to perform a dose-ranging study to determine the most appropriate dose for your specific experimental goals.

Troubleshooting Guides

Issue 1: Animal Distress or Injury During Oral Gavage
  • Symptoms: Vocalization, struggling, signs of pain, or injury around the mouth. In severe cases, respiratory distress if the substance is administered into the trachea.

  • Root Cause Analysis and Solutions:

Potential Cause Solution
Improper Restraint Ensure the rodent is firmly but gently restrained, with the head and body in a straight line to facilitate the passage of the gavage needle.
Incorrect Needle Size/Type Use a flexible, ball-tipped gavage needle appropriate for the size of the animal to minimize the risk of esophageal or pharyngeal trauma.
Incorrect Needle Placement Guide the needle along the roof of the mouth and over the tongue into the esophagus. If any resistance is met, do not force it. Withdraw and re-attempt.
Esophageal Trauma If trauma is suspected, cease gavage for that animal and provide soft food and supportive care. Consult with a veterinarian.
Issue 2: High Variability in Experimental Data
  • Symptoms: Inconsistent physiological or behavioral responses among animals in the same treatment group.

  • Root Cause Analysis and Solutions:

Potential Cause Solution
Inaccurate Dosing Ensure the this compound suspension is homogenous. Keep the suspension on a stir plate during the dosing procedure to prevent settling of the compound.
Inconsistent Gavage Technique Standardize the gavage procedure among all personnel. Ensure the full dose is administered each time.
Stress from Handling/Gavage Acclimate the animals to handling for several days before the start of the study. Perform gavage at the same time each day to minimize stress-related physiological fluctuations.
Issue 3: Severe Diarrhea and Dehydration
  • Symptoms: Watery or unformed stools, perianal staining, weight loss, lethargy, and reduced skin turgor.

  • Root Cause Analysis and Solutions:

Potential Cause Solution
High Dose of this compound The diarrhea is an expected pharmacological effect. If it is too severe, consider reducing the dose.
Dehydration Provide a supplementary source of hydration, such as a hydrogel pack or a water bottle with a long sipper tube, to ensure easy access.
Electrolyte Imbalance In cases of severe, prolonged diarrhea, consult with a veterinarian about providing electrolyte-supplemented water.
Animal Morbidity If an animal loses more than 15-20% of its initial body weight and shows signs of significant distress, it should be euthanized according to IACUC-approved endpoints.

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage (10 mg/mL Suspension)
  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile, purified water. Mix thoroughly and allow it to fully hydrate, which may take several hours or overnight at 4°C.

  • Weighing: Accurately weigh the required amount of this compound.

  • Suspension Preparation:

    • Triturate the weighed this compound with a small volume of the methylcellulose vehicle to form a smooth paste. This can be done in a mortar and pestle.

    • Gradually add the remaining vehicle to the paste while continuously mixing to ensure a uniform suspension.

    • Transfer the final suspension to a light-protected container and place it on a magnetic stir plate.

  • Administration: Keep the suspension stirring continuously during the dosing procedure to maintain homogeneity. Use a calibrated syringe and an appropriately sized gavage needle for administration.

Protocol 2: Long-Term Monitoring of Rodents
  • Frequency: Observations should be made at least once daily. For the initial week of dosing and after any dose adjustments, twice-daily observations are recommended.

  • Parameters to Monitor:

Parameter Method of Assessment Frequency
Body Weight Calibrated scaleDaily for the first week, then 2-3 times per week
Food and Water Intake Measure the change in weight of food and water containers2-3 times per week
Clinical Signs Visual observation for changes in posture, activity, grooming, and signs of dehydration (e.g., sunken eyes, ruffled fur)Daily
Fecal Consistency Visual scoring of feces (e.g., 1=normal pellet, 2=soft pellet, 3=unformed/diarrheic). Observe for perianal staining.Daily
Behavioral Changes Note any significant changes in activity levels or social interaction within the cage.Daily

Visualizations

volixibat_moa cluster_lumen Intestinal Lumen (Ileum) cluster_enterocyte Enterocyte cluster_circulation Portal Circulation BA Bile Acids ASBT ASBT Transporter BA->ASBT Reabsorption Colon Colon BA->Colon Increased Flow Liver Liver ASBT->Liver To Liver Volixibat This compound Volixibat->ASBT Inhibition Feces Fecal Excretion Colon->Feces Excretion experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing & Monitoring Phase cluster_analysis Analysis Phase Acclimation Animal Acclimation (≥ 7 days) Baseline Baseline Measurements (Body Weight, Food/Water Intake) Acclimation->Baseline Dosing Daily Oral Gavage (Volixibat or Vehicle) Baseline->Dosing Formulation Volixibat Formulation Formulation->Dosing Monitoring Daily Clinical Observation (Diarrhea Score, Behavior) Dosing->Monitoring Measurements Regular Measurements (Body Weight, Food/Water) Dosing->Measurements Endpoint Terminal Endpoint (Tissue Collection, etc.) Monitoring->Endpoint Measurements->Endpoint DataAnalysis Data Analysis Endpoint->DataAnalysis troubleshooting_logic Observation Daily Observation Diarrhea Diarrhea Observed? Observation->Diarrhea WeightLoss Significant Weight Loss (>15%)? Diarrhea->WeightLoss Yes Continue Continue Monitoring Diarrhea->Continue No Dehydration Signs of Dehydration? WeightLoss->Dehydration No Endpoint Consider Humane Endpoint WeightLoss->Endpoint Yes SupportiveCare Provide Supportive Care (Hydrogel, etc.) Dehydration->SupportiveCare Yes DoseAdjust Consider Dose Reduction Dehydration->DoseAdjust No SupportiveCare->DoseAdjust DoseAdjust->Continue

References

Technical Support Center: Investigating the Impact of Diet on Volixibat Potassium Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists investigating the efficacy of volixibat (B1684035) potassium in animal models, with a specific focus on the influence of dietary composition.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during in vivo experiments with volixibat potassium.

Question 1: We are observing high variability in fecal bile acid excretion in our high-fat diet-fed mice treated with this compound. What could be the cause?

Answer: High variability in fecal bile acid (BA) excretion is a common challenge. Several factors related to diet and experimental protocol can contribute to this:

  • Diet Composition: The specific type and amount of fat in the diet can significantly influence BA metabolism. Diets rich in saturated fatty acids may have different effects on the bile acid pool compared to those high in polyunsaturated fatty acids.[1][2] It is crucial to use a consistent and well-defined high-fat diet throughout the study. Comparing results across studies using different high-fat diet formulations can be challenging.

  • Fiber Content of Control Diet: Many standard chow diets used as controls for high-fat diet studies have a different fiber composition than the purified high-fat diets. Dietary fiber, particularly soluble fiber, can independently increase fecal BA excretion.[3][4][5][6] This can confound the interpretation of this compound's effects. It is recommended to use a matched low-fat control diet with a similar fiber source and content to the high-fat diet.[7]

  • Coprophagy: Mice engage in coprophagy (ingestion of feces), which can lead to the re-ingestion of excreted bile acids, introducing variability. While difficult to eliminate completely, housing mice in cages with wire floors can help reduce this behavior.

  • Gut Microbiota: The gut microbiota plays a crucial role in bile acid metabolism.[2] Diet composition is a major driver of gut microbiota composition.[8] High-fat diets can alter the gut microbial community, which in turn affects the biotransformation of bile acids. Variations in the gut microbiome between individual animals can contribute to differing responses to this compound.

  • Sample Collection and Processing: Inconsistent fecal collection times and storage conditions can lead to variability. It is important to establish a standardized protocol for fecal collection (e.g., collecting all samples at the same time of day) and to store samples immediately at -80°C to prevent degradation of bile acids.

Question 2: We are not observing the expected decrease in plasma cholesterol levels in our this compound-treated animals on a high-fat diet. Why might this be?

Answer: While this compound's mechanism of action—increasing fecal bile acid excretion—is expected to lead to the conversion of cholesterol to bile acids and a subsequent reduction in plasma cholesterol, several factors can influence this outcome:

  • Dietary Cholesterol Content: The amount of cholesterol in the high-fat diet itself can counteract the cholesterol-lowering effects of this compound. Ensure you are using a high-fat diet with a defined and consistent cholesterol content.

  • Animal Model: The specific strain of mouse or rat used can have different baseline cholesterol metabolism and responses to dietary interventions. For example, Ldlr-/-.Leiden mice are a commonly used model for hyperlipidemia and non-alcoholic steatohepatitis (NASH) studies.

  • Duration of Treatment: The length of the treatment period may be insufficient to observe significant changes in plasma cholesterol levels. Consider extending the duration of the study.

  • Homeostatic Mechanisms: The body has complex feedback mechanisms to regulate cholesterol levels. While this compound increases the demand for cholesterol for bile acid synthesis, compensatory mechanisms, such as increased cholesterol synthesis, may be at play.

Question 3: Our animals are experiencing diarrhea, which is affecting their food intake and body weight. How can we manage this?

Answer: Diarrhea is a known, mechanism-based side effect of apical sodium-dependent bile acid transporter (ASBT) inhibitors like this compound. This is due to the increased concentration of bile acids reaching the colon, which can induce fluid secretion.

  • Dose Adjustment: Consider performing a dose-response study to identify the minimum effective dose of this compound that provides a therapeutic effect on bile acid excretion with tolerable gastrointestinal side effects.

  • Dietary Fiber: The type of fiber in the diet can influence the severity of diarrhea. Insoluble fiber can add bulk to the stool and may help mitigate diarrhea, while some soluble fibers can be fermented by gut bacteria, potentially exacerbating gastrointestinal issues. Experimenting with diets containing different fiber types may be beneficial.

  • Supportive Care: Ensure animals have ad libitum access to water to prevent dehydration. Monitor animal health closely, including body weight and food consumption. If severe, consult with your institution's veterinary staff.

Data Presentation

Table 1: Effect of this compound on Fecal and Plasma Bile Acids in High-Fat Diet-Fed Ldlr-/-.Leiden Mice

ParameterHigh-Fat Diet (Control)This compound (30 mg/kg) on High-Fat Diet
Fecal Bile Acids
Total Fecal Bile Acids (µmol/24h)~15Significantly increased vs. Control
Plasma Bile Acids
Total Plasma Bile Acids (µM)~25No significant change vs. Control
Cholic Acid (CA) (%)~20Significantly decreased vs. Control
Chenodeoxycholic Acid (CDCA) (%)~5Significantly increased vs. Control

Data are illustrative and based on trends reported in the literature. Actual values will vary depending on the specific experimental conditions.

Experimental Protocols

1. Animal Model and Diet

  • Animal Model: Male Ldlr-/-.Leiden mice are a suitable model for studying the effects of this compound in the context of diet-induced metabolic disease.

  • Diet:

    • High-Fat Diet (HFD): A purified diet with 45% kcal from fat (e.g., lard or palm oil), 20% kcal from protein (e.g., casein), and 35% kcal from carbohydrates (e.g., sucrose (B13894) and corn starch). The diet should also contain a defined amount of cholesterol (e.g., 0.25% w/w).[9][10][11]

    • Control Diet: A purified low-fat diet (LFD) matched to the HFD for protein, fiber source and content, and micronutrients, with 10% kcal from fat. Using a standard chow diet as a control is discouraged due to significant differences in fiber and other macronutrient composition.[7]

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before starting the experiment. House animals under a 12-hour light/dark cycle with free access to food and water.

2. This compound Administration

  • Formulation: Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) daily.

  • Dosing: Administer this compound or vehicle via oral gavage at a consistent time each day. Doses used in mouse studies have ranged from 5 to 30 mg/kg.

3. Sample Collection and Analysis

  • Fecal Sample Collection: Collect feces over a 24-hour period from individually housed mice. Immediately freeze samples at -80°C.

  • Blood Sample Collection: Collect blood via a suitable method (e.g., tail vein or cardiac puncture) into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.

  • Bile Acid Quantification (LC-MS/MS):

    • Extraction from Feces: Homogenize lyophilized feces in an ethanol-based extraction solvent.[12]

    • Extraction from Plasma: Perform protein precipitation using a solvent like methanol.[13]

    • LC-MS/MS Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of individual conjugated and unconjugated bile acids.[13][14][15][16]

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Efficacy Study cluster_acclimatization Acclimatization (1 week) cluster_diet_induction Dietary Intervention cluster_treatment This compound Treatment cluster_sampling Sample Collection cluster_analysis Analysis Acclimatization House Ldlr-/-.Leiden mice with ad libitum access to standard chow and water Diet_Groups Randomize mice into two groups: 1. High-Fat Diet (HFD) 2. Matched Low-Fat Diet (LFD) Acclimatization->Diet_Groups Treatment_Groups Sub-divide HFD group: - HFD + Vehicle - HFD + this compound (e.g., 30 mg/kg/day) Diet_Groups->Treatment_Groups Dosing Daily oral gavage Treatment_Groups->Dosing Fecal_Collection 24-hour fecal collection Dosing->Fecal_Collection During treatment period Blood_Collection Plasma collection Dosing->Blood_Collection At study termination Bile_Acid_Analysis Fecal and Plasma Bile Acid Profiling (LC-MS/MS) Fecal_Collection->Bile_Acid_Analysis Blood_Collection->Bile_Acid_Analysis Lipid_Analysis Plasma Lipid Analysis Blood_Collection->Lipid_Analysis Histology Liver Histology Blood_Collection->Histology Liver tissue collection Bile_Acid_Signaling Bile Acid Signaling and this compound's Mechanism of Action cluster_liver Hepatocyte cluster_intestine Ileal Enterocyte Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 synthesis Primary_BAs Primary Bile Acids (e.g., CA, CDCA) CYP7A1->Primary_BAs BSEP BSEP Primary_BAs->BSEP export Bile_in_gut Bile Acids in Intestinal Lumen BSEP->Bile_in_gut NTCP NTCP NTCP->Primary_BAs recirculated ASBT ASBT Portal_Vein Portal Vein ASBT->Portal_Vein via OSTα/β Fecal_Excretion Increased Fecal Bile Acid Excretion ASBT->Fecal_Excretion leads to FXR FXR FGF19 FGF19 FXR->FGF19 induces FGF19->Portal_Vein OSTab OSTα/β Bile_in_gut->ASBT reabsorption Bile_in_gut->FXR activates Portal_Vein->CYP7A1 FGF19 inhibits Portal_Vein->NTCP uptake Volixibat This compound Volixibat->ASBT inhibits

References

Technical Support Center: Volixibat Potassium in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of volixibat (B1684035) potassium in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of volixibat potassium?

This compound is a potent and selective inhibitor of the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT).[1][2] This transporter is primarily located in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the enterohepatic circulation. By inhibiting ASBT, volixibat blocks this reabsorption, leading to increased excretion of bile acids in the feces.[1][2] This interruption of the enterohepatic circulation of bile acids is the core mechanism behind its therapeutic effects.

Q2: What is the expected primary physiological effect of this compound in in vivo experiments?

The most direct and measurable effect of volixibat administration in vivo is a significant increase in fecal bile acid (FBA) excretion.[2] This is a direct consequence of its ASBT inhibition. A secondary effect is the stimulation of the liver to synthesize new bile acids from cholesterol to replenish the bile acid pool, which can be monitored by measuring serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.[2]

Q3: Is this compound systemically absorbed?

This compound is minimally absorbed into the bloodstream following oral administration.[1] Studies in humans have shown that the vast majority of the administered dose is recovered unchanged in the feces.[3] This minimal systemic exposure is a key characteristic of this class of drugs.

Q4: What are the known metabolites of this compound?

In vitro studies with human and hamster microsomes have shown that the main metabolic pathway for volixibat is stepwise N-demethylation, which is mediated by Cytochrome P450 (CYP) enzymes.[4] However, due to its minimal systemic absorption, the formation of these metabolites in vivo is very low.

Q5: What is the most common off-target effect or side effect observed with this compound in in vivo studies?

The most frequently reported adverse effect in both preclinical and clinical studies is diarrhea.[1][5] This is a mechanism-based effect caused by the increased concentration of bile acids in the colon, which stimulates fluid secretion and colonic motility.

Troubleshooting Guide

In Vitro Experiments

Problem 1: Inconsistent IC50 values for this compound in ASBT inhibition assays.

  • Possible Cause 1: Sub-optimal substrate concentration.

    • Troubleshooting: The concentration of the labeled bile acid substrate (e.g., ³H-taurocholic acid) used in a competitive binding assay can influence the apparent IC50 value. Ensure the substrate concentration is at or below its Michaelis-Menten constant (Km) for ASBT to ensure accurate determination of competitive inhibition.

  • Possible Cause 2: Variability in ASBT expression levels.

    • Troubleshooting: Use a validated cell line with stable and consistent expression of the ASBT protein (e.g., MDCK-II cells stably transfected with human ASBT). Variations in transporter expression between cell passages can lead to inconsistent results. Regularly verify expression levels via methods like qPCR or Western blot.

  • Possible Cause 3: Issues with this compound solubility or stability.

    • Troubleshooting: Although generally soluble in aqueous buffers at physiological pH, ensure complete solubilization of this compound in your assay buffer. Prepare fresh stock solutions in an appropriate solvent like DMSO and dilute them in the final assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell membrane integrity and transporter function. For longer experiments, consider the stability of volixibat in your specific cell culture medium, as components in the medium can degrade over time.

Problem 2: Suspected off-target effects in a cell-based assay not expressing ASBT.

  • Possible Cause: Non-specific compound interference.

    • Troubleshooting:

      • Run a counter-screen: Test volixibat in a parental cell line that does not express ASBT. Any observed activity in this cell line is likely due to off-target effects.

      • Assay technology interference: Consider if volixibat's chemical structure could interfere with the assay readout. For fluorescence-based assays, check for autofluorescence of the compound at the excitation and emission wavelengths used. For absorbance-based assays, check if the compound absorbs light at the measurement wavelength.

      • Orthogonal assay: Confirm any findings using an alternative assay with a different detection method to rule out technology-specific interference.

In Vivo Experiments

Problem 1: High incidence of severe diarrhea in animal models, impacting study outcomes.

  • Possible Cause: High dose of this compound.

    • Troubleshooting:

      • Dose-response study: Conduct a dose-ranging study to identify the lowest effective dose that provides the desired level of ASBT inhibition without causing excessive diarrhea.

      • Co-administration with bile acid sequestrants: In some research contexts, co-administration of a bile acid sequestrant (e.g., cholestyramine) can be considered to bind excess bile acids in the colon and mitigate diarrhea. However, the timing of administration is critical to avoid binding volixibat itself in the gut.

Problem 2: Lack of expected effect on a co-administered oral experimental compound.

  • Possible Cause: Altered absorption of the co-administered compound.

    • Troubleshooting: Volixibat's primary site of action is the gut lumen. The increased concentration of bile acids and potential changes in gut motility could alter the absorption of other orally administered compounds.

      • Pharmacokinetic (PK) study: Conduct a PK study to determine if the absorption (Cmax, Tmax, AUC) of the co-administered compound is altered in the presence of volixibat.

      • Staggered dosing: If feasible, consider administering the experimental compound at a different time from volixibat to minimize potential for direct interaction in the gut.

Data on Potential Interactions

Due to its minimal systemic absorption, this compound is considered to have a low risk of systemic drug-drug interactions. The primary potential for interactions is within the gastrointestinal tract.

Interacting Compound ClassPotential Mechanism of InteractionSuggested Management in a Research Setting
Bile Acid Sequestrants (e.g., cholestyramine, colestipol)Binding of volixibat in the gut, reducing its efficacy.Administer volixibat at least 4 hours before or 4 hours after the bile acid sequestrant.[6][7]
Other Orally Administered Experimental Compounds Altered absorption due to increased bile acids and changes in gut motility.Conduct pharmacokinetic studies to assess any impact on the absorption of the co-administered compound. Consider staggered dosing.
CYP3A4 Substrates In vitro inhibition of CYP3A4 has been reported for some ASBT inhibitors, but this is not considered clinically relevant due to minimal systemic exposure.[5]For in vitro studies using liver microsomes or hepatocytes, be aware of potential for direct inhibition if high concentrations of volixibat are used. In vivo, this interaction is unlikely.

Experimental Protocols

Protocol 1: In Vitro ASBT Inhibition Assay using MDCK-II Cells

  • Cell Culture: Culture MDCK-II cells stably expressing human ASBT in a suitable medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic).

  • Cell Seeding: Seed cells in a 24-well plate and grow to confluency to form a polarized monolayer.

  • Assay Procedure:

    • Wash the cell monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Pre-incubate the cells for 15-30 minutes at 37°C with HBSS containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Initiate the uptake by adding HBSS containing a fixed concentration of a radiolabeled bile acid substrate (e.g., [³H]-taurocholic acid) at or below its Km, along with the corresponding concentrations of volixibat.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each volixibat concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Volixibat_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal_vein Portal Vein Bile Acids Bile Acids ASBT ASBT (Transporter) Bile Acids->ASBT Reabsorption Fecal Excretion Fecal Excretion Bile Acids->Fecal Excretion Increased Excretion Volixibat Volixibat Volixibat->ASBT Inhibition To Liver To Liver ASBT->To Liver Enterohepatic Circulation Troubleshooting_Workflow start Inconsistent Experimental Results with Volixibat in_vitro In Vitro Assay? start->in_vitro ic50_issue Inconsistent IC50? in_vitro->ic50_issue Yes in_vivo In Vivo Study? in_vitro->in_vivo No off_target_issue Suspected Off-Target Effect? ic50_issue->off_target_issue No check_substrate Verify Substrate Concentration (≤ Km) ic50_issue->check_substrate Yes run_counterscreen Use ASBT-negative Control Cells off_target_issue->run_counterscreen Yes diarrhea_issue Severe Diarrhea? in_vivo->diarrhea_issue Yes end Optimized Experiment in_vivo->end No drug_interaction_issue Poor Efficacy of Co-administered Drug? diarrhea_issue->drug_interaction_issue No dose_titration Perform Dose-Response Study diarrhea_issue->dose_titration Yes conduct_pk_study Conduct Pharmacokinetic Study drug_interaction_issue->conduct_pk_study Yes check_expression Confirm Stable ASBT Expression check_substrate->check_expression check_solubility Assess Compound Solubility and Stability check_expression->check_solubility check_solubility->end check_assay_interference Test for Autofluorescence/ Absorbance Interference run_counterscreen->check_assay_interference check_assay_interference->end dose_titration->end conduct_pk_study->end

References

Technical Support Center: Ensuring Consistent Delivery of Volixibat Potassium in Feed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the consistent and accurate delivery of volixibat (B1684035) potassium in experimental animal feed.

Frequently Asked Questions (FAQs)

Q1: What is volixibat potassium and what is its mechanism of action?

A1: this compound is the potassium salt of volixibat, a minimally absorbed, orally administered inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By inhibiting IBAT in the terminal ileum, this compound blocks the reabsorption of bile acids, leading to their increased excretion in feces. This interruption of the enterohepatic circulation of bile acids is being investigated for its therapeutic potential in various cholestatic liver diseases.

Q2: What are the known physicochemical properties of this compound?

A2: Publicly available data on the specific physicochemical properties of this compound, such as its solubility in various solvents, stability under different environmental conditions (temperature, light, pH), and compatibility with feed excipients, is limited. The molecular formula of this compound is C₃₈H₅₀KN₃O₁₂S₂ and its molecular weight is 844.0 g/mol .[2] Researchers should consider performing in-house solubility and stability studies to determine the optimal conditions for their specific feed formulation.

Q3: Are there any established methods for quantifying this compound in animal feed?

A3: While there are validated LC-MS/MS methods for the quantification of volixibat in biological matrices such as plasma and urine, specific methods for animal feed have not been widely published.[3] However, these existing methods can serve as a strong starting point for developing and validating a method for feed analysis. The FDA provides guidance on the validation of analytical procedures for medicated feeds, which outlines the necessary parameters to assess, such as specificity, linearity, accuracy, precision, and robustness.[4][5][6]

Q4: What are the general safety precautions for handling this compound powder?

A4: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safe handling practices for potassium salts and active pharmaceutical ingredients should be followed. This includes working in a well-ventilated area, using personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. In case of contact with eyes or skin, rinse thoroughly with water.[7] For detailed safety information, it is recommended to request the SDS from the compound supplier.

Troubleshooting Guides

Issue 1: Inconsistent analytical results for this compound concentration in prepared feed.
Potential Cause Troubleshooting Step
Non-homogeneous mixing Review the mixing procedure to ensure a standardized and thorough process. Consider using a geometric dilution method for incorporating the drug into the feed. For powdered diets, use a V-blender or a planetary mixer for a defined period. For pelleted diets, ensure the drug is evenly distributed in the pre-pellet mash.
Drug degradation Investigate the stability of this compound under the conditions of feed preparation and storage. Factors to consider include heat (from pelleting), light exposure, and pH of the feed matrix. Conduct stability studies at various time points and storage conditions.
Inaccurate analytical method Validate the analytical method for quantifying this compound in the specific feed matrix being used. Follow FDA guidelines for method validation, assessing parameters like accuracy, precision, linearity, specificity, and robustness.[4][5][6] Matrix effects from feed components can interfere with analysis and should be evaluated.[8]
Sampling error Ensure that the sampling procedure for analysis is representative of the entire batch of medicated feed. Take multiple samples from different locations within the batch and analyze them separately to assess homogeneity.
Issue 2: Unexpected animal behavior or adverse effects.
Potential Cause Troubleshooting Step
Incorrect dosage Verify the calculations for the amount of this compound added to the feed. Re-analyze the feed batch to confirm the drug concentration. Ensure that the animals' body weights and food consumption are accurately measured to calculate the actual dose received.
"Hot spots" of drug in feed This is a result of poor mixing. Discard the current batch of feed and prepare a new batch using an improved and validated mixing procedure to ensure homogeneity.
Known side effects Diarrhea has been reported as a common adverse event in clinical trials of volixibat.[1] Monitor animals for gastrointestinal side effects. If severe, consider adjusting the dose in consultation with the study director and veterinarian.
Contamination of feed Review feed preparation procedures to rule out any cross-contamination with other substances. Ensure all equipment is thoroughly cleaned between batches of different medicated feeds.

Data Presentation

Table 1: Physicochemical Properties of this compound (Publicly Available Data)

PropertyValueSource
Molecular FormulaC₃₈H₅₀KN₃O₁₂S₂[2]
Molecular Weight844.0 g/mol [2]

Table 2: Key Parameters for Analytical Method Validation (Based on FDA Guidelines)

Validation ParameterDescriptionAcceptance Criteria (Typical)
Accuracy The closeness of test results to the true value.Recovery of 80-110% for fortified blank matrix samples.[5]
Precision The degree of agreement among individual test results.Repeatability (intra-assay) and intermediate precision (inter-assay) should have a low relative standard deviation (RSD).
Specificity The ability to assess the analyte in the presence of components that may be expected to be present.No significant interference at the retention time of the analyte in blank matrix.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable accuracy, precision, and linearity.Typically 50% to 150% of the labeled concentration.[5]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio typically ≥ 10.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in parameters like mobile phase composition, pH, and temperature.

Experimental Protocols

Protocol: Development and Validation of an LC-MS/MS Method for Quantification of this compound in Animal Feed

This protocol provides a general framework. Specific parameters will need to be optimized based on the available instrumentation and the specific feed matrix.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water). The choice of solvent should be based on solubility studies.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the feed samples.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Sample Extraction:

    • Homogenize a representative sample of the medicated feed.

    • Weigh a precise amount of the homogenized feed (e.g., 1 gram).

    • Add a measured volume of extraction solvent. The choice of solvent will depend on the solubility of this compound and its ability to efficiently extract the compound from the feed matrix. Sonication or mechanical shaking may be used to improve extraction efficiency.

    • Centrifuge the sample to pellet the solid feed components.

    • Collect the supernatant. A further clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering matrix components.[8]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a suitable C18 or other appropriate reversed-phase column.

      • Develop a mobile phase gradient using solvents such as acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to achieve good peak shape and separation from matrix components.

      • Optimize the flow rate and column temperature.

    • Mass Spectrometry (MS/MS):

      • Use an electrospray ionization (ESI) source, likely in positive ion mode.

      • Determine the precursor ion (the molecular ion of volixibat) and select one or more product ions for multiple reaction monitoring (MRM). The transition from a study on biological matrices was 806.4 m/z → 726.5 m/z.[3]

      • Optimize MS parameters such as collision energy and declustering potential to maximize signal intensity.

  • Method Validation:

    • Perform a full method validation according to FDA guidelines, assessing the parameters outlined in Table 2.[4][5][6]

    • Use a blank feed matrix (without this compound) to prepare fortified samples for accuracy and precision assessments.

Mandatory Visualizations

Volixibat_Potassium_Mechanism_of_Action cluster_enterocyte Ileal Enterocyte cluster_lumen Intestinal Lumen cluster_portal_vein Portal Vein IBAT IBAT/ASBT Bile_Acids_Portal Bile Acids to Liver IBAT->Bile_Acids_Portal Blocked Bile_Acids_Lumen Bile Acids Bile_Acids_Lumen->IBAT Transport Fecal_Excretion Increased Fecal Bile Acid Excretion Bile_Acids_Lumen->Fecal_Excretion Volixibat_K Volixibat Potassium Volixibat_K->IBAT Inhibits

Caption: Mechanism of action of this compound.

Medicated_Feed_Workflow cluster_preparation Preparation cluster_processing Processing (if applicable) cluster_qc Quality Control cluster_storage Storage Weigh_VK 1. Accurately weigh This compound Premix 3. Create a premix (Geometric Dilution) Weigh_VK->Premix Weigh_Feed 2. Weigh base feed Weigh_Feed->Premix Final_Mix 4. Final mixing Premix->Final_Mix Pelleting 5. Pelleting Final_Mix->Pelleting Sampling 6. Collect representative samples Final_Mix->Sampling For powdered diet Pelleting->Sampling Analysis 7. Quantify Volixibat K (e.g., LC-MS/MS) Sampling->Analysis Homogeneity_Check 8. Assess homogeneity Analysis->Homogeneity_Check Store 9. Store in appropriate conditions (cool, dry, dark) Homogeneity_Check->Store If passes

Caption: General workflow for preparing medicated feed.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Homogeneity Assess mixing homogeneity Inconsistent_Results->Check_Homogeneity Yes Review_Mixing Improve mixing protocol Check_Homogeneity->Review_Mixing Poor Check_Stability Evaluate drug stability in feed matrix Check_Homogeneity->Check_Stability Good Adjust_Storage Modify storage conditions (temp, light, etc.) Check_Stability->Adjust_Storage Poor Validate_Method Validate analytical method Check_Stability->Validate_Method Good Refine_Method Refine extraction and -analysis parameters Validate_Method->Refine_Method Fails

Caption: Troubleshooting decision tree for inconsistent results.

References

troubleshooting bile acid measurement in volixibat potassium studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ileal bile acid transporter (IBAT) inhibitor, volixibat (B1684035) potassium. The information is designed to address specific issues that may be encountered during the measurement of bile acids in experimental studies.

Understanding the Mechanism of Action of Volixibat

Volixibat is a potent and minimally absorbed inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the IBAT.[1][2][3] This transporter is primarily located in the terminal ileum and is responsible for reabsorbing the majority of bile acids for enterohepatic circulation.[2][3][4] By blocking this transporter, volixibat interrupts the recycling of bile acids, leading to a significant increase in their excretion in feces.[1][5][6] This reduction in bile acids returning to the liver stimulates the liver to synthesize new bile acids from cholesterol.[1][3] The primary outcomes of this mechanism are a decrease in systemic serum bile acid levels and a marked increase in fecal bile acid concentrations.[6][7][8]

G LIVER Liver (Bile Acid Synthesis from Cholesterol) GALLBLADDER Gallbladder (Bile Acid Storage) LIVER->GALLBLADDER Bile Flow INTESTINE Small Intestine (Lipid Digestion) GALLBLADDER->INTESTINE ILEUM Terminal Ileum (Bile Acid Reabsorption) INTESTINE->ILEUM PORTAL_VEIN Portal Vein PORTAL_VEIN->LIVER ILEUM->PORTAL_VEIN 95% Reabsorbed FECES Feces (Bile Acid Excretion) ILEUM->FECES VOLIXIBAT Volixibat ASBT ASBT/IBAT VOLIXIBAT->ASBT

Caption: Mechanism of Action of Volixibat on Enterohepatic Circulation.

Expected Quantitative Changes in Bile Acid Levels

Treatment with volixibat leads to predictable changes in bile acid concentrations in different biological matrices. The following table summarizes data from preclinical and clinical studies.

ParameterMatrixTreatment GroupObserved ChangeCitation(s)
Total Bile Acids FecesVolixibat (30 mg/kg) in HFD-fed miceIncrease from ~3.15 to ~8.21 µmol/100g/day at week 12[1][9]
Serum Bile Acids (sBA) SerumVolixibat (20mg & 80mg BID) in PBC patients70% of patients achieved ≥50% reduction in sBA[10]
Serum Bile Acids (sBA) SerumVolixibat in PBC patients75% of patients achieved >50% reduction in sBA[6][11]
7α-hydroxy-4-cholesten-3-one (C4) SerumVolixibat in NASH patientsMean increase of +38.5 ng/mL from baseline to week 24[12]
LDL Cholesterol SerumVolixibat in NASH patientsMean decrease of –16.1 mg/dL from baseline to week 24[12]

Frequently Asked Questions (FAQs) and Troubleshooting

Sample Collection & Handling

Q1: My baseline serum bile acid measurements are highly variable. What could be the cause?

A1: High variability in baseline serum bile acid (sBA) levels is often related to patient state during sample collection.

  • Fasting Status: Post-meal sBA concentrations can increase 2 to 5 times compared to fasting levels.[13] It is critical to ensure patients have fasted for at least 12 hours before blood collection.[14]

  • Sample Handling: Serum should be separated from whole blood within 2 hours of collection to prevent ongoing cellular metabolism.[14] For long-term storage, samples should be kept at -80°C and freeze-thaw cycles should be minimized, as they can lead to poor recovery for some bile acids.[15][16]

  • Hemolysis: Avoid hemolyzed samples, as components released from red blood cells can interfere with certain analytical methods, particularly enzymatic assays.[17]

Q2: What are the best practices for collecting and storing fecal samples for bile acid analysis?

A2: Fecal samples present a complex matrix requiring careful handling.

  • Homogenization: Ensure the entire stool sample is thoroughly homogenized before taking an aliquot for analysis, as bile acids may not be evenly distributed.

  • Storage: Freeze samples immediately after collection and store them at -80°C until analysis.[18] Multiple freeze-thaw cycles can degrade bile acids and lead to poor recoveries.[15]

  • Water Content: It is crucial to correct for water content. A second aliquot of the fecal material should be dried and weighed to express bile acid concentrations relative to dry fecal weight.[15][19] Extracting from wet feces generally shows better recovery than extracting from dried feces.[19]

Analytical Methods & Data Interpretation

Q3: I am not seeing the expected decrease in serum bile acids after volixibat administration. What should I investigate?

A3: This could be a result of analytical issues, patient-specific factors, or protocol adherence.

G START Start: Unexpectedly High Serum Bile Acids (sBA) CHECK_METHOD Is your analytical method validated for individual bile acids? START->CHECK_METHOD USE_LCMS Action: Use LC-MS/MS. Enzymatic assays measure total BAs and may lack sensitivity. CHECK_METHOD->USE_LCMS No CHECK_FASTING Were samples collected after a 12-hour fast? CHECK_METHOD->CHECK_FASTING Yes RECOLLECT Action: Standardize collection. Post-prandial levels can be 5x higher. CHECK_FASTING->RECOLLECT No CHECK_C4 Is the biomarker for bile acid synthesis (e.g., C4) elevated? CHECK_FASTING->CHECK_C4 Yes TARGET_ENGAGED Result: Target engagement is likely occurring. Volixibat is increasing BA synthesis as expected. CHECK_C4->TARGET_ENGAGED Yes CHECK_ADHERENCE Action: Investigate patient adherence or potential drug interactions. CHECK_C4->CHECK_ADHERENCE No

Caption: Troubleshooting Logic for Unexpected Serum Bile Acid Results.

  • Analytical Method: While enzymatic assays can measure total bile acids, they do not provide data on individual bile acids and may lack the sensitivity and specificity of other methods.[20][21] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantifying individual bile acid species due to its high resolution and sensitivity.[20][22]

  • Target Engagement Biomarkers: Check for an increase in serum 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.[12][23] An increase in C4 alongside a decrease in LDL cholesterol indicates that volixibat is engaging its target, even if changes in sBA are not yet apparent.[11][12]

  • Patient Adherence: Verify patient adherence to the dosing regimen.

  • Concomitant Medications: Review for any concomitant medications that could interfere with bile acid metabolism or measurement, such as bile acid sequestrants (e.g., cholestyramine) or statins.[18][24]

Q4: My fecal bile acid results are inconsistent. How can I improve reproducibility?

A4: The fecal matrix is complex and can cause significant analytical challenges.

  • Matrix Effects: Co-eluting compounds from the fecal matrix can suppress or enhance the ionization of bile acids in LC-MS/MS analysis, leading to inaccurate quantification.[16]

  • Internal Standards: Use stable isotope-labeled internal standards for each analyte if possible. These standards co-elute with the target bile acid and experience similar matrix effects, providing better correction for variability during sample preparation and analysis.[16]

  • Extraction Method: The extraction method is critical. A simple extraction with a suitable organic solvent followed by centrifugation is often employed.[15] Ensure the protocol is standardized and followed precisely for all samples.[16]

  • Sample Cleanup: If matrix effects are severe, consider incorporating a solid-phase extraction (SPE) step to clean up the sample before LC-MS/MS analysis.[16]

Q5: Should I measure total bile acids or a specific panel of individual bile acids?

A5: Measuring individual bile acids is highly recommended. While total bile acid measurements provide a general view of hepatic function, they can be misleading.[23][25] Volixibat and other IBAT inhibitors alter the composition of the bile acid pool. For instance, you might expect to see changes in the ratios of primary to secondary bile acids or glycine- to taurine-conjugated species.[23] Quantifying individual bile acids using methods like LC-MS/MS or GC-MS provides a much richer dataset to understand the drug's pharmacodynamic effects.[20][21]

Detailed Experimental Protocols

Protocol: Serum Bile Acid Quantification by LC-MS/MS

This protocol provides a general workflow for the preparation and analysis of serum samples.

G START Start: Collect blood from 12-hr fasted subject CENTRIFUGE Centrifuge within 2 hrs to separate serum START->CENTRIFUGE ALIQUOT Aliquot 100 µL serum into microcentrifuge tube CENTRIFUGE->ALIQUOT ADD_IS Spike with 20 µL Internal Standard (e.g., TCA-d4) ALIQUOT->ADD_IS PRECIPITATE Add 200 µL cold acetonitrile (B52724) for protein precipitation ADD_IS->PRECIPITATE VORTEX Vortex vigorously for 1 minute PRECIPITATE->VORTEX SPIN Centrifuge at 13,000 rpm for 10 min at 4°C VORTEX->SPIN TRANSFER Transfer supernatant to autosampler vial SPIN->TRANSFER ANALYZE Inject into LC-MS/MS system TRANSFER->ANALYZE END End: Quantify against calibration curve ANALYZE->END

Caption: Experimental Workflow for Serum Bile Acid Analysis.

1. Sample Collection and Initial Processing:

  • Ensure the patient has fasted for at least 12 hours.[14]

  • Collect whole blood in a serum separator tube.

  • Centrifuge the tube within 2 hours of collection.[14]

  • Aliquot the serum supernatant into clean microcentrifuge tubes and store at -80°C until analysis.

2. Sample Preparation (Protein Precipitation): [26]

  • Thaw serum samples, calibrators, and quality controls (QCs) on ice.

  • Pipette 100 µL of each serum sample, calibrator, and QC into separate 1.5 mL microcentrifuge tubes.

  • Add an appropriate internal standard (e.g., 20 µL of Taurocholic Acid-d4 solution). Vortex briefly.

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

3. Analysis:

  • Carefully transfer the clear supernatant to an autosampler vial.

  • Inject the sample into a UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Separation is typically achieved using a C18 reversed-phase column.[15][26]

  • Quantify the concentration of each bile acid by comparing its peak area ratio (analyte/internal standard) to a standard curve.

Protocol: Fecal Bile Acid Quantification by LC-MS/MS

This protocol outlines a method for extracting and analyzing bile acids from fecal samples.

1. Sample Collection and Homogenization:

  • Collect the entire stool sample from the patient.

  • Freeze the sample immediately at -80°C.[18]

  • Before analysis, thaw the sample and homogenize it thoroughly.

  • Take two separate aliquots: one for bile acid extraction and one for dry weight determination.

2. Dry Weight Determination: [19]

  • Weigh the "dry weight" aliquot before and after drying in an oven or lyophilizer until a constant weight is achieved.

  • Use this information to calculate the percentage of water and express the final bile acid concentration per gram of dry feces.

3. Extraction: [15][19]

  • Weigh the "extraction" aliquot of wet, homogenized feces.

  • Add a known amount of a stable isotope-labeled internal standard mixture.

  • Add a suitable volume of extraction solvent (e.g., ethanol (B145695) or acetonitrile).

  • Vortex or sonicate the sample to ensure thorough extraction.

  • Centrifuge at high speed to pellet the solid fecal matter.

4. Analysis:

  • Transfer the supernatant to a clean tube. A sample cleanup step using solid-phase extraction (SPE) may be necessary here to remove interfering matrix components.[16]

  • Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solution.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis, following a similar procedure as described for serum analysis.

References

Technical Support Center: Volixibat Potassium Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control of volixibat (B1684035) potassium in a research setting. The information herein is intended for investigational purposes and is based on publicly available data and general principles of pharmaceutical analysis. Specific validated methods and acceptance criteria for commercial products may differ.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes to consider for volixibat potassium active pharmaceutical ingredient (API)?

A1: For a research setting, the critical quality attributes for this compound API would typically include:

  • Identity: Confirmation of the chemical structure.

  • Assay: Quantification of the amount of this compound.

  • Purity: Profile of impurities, including process-related impurities and degradation products.

  • Water Content: As it can affect stability and stoichiometry.

  • Residual Solvents: To ensure levels are below safety limits.

  • Physical Properties: Such as particle size and crystalline form, which can influence dissolution and bioavailability.

Q2: Which analytical technique is most suitable for the assay and purity determination of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most appropriate technique for both assay and purity determination of this compound. This method can separate the active ingredient from its impurities and degradation products, allowing for accurate quantification of each. LC-MS/MS is also a valuable tool, particularly for the identification of unknown impurities and for bioanalytical methods.[1]

Q3: What are the expected degradation pathways for this compound?

A3: Based on its chemical structure, this compound may be susceptible to degradation under certain stress conditions. Potential degradation pathways include:

  • Hydrolysis: The urea (B33335) and glycosidic linkages could be susceptible to acid and base-catalyzed hydrolysis.

  • Oxidation: The dimethylamino group and the thioether within the benzothiepine ring could be prone to oxidation.

  • N-demethylation: As observed in metabolic studies, N-demethylation of the dimethylamino group can occur, leading to mono- and bis-N-demethylated impurities.[2]

Q4: How should dissolution testing be approached for this compound capsules?

A4: Since volixibat is described as minimally absorbed, it likely has low aqueous solubility.[2] Dissolution testing for capsules containing a poorly soluble drug should focus on ensuring consistent release. A USP Apparatus 2 (Paddle) is commonly used for capsules.[3] The dissolution medium may require a surfactant (e.g., sodium lauryl sulfate) to achieve sink conditions.[4][5] Testing should be performed at a physiological pH range (e.g., 1.2, 4.5, and 6.8) to assess the release characteristics under different gastrointestinal conditions.[4]

Experimental Protocols

HPLC Method for Assay and Purity of this compound (Hypothetical Example)

This method is a scientifically plausible example for research purposes and would require validation for its intended use.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.02 M Potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient Elution:

    Time (min) % A % B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

Sample Preparation:

  • Standard Solution (for Assay): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution (for Assay): Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (for Purity): Prepare a more concentrated solution, for example, 1 mg/mL, to ensure adequate detection of impurities.

Forced Degradation Study Protocol

To assess the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a sample of this compound.

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light as per ICH Q1B guidelines.

After exposure, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze by the proposed HPLC method alongside an untreated control sample.

Dissolution Testing Protocol for this compound Capsules (Hypothetical Example)
  • Apparatus: USP Apparatus 2 (Paddle).[3]

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer containing 0.5% Sodium Lauryl Sulfate (SLS).[4]

  • Temperature: 37 ± 0.5°C.[5]

  • Paddle Speed: 75 RPM.

  • Sampling Times: 15, 30, 45, and 60 minutes.

  • Procedure: Place one capsule in each vessel. Withdraw samples at the specified time points, filtering them promptly. Analyze the amount of this compound dissolved using a suitable analytical method, such as HPLC or UV spectrophotometry.

Data Presentation

Table 1: Hypothetical Batch Analysis Results for this compound API
ParameterAcceptance Criteria (Illustrative)Batch ABatch BBatch C
Assay 98.0% - 102.0%99.5%101.2%98.9%
Water Content ≤ 2.0%1.1%0.8%1.5%
Total Impurities ≤ 1.0%0.45%0.21%0.78%
Any Unspecified Impurity ≤ 0.10%0.08%0.05%0.09%
Residual Solvents (Ethanol) ≤ 5000 ppm1200 ppm850 ppm2100 ppm
Table 2: Potential Impurities of this compound
Impurity NameTypePotential Origin
Mono-N-demethyl VolixibatMetabolite / DegradantN-demethylation of the dimethylamino group.[2]
Bis-N-demethyl VolixibatMetabolite / DegradantFurther N-demethylation.[2]
Starting Material AProcess-relatedIncomplete reaction in the synthesis.
Intermediate BProcess-relatedCarryover from an intermediate synthetic step.
Oxidation ProductDegradantOxidation of the dimethylamino or thioether group.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Column degradation (active silanol (B1196071) sites). 2. Mobile phase pH inappropriate for the analyte. 3. Column overload.1. Use a new column or a column with end-capping. 2. Adjust mobile phase pH; for a basic compound like volixibat, a lower pH (e.g., 3.0) is often beneficial. 3. Reduce sample concentration or injection volume.[1][6]
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuation in mobile phase composition or flow rate. 3. Temperature fluctuations.1. Increase equilibration time between injections. 2. Prepare fresh mobile phase and degas thoroughly. Check pump for leaks.[7] 3. Use a column oven to maintain a constant temperature.[7][8]
Ghost Peaks 1. Contamination in the mobile phase or diluent. 2. Carryover from the previous injection.1. Use high-purity HPLC grade solvents. 2. Implement a robust needle wash protocol in the autosampler method.[8]
High Backpressure 1. Blockage in the column or system tubing. 2. Particulate matter from the sample. 3. Buffer precipitation.1. Reverse-flush the column (if permitted by the manufacturer). Check for blocked frits or tubing. 2. Filter all samples before injection. 3. Ensure buffer is fully dissolved and miscible with the organic phase. Flush the system with water after use.[6]
Dissolution Testing Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low Dissolution Results 1. Inadequate sink conditions. 2. Cross-linking of gelatin capsules. 3. Coning (mound of undissolved powder at the bottom of the vessel).1. Increase the concentration of surfactant (e.g., SLS) in the medium.[4] 2. Add enzymes (e.g., pepsin or pancreatin) to the dissolution medium as per USP guidelines.[4] 3. Increase paddle speed (e.g., from 50 to 75 RPM).
High Variability in Results 1. Capsules floating or sticking to the paddle/vessel. 2. Inconsistent capsule shell rupture.1. Use sinkers (a wire helix) to keep the capsules submerged.[5] 2. Ensure consistent manufacturing of capsules. Evaluate different capsule sources if variability persists.

Visualizations

Experimental_Workflow_HPLC_Purity cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis API This compound API API_Sol API Solution (1 mg/mL) API->API_Sol Dissolve RefStd Reference Standard Ref_Sol Ref. Std. Solution (0.1 mg/mL) RefStd->Ref_Sol Dissolve Diluent Diluent (ACN/Water) Diluent->API_Sol Diluent->Ref_Sol HPLC HPLC System API_Sol->HPLC Inject Ref_Sol->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector (230 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity & Assay Integration->Calculation

Caption: Workflow for HPLC Purity and Assay Analysis.

Troubleshooting_Logic_HPLC cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_pressure System Pressure Issues Start HPLC Issue Observed RT_Shift Retention Time Shift? Start->RT_Shift Peak_Tailing Peak Tailing? Start->Peak_Tailing High_Pressure High Backpressure? Start->High_Pressure Check_Mobile_Phase Prepare fresh mobile phase Degas thoroughly RT_Shift->Check_Mobile_Phase Yes Check_Flow_Rate Verify pump flow rate Check_Mobile_Phase->Check_Flow_Rate Check_Temp Check column temp. Check_Flow_Rate->Check_Temp Check_pH Adjust mobile phase pH Peak_Tailing->Check_pH Yes Reduce_Conc Dilute sample Check_pH->Reduce_Conc New_Column Replace column Reduce_Conc->New_Column Filter_Sample Filter sample High_Pressure->Filter_Sample Yes Flush_System Flush system & column Filter_Sample->Flush_System

Caption: Logic Diagram for HPLC Troubleshooting.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Volixibat This compound Acid Acid Hydrolysis (0.1 N HCl, 60°C) Volixibat->Acid Base Base Hydrolysis (0.1 N NaOH, RT) Volixibat->Base Oxidation Oxidation (3% H2O2, RT) Volixibat->Oxidation Hydrolysis_Product Hydrolysis Products Acid->Hydrolysis_Product Base->Hydrolysis_Product Oxidation_Product Oxidation Product Oxidation->Oxidation_Product Demethyl_Product N-Demethyl Products Oxidation->Demethyl_Product

Caption: Forced Degradation Study Workflow.

References

Validation & Comparative

A Comparative In Vitro Analysis of Volixibat Potassium and Maralixibat for ASBT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two selective inhibitors of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT): volixibat (B1684035) potassium and maralixibat (B1675085). Both drugs are under investigation for the treatment of cholestatic liver diseases and other conditions associated with elevated bile acid levels. Their primary mechanism of action is the inhibition of ASBT in the terminal ileum, which disrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion and a reduction in systemic bile acid concentrations.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the available quantitative data on the in vitro potency of volixibat potassium and maralixibat as ASBT inhibitors.

CompoundIn Vitro Assay SystemProbe SubstrateIC50 ValueSource
Maralixibat Baby hamster kidney cell line (H-14) expressing human recombinant ASBT[14C]taurocholate0.28 ± 0.03 nMFDA Pharmacology Review
This compound Not publicly availableNot publicly availableNot publicly available-

While a specific IC50 value for this compound from a comparable in vitro study is not publicly available, it is consistently described in the literature as a "highly potent" and "selective" inhibitor of ASBT[1][2]. Preclinical studies have demonstrated its effectiveness in animal models, leading to significant increases in fecal bile acid excretion, a pharmacodynamic marker of ASBT inhibition[3].

Experimental Protocols

The in vitro efficacy of ASBT inhibitors like this compound and maralixibat is typically determined using a cell-based bile acid uptake inhibition assay. Below is a detailed methodology for a representative experiment.

ASBT Inhibition Assay Protocol

1. Cell Culture and Maintenance:

  • Cell Line: A mammalian cell line stably expressing the human ASBT protein is used. Common choices include Madin-Darby canine kidney (MDCK-II) cells, Chinese hamster ovary (CHO) cells, or human embryonic kidney 293 (HEK293) cells. These cells are genetically engineered to overexpress the human SLC10A2 gene, which codes for ASBT. Caco-2 cells, a human colon adenocarcinoma cell line that endogenously expresses ASBT, can also be utilized.

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain the expression of the transporter. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cell Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere and form a confluent monolayer.

  • Pre-incubation: The cell monolayer is washed with a pre-warmed, sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to remove the culture medium. A corresponding sodium-free buffer is used as a negative control to confirm sodium-dependent transport.

  • Inhibition Assay: Cells are then incubated with varying concentrations of the test inhibitor (this compound or maralixibat) for a predetermined period.

  • Substrate Addition: A radiolabeled bile acid, typically [3H]-taurocholic acid or [14C]-taurocholate, is added to the wells containing the inhibitor and incubated for a specific time to allow for uptake.

  • Termination of Uptake: The uptake process is stopped by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The rate of bile acid uptake is calculated for each inhibitor concentration.

  • The IC50 value, which is the concentration of the inhibitor that reduces the uptake of the radiolabeled bile acid by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The inhibition of ASBT initiates a cascade of downstream signaling events, primarily affecting bile acid homeostasis. The experimental workflow for assessing ASBT inhibition is a multi-step process.

ASBT Inhibition Signaling Pathway

ASBT_Inhibition_Pathway ASBT ASBT FXR_intestinal FXR ASBT->FXR_intestinal Activation (reduced) BileAcids_lumen Bile Acids (Lumen) BileAcids_lumen->ASBT Reabsorption FGF19 FGF19 (decreased) FXR_intestinal->FGF19 Transcription (downregulated) FGFR4 FGFR4/β-Klotho FGF19->FGFR4 Binding (reduced) CYP7A1 CYP7A1 (upregulated) FGFR4->CYP7A1 Repression (lifted) BileAcids_synthesis Bile Acid Synthesis (increased) CYP7A1->BileAcids_synthesis Catalysis Cholesterol Cholesterol Cholesterol->CYP7A1 Substrate Inhibitor Volixibat or Maralixibat Inhibitor->ASBT Inhibition

Caption: Signaling cascade following ASBT inhibition in the ileum and its effect on hepatic bile acid synthesis.

Experimental Workflow for In Vitro ASBT Inhibition Assay

Experimental_Workflow start Start cell_culture Culture ASBT-expressing mammalian cells start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding pre_incubation Wash and pre-incubate with buffer seeding->pre_incubation inhibitor_addition Add varying concentrations of inhibitor pre_incubation->inhibitor_addition substrate_addition Add radiolabeled bile acid inhibitor_addition->substrate_addition incubation Incubate to allow uptake substrate_addition->incubation stop_reaction Stop uptake by washing with cold buffer incubation->stop_reaction lysis Lyse cells stop_reaction->lysis measurement Measure intracellular radioactivity lysis->measurement analysis Calculate IC50 value measurement->analysis end End analysis->end

Caption: A typical workflow for determining the in vitro efficacy of ASBT inhibitors.

References

Validating the On-Target Effects of Volixibat Potassium in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of volixibat (B1684035) potassium, a selective inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), with other alternative ASBT inhibitors. The information presented herein is supported by experimental data to aid researchers in the evaluation and selection of appropriate compounds for studies related to bile acid metabolism and associated diseases.

Introduction to Volixibat Potassium and ASBT Inhibition

This compound is a minimally absorbed, orally administered, potent and selective inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT) or Solute Carrier Family 10 Member 2 (SLC10A2).[1][2] ASBT is a key protein primarily expressed in the terminal ileum responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the enterohepatic circulation.[3][4]

By inhibiting ASBT, this compound blocks this reabsorption process, leading to an increase in the excretion of bile acids in the feces.[3][5] This interruption of the enterohepatic circulation prompts the liver to synthesize new bile acids from cholesterol to replenish the bile acid pool.[6] This mechanism of action underlies its therapeutic potential in cholestatic liver diseases and non-alcoholic steatohepatitis (NASH).[2][3] The on-target effects of ASBT inhibitors are typically validated by demonstrating increased fecal bile acid excretion and elevated levels of serum 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.[3]

Comparative Analysis of ASBT Inhibitors

The in vitro potency of ASBT inhibitors is a critical parameter for their characterization. This is typically determined by cell-based assays that measure the inhibition of ASBT-mediated uptake of a labeled substrate, such as taurocholic acid. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in such assays.

CompoundIC50 (Human ASBT)Cell LineNotes
This compound Not explicitly reported in the literature; described as a "highly potent" and "selective" inhibitor.[2][6][7]-Clinical and in vivo studies confirm potent on-target effects.[3][5]
Elobixibat 0.53 nM[8][9]HEK293Orally active and potent inhibitor.[8]
Linerixibat 42 nM[7]HEK293A highly potent, nonabsorbable, and orally active inhibitor.[7]
Maralixibat (B1675085) Not explicitly reported in the literature; described as a "potent" and "selective" inhibitor.[10][11]-Approved for the treatment of cholestatic pruritus in patients with Alagille syndrome.[4]
SC-435 1.5 nM[6]Not specifiedA potent inhibitor identified in cells transfected with the human ASBT gene.[6]

Experimental Protocols

Key Experiment: In Vitro ASBT Inhibition Assay

This assay is fundamental for determining the in vitro potency (IC50) of compounds like this compound. It measures the ability of a test compound to inhibit the uptake of a radiolabeled bile acid substrate into cells engineered to express the human ASBT.

1. Cell Culture and Plating:

  • Cell Lines: Madin-Darby Canine Kidney II (MDCK-II) or Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human ASBT (SLC10A2) gene are commonly used.[12]

  • Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Plating: For the assay, cells are seeded into 96-well plates at a suitable density to form a confluent monolayer on the day of the experiment.

2. Assay Procedure:

  • Washing: The cell monolayer is washed with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) to remove the culture medium.

  • Pre-incubation: Cells are pre-incubated for 15-30 minutes at 37°C with the transport buffer containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Initiation of Uptake: The uptake of bile acids is initiated by adding the transport buffer containing a fixed concentration of a radiolabeled bile acid substrate, such as [3H]-taurocholic acid, along with the test compound at the corresponding concentrations.

  • Incubation: The plate is incubated for a defined period (e.g., 5-10 minutes) at 37°C to allow for the uptake of the radiolabeled substrate.

  • Termination of Uptake: The uptake is stopped by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold transport buffer.

  • Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., a solution containing NaOH or a detergent-based buffer).

  • Quantification: The amount of radioactivity in the cell lysate is quantified using a scintillation counter.

3. Data Analysis:

  • The radioactivity counts are used to determine the percentage of inhibition of bile acid uptake at each concentration of the test compound compared to the vehicle control.

  • The IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the uptake of the radiolabeled substrate, is calculated by fitting the data to a dose-response curve using appropriate software.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the ASBT signaling pathway and the experimental workflow for validating the on-target effects of ASBT inhibitors.

ASBT_Signaling_Pathway ASBT-Mediated Bile Acid Reabsorption Pathway cluster_enterocyte Ileal Enterocyte cluster_circulation Portal Circulation cluster_liver Liver (Hepatocyte) Bile Acids (Intestinal Lumen) Bile Acids (Intestinal Lumen) ASBT ASBT Bile Acids (Intestinal Lumen)->ASBT Reabsorption Bile Acids (Intracellular) Bile Acids (Intracellular) ASBT->Bile Acids (Intracellular) OSTab OSTα/β Bile Acids (Intracellular)->OSTab Efflux Bile Acids (Portal Vein) Bile Acids (Portal Vein) OSTab->Bile Acids (Portal Vein) To Liver Bile Acids (Liver) Bile Acids (Liver) Bile Acids (Portal Vein)->Bile Acids (Liver) Cholesterol Cholesterol Bile Acid Synthesis Bile Acid Synthesis Cholesterol->Bile Acid Synthesis Precursor Bile Acid Synthesis->Bile Acids (Liver) Replenishment Volixibat This compound Volixibat->ASBT Inhibition

Caption: ASBT-Mediated Bile Acid Reabsorption Pathway and the Point of Inhibition by this compound.

Experimental_Workflow Workflow for In Vitro ASBT Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis node1 Seed ASBT-expressing cells (e.g., HEK293-ASBT) node2 Culture to form a confluent monolayer node1->node2 node3 Wash cells with transport buffer node2->node3 node4 Pre-incubate with This compound node3->node4 node5 Add [3H]-Taurocholate + this compound node4->node5 node6 Incubate for a defined time (e.g., 5-10 min) node5->node6 node7 Stop uptake with ice-cold buffer node6->node7 node8 Lyse cells node7->node8 node9 Quantify radioactivity (Scintillation Counting) node8->node9 node10 Calculate % Inhibition and determine IC50 node9->node10

Caption: A Step-by-Step Workflow for the In Vitro Validation of ASBT Inhibition.

References

Comparative Analysis: Volixibat Potassium vs. Cholestyramine in Bile Acid Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct mechanisms for managing bile acid-related disorders, offering insights for researchers and drug development professionals.

This guide provides a comprehensive comparison of volixibat (B1684035) potassium, an investigational apical sodium-dependent bile acid transporter (ASBT) inhibitor, and cholestyramine, a long-established bile acid sequestrant. The analysis focuses on their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used to evaluate them, presenting a clear, data-driven overview for the scientific community.

Mechanism of Action: A Tale of Two Targets

Volixibat potassium and cholestyramine both interrupt the enterohepatic circulation of bile acids, but they achieve this through fundamentally different mechanisms.

This compound is a selective, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2][3][4] This transporter is primarily responsible for the reabsorption of bile acids from the terminal ileum back into the portal circulation.[3][5][4] By blocking this protein, volixibat increases the excretion of bile acids in the feces.[2][5] This reduction in the return of bile acids to the liver stimulates the synthesis of new bile acids from cholesterol to replenish the bile acid pool.[4][6]

Cholestyramine , in contrast, is a non-absorbable, anion-exchange resin.[7][8][9][10] It works directly within the intestinal lumen by binding to negatively charged bile acids.[7][9][10] This forms an insoluble complex that is then excreted in the feces, preventing bile acid reabsorption.[7][9][10] The resulting depletion of the bile acid pool also prompts the liver to upregulate the conversion of cholesterol into new bile acids.[7][8][10] This, in turn, leads to an increased expression of low-density lipoprotein (LDL) receptors on hepatocytes and enhanced clearance of LDL cholesterol from the bloodstream.[7][8]

cluster_Enterohepatic_Circulation Enterohepatic Circulation of Bile Acids cluster_Drug_Intervention Drug Intervention Points Liver Liver (Cholesterol -> Bile Acids) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Secretion Intestine Small Intestine (Ileum) Gallbladder->Intestine Bile Release PortalVein Portal Vein (Bile Acid Reabsorption) Intestine->PortalVein ~95% Reabsorption via ASBT/IBAT Feces Fecal Excretion Intestine->Feces ~5% Excretion Intestine->Feces Increased Excretion PortalVein->Liver Return to Liver Volixibat This compound (ASBT/IBAT Inhibitor) Volixibat->PortalVein Blocks Reabsorption Cholestyramine Cholestyramine (Bile Acid Sequestrant) Cholestyramine->Intestine Binds Bile Acids

Figure 1: Mechanisms of Action of this compound and Cholestyramine.

Comparative Efficacy and Clinical Data

The clinical development and application of this compound and cholestyramine reflect their differing primary therapeutic targets. Cholestyramine is well-established for lowering LDL cholesterol, while volixibat is being investigated for cholestatic pruritus.

ParameterThis compoundCholestyramine
Primary Indication Investigational for cholestatic pruritus in Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC)[1][2][11]FDA-approved for hypercholesterolemia and pruritus due to partial biliary obstruction[8][12]
LDL Cholesterol Reduction Decreases in LDL-C observed as a secondary effect[13][14]15-30% reduction depending on dosage[15]
Pruritus (Itch) Reduction Statistically significant improvement in pruritus (placebo-adjusted difference of -2.32 points on Adult ItchRO scale in VANTAGE trial)[2][16][17]Effective in relieving pruritus associated with cholestasis[8][9][12]
Serum Bile Acid Reduction 75% of patients achieved a >50% reduction in serum bile acids in the VANTAGE trial[2][16][17]Lowers serum bile acid levels[8]

Safety and Tolerability Profiles

The distinct mechanisms and properties of this compound and cholestyramine lead to different adverse event profiles, primarily gastrointestinal in nature.

Adverse EventThis compoundCholestyramine
Most Common Diarrhea (up to 77% in some studies, generally mild to moderate)[2][6][16][18]Constipation (most common, especially at higher doses and in older adults)[19][20][21]
Other GI Effects Abdominal pain, nausea, vomiting[13]Bloating, stomach pain, gas, nausea, vomiting, heartburn[19][22][23]
Systemic Absorption Minimally absorbed[2][6]Not systemically absorbed[7][8]
Nutrient Absorption Potential for fat-soluble vitamin (A, D, E, K) deficiency with long-term use (class effect)[18]Can interfere with the absorption of fat-soluble vitamins (A, D, E, K) and other medications[21]

Experimental Protocols and Methodologies

The evaluation of these two compounds has been conducted through rigorous clinical trials. Below are representative protocols for each.

This compound: VANTAGE Phase 2b Study (NCT04663308)
  • Objective: To evaluate the safety, tolerability, and efficacy of volixibat in adults with cholestatic pruritus due to Primary Biliary Cholangitis (PBC).

  • Study Design: A multi-center, Phase 2b, randomized, double-blind, placebo-controlled trial.[16][17][18]

  • Patient Population: Adults (≥18 years) with a confirmed diagnosis of PBC and significant pruritus, as assessed by the Adult ItchRO (Itch Reported Outcome) scale.[5][16]

  • Intervention: Patients were randomized to receive volixibat (20 mg or 80 mg, twice daily) or a matching placebo.[16][18]

  • Primary Endpoint: The primary efficacy endpoint was the change in pruritus from baseline as measured by the Adult ItchRO scale.[5][16]

  • Secondary Endpoints: Included safety and tolerability, changes in serum bile acid levels, and assessments of fatigue and quality of life.[2][5][18]

Cholestyramine: Lipid Research Clinics Coronary Primary Prevention Trial (LRC-CPPT)
  • Objective: To determine if long-term cholesterol-lowering with cholestyramine resin would reduce the incidence of coronary heart disease (CHD) in asymptomatic middle-aged men with primary hypercholesterolemia.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Asymptomatic men aged 35-59 years with primary hypercholesterolemia (LDL-C ≥190 mg/dL).

  • Intervention: Participants were randomized to receive cholestyramine (24 g/day ) or a placebo, in addition to a moderate cholesterol-lowering diet.

  • Primary Endpoint: The primary endpoint was the combined rate of definite CHD death and/or non-fatal myocardial infarction.[15]

  • Key Findings: The trial demonstrated that cholestyramine treatment reduced the risk of the primary endpoint by 19% compared to placebo, establishing the benefit of LDL cholesterol reduction in preventing CHD.[15]

cluster_treatment Treatment Phase (e.g., 28 weeks) start Patient Screening inclusion Inclusion Criteria Met? - Confirmed Diagnosis (e.g., PBC) - Significant Pruritus (e.g., ItchRO score) start->inclusion inclusion->start No consent Informed Consent inclusion->consent Yes randomization Randomization consent->randomization drug This compound (e.g., 20mg BID) randomization->drug placebo Placebo (BID) randomization->placebo endpoint Primary Endpoint Assessment (Change in Pruritus from Baseline) drug->endpoint placebo->endpoint secondary Secondary Endpoint Assessment - Serum Bile Acids - Safety & Tolerability - Quality of Life endpoint->secondary analysis Data Analysis secondary->analysis results Results Interpretation analysis->results

Figure 2: Clinical Trial Workflow for a Pruritus-Focused Study.

Conclusion

This compound and cholestyramine represent targeted and broad-spectrum approaches, respectively, to interrupting the enterohepatic circulation of bile acids. Cholestyramine is a well-characterized resin that non-selectively binds bile acids, proving its efficacy over decades in the management of hypercholesterolemia. Its clinical utility is, however, often limited by gastrointestinal side effects, particularly constipation.

This compound offers a more targeted mechanism by selectively inhibiting the ASBT. This approach has shown promise in clinical trials for cholestatic pruritus, a significant unmet need in liver diseases like PBC and PSC. While it also presents a gastrointestinal side effect profile dominated by diarrhea, its minimal systemic absorption is a key safety feature.[2][5][6]

For researchers and drug development professionals, the comparison of these two agents highlights the evolution of therapeutic strategies. While cholestyramine's broad effects have been beneficial for lipid lowering, the targeted inhibition of a specific transporter like ASBT by volixibat allows for a potentially more refined therapeutic effect in conditions driven by bile acid accumulation and signaling, such as cholestatic pruritus. The ongoing clinical evaluation of volixibat will be crucial in defining its ultimate role in the therapeutic landscape.

References

The Synergistic Potential of Volixibat Potassium and Ursodeoxycholic Acid in Cholestatic Liver Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary biliary cholangitis (PBC) and other cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver, which can cause pruritus, fatigue, and progressive liver damage. The current standard of care for PBC is ursodeoxycholic acid (UDCA), a hydrophilic bile acid that helps to protect liver cells from damage and improve bile flow. However, a significant portion of patients have an inadequate response to UDCA. Volixibat (B1684035) potassium, a novel, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), represents a promising therapeutic approach by directly targeting the enterohepatic circulation of bile acids. This guide explores the potential synergistic effects of combining volixibat potassium with UDCA, based on their distinct and complementary mechanisms of action and available clinical trial data.

While direct clinical studies evaluating the synergistic effects of volixibat and UDCA are not yet available, the VANTAGE Phase 2b clinical trial of volixibat for pruritus in PBC allowed concomitant use of UDCA.[1] This guide will, therefore, present a comparative analysis based on the individual mechanisms and available clinical data for each compound, highlighting the theoretical basis for their combined use.

Mechanisms of Action: A Complementary Approach

The potential synergy between this compound and UDCA stems from their different but complementary effects on bile acid homeostasis and liver protection.

This compound:

Volixibat is a selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[2] By blocking IBAT in the terminal ileum, volixibat interrupts the primary pathway for bile acid reabsorption into the enterohepatic circulation. This leads to:

  • Increased Fecal Bile Acid Excretion: More bile acids are eliminated from the body.

  • Reduced Serum Bile Acid Levels: The overall pool of circulating bile acids is decreased.[2]

  • Upregulation of Bile Acid Synthesis: The liver compensates for the loss of bile acids by converting more cholesterol into new bile acids.

This mechanism directly addresses the systemic bile acid overload that is a hallmark of cholestatic diseases.

Ursodeoxycholic Acid (UDCA):

UDCA is a naturally occurring hydrophilic bile acid that has been the cornerstone of PBC treatment for decades. Its therapeutic effects are multifactorial and include:

  • Cytoprotection: UDCA protects hepatocytes and cholangiocytes from the cytotoxic effects of more hydrophobic bile acids.

  • Choleretic Effects: It stimulates the secretion of bile from the liver.

  • Anti-inflammatory and Immunomodulatory Properties: UDCA can modulate immune responses in the liver.

  • Alteration of Bile Acid Pool: Administration of UDCA shifts the composition of the bile acid pool towards a more hydrophilic and less toxic state.

The following diagram illustrates the distinct points of intervention of volixibat and UDCA in the enterohepatic circulation of bile acids.

cluster_liver Liver cluster_intestine Intestine cluster_drugs Therapeutic Intervention Bile Acid Synthesis Bile Acid Synthesis Bile Acid Pool Bile Acid Pool Bile Acid Synthesis->Bile Acid Pool New Bile Acids Bile Duct Bile Duct Bile Acid Pool->Bile Duct Bile Secretion Ileum (IBAT) Ileum (IBAT) Bile Duct->Ileum (IBAT) Enterohepatic Circulation Hepatocyte Hepatocyte Hepatocyte->Bile Acid Pool Fecal Excretion Fecal Excretion Ileum (IBAT)->Fecal Excretion Elimination Portal Vein Portal Vein Ileum (IBAT)->Portal Vein Reabsorption Portal Vein->Hepatocyte Return to Liver Volixibat Volixibat Volixibat->Ileum (IBAT) Inhibits UDCA UDCA UDCA->Bile Duct Stimulates Secretion UDCA->Hepatocyte Protects cluster_treatment Treatment Arms Screening Screening Randomization Randomization Screening->Randomization Volixibat 20mg BID Volixibat 20mg BID Randomization->Volixibat 20mg BID Volixibat 80mg BID Volixibat 80mg BID Randomization->Volixibat 80mg BID Placebo BID Placebo BID Randomization->Placebo BID Treatment Period Treatment Period Follow-up Follow-up Treatment Period->Follow-up Volixibat 20mg BID->Treatment Period Volixibat 80mg BID->Treatment Period Placebo BID->Treatment Period

References

Combination Therapy of Volixibat Potassium and FXR Agonists Shows Promise in Preclinical Cholestasis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Emerging preclinical data indicates that the combination of volixibat (B1684035) potassium, an apical sodium-dependent bile acid transporter (ASBT) inhibitor, with farnesoid X receptor (FXR) agonists presents a promising therapeutic strategy for cholestatic liver diseases. This combination therapy appears to offer enhanced efficacy in reducing liver injury and fibrosis compared to monotherapy with either agent alone. This guide provides a comprehensive comparison of the performance of this combination therapy in established cholestasis models, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Rationale for Combination Therapy

Cholestasis is characterized by the accumulation of toxic bile acids in the liver, leading to inflammation, cellular damage, and fibrosis. Volixibat potassium, by inhibiting the ASBT in the terminal ileum, blocks the reabsorption of bile acids, thereby increasing their fecal excretion and reducing the total bile acid pool. FXR agonists, on the other hand, act as nuclear receptors that regulate bile acid homeostasis by suppressing bile acid synthesis and promoting their transport and detoxification.

The synergistic potential of combining these two mechanisms lies in a dual-pronged attack on bile acid toxicity. While this compound reduces the overall bile acid load, FXR agonists transcriptionally regulate key genes involved in bile acid metabolism and transport, offering a complementary approach to protect hepatocytes from cholestatic injury.

Performance in Cholestasis Models: A Comparative Analysis

While direct preclinical studies on the combination of this compound and an FXR agonist are not yet published, robust data from studies using other potent ASBT inhibitors, such as linerixibat (B607791) and GSK2330672, in combination with FXR agonists like obeticholic acid (OCA) and cilofexor (B606690), or the downstream effector FGF15, provide strong evidence for the potential of this therapeutic strategy.

Key Findings from Preclinical Studies:

A study utilizing a 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)-induced mouse model of cholestasis demonstrated that the combination of the ASBT inhibitor linerixibat with either the FXR agonist OCA or cilofexor resulted in significant improvements in markers of liver injury compared to monotherapy.

In a separate study using Cyp2c70 knockout (KO) mice, which have a more hydrophobic and toxic bile acid pool similar to humans, the combination of the ASBT inhibitor GSK2330672 with fibroblast growth factor 15 (FGF15) overexpression (a key downstream mediator of intestinal FXR activation) proved more effective at reversing portal inflammation, ductular reaction, and fibrosis in female mice with severe cholangiopathy compared to either treatment alone.[1][2][3][4] Interestingly, in male mice with milder disease, the combination did not show the same enhanced benefit, suggesting that the synergistic effect may be more pronounced in more severe disease states.[1][2][3][4]

The combination therapies in these models also led to a more significant reduction in the total bile acid pool size compared to monotherapies.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, comparing the effects of ASBT inhibitor and FXR agonist monotherapies with their combination in cholestasis models.

Table 1: Effects of Linerixibat and FXR Agonist Combination in DDC-Induced Cholestasis Mouse Model

Treatment GroupPlasma ALT (U/L)Plasma AST (U/L)Liver Hydroxyproline (B1673980) (µg/g)
Vehicle550 ± 75600 ± 80150 ± 20
Linerixibat350 ± 50400 ± 60110 ± 15
Obeticholic Acid (OCA)300 ± 45350 ± 55100 ± 12
Linerixibat + OCA 150 ± 30 200 ± 40 70 ± 10
Cilofexor320 ± 50370 ± 60105 ± 14
Linerixibat + Cilofexor 170 ± 35 220 ± 45 75 ± 12

Data are presented as mean ± SEM. Data is representative of findings in the field and synthesized for illustrative comparison.

Table 2: Effects of GSK2330672 and FGF15 Combination in Female Cyp2c70 KO Mice

Treatment GroupPortal Inflammation Score (0-4)Ductular Reaction Score (0-4)Portal Fibrosis Score (0-4)Total Bile Acid Pool (µmol)
Untreated KO3.5 ± 0.33.2 ± 0.43.0 ± 0.3150 ± 20
GSK23306723.2 ± 0.43.0 ± 0.32.8 ± 0.475 ± 10
AAV-FGF152.0 ± 0.21.8 ± 0.22.2 ± 0.380 ± 12
GSK2330672 + AAV-FGF15 1.2 ± 0.2 1.0 ± 0.1 1.5 ± 0.2 30 ± 5

Data are presented as mean ± SEM.[1][2][3][4] Scores are based on histological evaluation.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental design, the following diagrams are provided.

Signaling Pathway cluster_enterocyte Enterocyte cluster_hepatocyte Hepatocyte Bile Acids (Intestine) Bile Acids (Intestine) ASBT ASBT Bile Acids (Intestine)->ASBT Reabsorption FXR_e FXR Bile Acids (Intestine)->FXR_e Activates Bile Acids (Hepatocyte) Bile Acids (Hepatocyte) ASBT->Bile Acids (Hepatocyte) Portal Vein Circulation This compound This compound This compound->ASBT Inhibits FGF15 FGF15 FXR_e->FGF15 Induces FXR_h FXR FGF15->FXR_h Activates FXR Agonist FXR Agonist FXR Agonist->FXR_e Activates SHP SHP FXR_h->SHP Induces BSEP BSEP FXR_h->BSEP Induces CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis Rate-limiting enzyme Bile Canaliculus Bile Canaliculus BSEP->Bile Canaliculus Excretion FXR Agonist_h FXR Agonist FXR Agonist_h->FXR_h Activates Bile Acids (Hepatocyte)->BSEP Transport

Caption: Mechanism of action of this compound and FXR Agonists.

Experimental Workflow cluster_model Cholestasis Model Induction cluster_treatment Treatment Groups cluster_analysis Analysis model_ddc DDC Diet Feeding vehicle Vehicle model_ddc->vehicle volixibat This compound model_ddc->volixibat fxr_agonist FXR Agonist model_ddc->fxr_agonist combination Volixibat + FXR Agonist model_ddc->combination model_mdr2 Mdr2-/- Mice model_mdr2->vehicle model_mdr2->volixibat model_mdr2->fxr_agonist model_mdr2->combination model_bdl Bile Duct Ligation model_bdl->vehicle model_bdl->volixibat model_bdl->fxr_agonist model_bdl->combination serum Serum Analysis (ALT, AST, Bilirubin) vehicle->serum histology Liver Histology (H&E, Sirius Red) vehicle->histology gene_expression Gene Expression (Fibrosis & Inflammation markers) vehicle->gene_expression bile_acid Bile Acid Profiling vehicle->bile_acid volixibat->serum volixibat->histology volixibat->gene_expression volixibat->bile_acid fxr_agonist->serum fxr_agonist->histology fxr_agonist->gene_expression fxr_agonist->bile_acid combination->serum combination->histology combination->gene_expression combination->bile_acid

Caption: General experimental workflow for evaluating combination therapy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of combination therapies in cholestasis models.

DDC-Induced Cholestasis Model[5][6][7][8]
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Cholestasis: Mice are fed a diet supplemented with 0.1% 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) for 4-8 weeks to induce chronic cholestatic liver injury, characterized by ductular reaction and biliary fibrosis.[5][6][7]

  • Treatment Administration:

    • This compound (or other ASBT inhibitor) is administered daily via oral gavage at a specified dose (e.g., 10-30 mg/kg).

    • FXR agonist (e.g., OCA, cilofexor) is administered daily via oral gavage at a specified dose (e.g., 10-30 mg/kg).

    • The combination group receives both treatments concurrently.

    • The vehicle group receives the corresponding vehicle solution.

  • Endpoint Analysis:

    • Serum Analysis: Blood is collected via cardiac puncture at the end of the study. Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (B190676) are measured using standard biochemical assays.

    • Liver Histology: Livers are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis.

    • Hydroxyproline Assay: A portion of the liver is hydrolyzed, and the hydroxyproline content is measured as an indicator of total collagen content.

    • Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in fibrosis (e.g., Col1a1, Timp1) and inflammation (e.g., Tnf-α, Ccl2).

Mdr2 (Abcb4) Knockout Mouse Model[9][10][11][12][13]
  • Animals: Mdr2-/- mice (on an FVB/N background), which spontaneously develop sclerosing cholangitis, are used.

  • Treatment Protocol: Treatment with this compound, an FXR agonist, or the combination is typically initiated at 4-6 weeks of age and continued for a period of 4-8 weeks.

  • Endpoint Analysis: Similar to the DDC model, analysis includes serum biochemistry, liver histology (with a focus on portal inflammation and ductular reaction), and gene expression analysis for markers of fibrosis and inflammation.

Bile Duct Ligation (BDL) Model[14][15][16][17][18]
  • Surgical Procedure:

    • Mice are anesthetized, and a midline laparotomy is performed to expose the common bile duct.[8][9][10]

    • The bile duct is double-ligated with surgical silk and then transected between the two ligatures.[8][9][10][11]

    • Sham-operated animals undergo the same procedure without ligation and transection of the bile duct.[8]

  • Post-Operative Care: Animals receive appropriate analgesia and are monitored closely for recovery.[9]

  • Treatment and Analysis: Treatment with the compounds of interest typically begins 1-3 days post-surgery and continues for 7-14 days. Endpoint analyses are similar to those described for the other models.

Conclusion

The combination of an ASBT inhibitor like this compound with an FXR agonist represents a compelling and rational approach for the treatment of cholestatic liver diseases. Preclinical evidence from various animal models strongly suggests that this combination therapy can lead to superior efficacy in reducing liver injury, inflammation, and fibrosis compared to monotherapy. The detailed experimental protocols provided herein offer a framework for further investigation and validation of this promising therapeutic strategy. Further studies are warranted to confirm these findings with this compound specifically and to translate these promising preclinical results into clinical applications.

References

Head-to-Head Comparison of ASBT Inhibitors in a Mouse Model of PSC

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Preclinical Efficacy in Mitigating Cholestatic Liver Injury

Primary Sclerosing Cholangitis (PSC) is a chronic, progressive cholestatic liver disease with no effective medical therapy, making the exploration of novel therapeutic agents a critical area of research.[1][2] Apical sodium-dependent bile acid transporter (ASBT) inhibitors have emerged as a promising therapeutic strategy by interrupting the enterohepatic circulation of bile acids, thereby reducing the toxic bile acid load on the liver.[3][4] This guide provides a head-to-head comparison of the preclinical efficacy of various ASBT inhibitors investigated in mouse models of PSC, offering valuable insights for researchers, scientists, and drug development professionals.

Overview of ASBT Inhibitors in PSC Mouse Models

While direct comparative studies are limited, several ASBT inhibitors have been evaluated in the multidrug resistance protein 2 knockout (Mdr2-/-) mouse model, a well-established genetic model that recapitulates many features of human PSC.[5][6] This analysis synthesizes data from individual studies on SC-435, A3907, and an ASBT Vivo-Morpholino to construct a comparative overview.

Comparative Efficacy Data

The following tables summarize the quantitative data on the effects of different ASBT inhibitors on key markers of liver injury, cholestasis, and fibrosis in Mdr2-/- mice.

Table 1: Effects of ASBT Inhibitors on Serum Markers of Liver Injury and Cholestasis

InhibitorDose and AdministrationDuration of TreatmentChange in ALTChange in ALPChange in Total BilirubinChange in Serum Bile Acids
SC-435 0.006% in high-fat chow (~11 mg/kg/day)14 days↓ 86%↓ 55%↓ 93%↓ >98%
A3907 3 and 10 mg/kg/day, oral gavage7 daysData not specifiedData not specifiedData not specifiedSignificant reduction
ASBT Vivo-Morpholino Two 12.5 mg/kg injections, tail vein1 weekSignificant reductionSignificant reductionData not specifiedSignificant reduction in serum and hepatic levels

Data for SC-435 is from a study on 30-day-old female Mdr2-/- mice.[6] Data for A3907 and ASBT Vivo-Morpholino are from separate studies on Mdr2-/- mice.[7][8][9]

Table 2: Effects of ASBT Inhibitors on Liver Fibrosis

InhibitorMethod of Fibrosis AssessmentOutcome
SC-435 Trichrome staining, hepatic profibrogenic gene expressionDecreased extent of fibrosis and reduction in profibrogenic gene expression
A3907 Histological and molecular markersImproved markers of liver and bile duct injury
ASBT Vivo-Morpholino Fast Green-Sirius Red stainingReduced hepatic fibrosis

The assessment methods and specific quantitative reductions in fibrosis varied across studies.[6][7][8]

Table 3: Effects of ASBT Inhibitors on Bile Acid Excretion

InhibitorEffect on Fecal Bile Acid ExcretionEffect on Urinary Bile Acid Excretion
SC-435 ↑ 8-foldNot reported
A3907 Significantly elevatedMarkedly enhanced (up to 90-fold in bile duct ligated mice)
ASBT Vivo-Morpholino Increased cholic acid and chenodeoxycholic acid levelsNot reported

Changes in bile acid excretion are a direct pharmacodynamic effect of ASBT inhibition.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Mouse Model
  • Model: Multidrug resistance protein 2 knockout (Mdr2-/-) mice on a FVB/NJ or BALB/cJ background.[5][6]

  • Pathophysiology: These mice lack the canalicular phospholipid floppase, leading to the secretion of "toxic" bile deficient in phospholipids. This results in progressive cholestasis, inflammation, and fibrosis, mimicking key aspects of human PSC.[6]

  • Age of Treatment Initiation: Studies have initiated treatment in mice as young as 30 days old.[6]

ASBT Inhibitor Administration
  • SC-435: Administered as a component of a high-fat chow at a concentration of 0.006%, providing an average daily dose of 11 mg/kg.[6]

  • A3907: Administered once daily via oral gavage at doses of 3 and 10 mg/kg.[7]

  • ASBT Vivo-Morpholino: Administered via two tail vein injections of 12.5 mg/kg over one week.[8][9]

Key Experimental Assays
  • Serum Biochemistry: Standard enzymatic assays were used to measure Alanine Aminotransferase (ALT), Alkaline Phosphatase (ALP), and Total Bilirubin.

  • Bile Acid Measurement: Serum, liver, fecal, and urinary bile acids were quantified using mass spectrometry.[6][7]

  • Histology: Liver sections were stained with Hematoxylin and Eosin (H&E) for general morphology and with Trichrome or Sirius Red for fibrosis assessment.[6][8]

  • Gene Expression Analysis: Hepatic expression of profibrogenic genes was determined by quantitative PCR.[6]

Signaling Pathways and Experimental Workflow

The mechanism of action of ASBT inhibitors and the typical experimental workflow are illustrated below.

ASBT_Inhibitor_Mechanism cluster_Enterohepatic_Circulation Enterohepatic Circulation of Bile Acids cluster_Intervention Therapeutic Intervention cluster_Outcome Therapeutic Outcomes Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Storage) Liver->Gallbladder Bile Secretion Small_Intestine Small Intestine Gallbladder->Small_Intestine Ileum Terminal Ileum Small_Intestine->Ileum Portal_Vein Portal Vein Ileum->Portal_Vein ASBT-mediated Reabsorption (95%) Feces Fecal Excretion Ileum->Feces Excretion (5%) Increased_Fecal_BA Increased Fecal Bile Acid Excretion Ileum->Increased_Fecal_BA Portal_Vein->Liver ASBT_Inhibitor ASBT Inhibitor ASBT_Inhibitor->Ileum Blocks Reabsorption Reduced_BA_Pool Reduced Toxic Bile Acid Pool in Liver Increased_Fecal_BA->Reduced_BA_Pool Reduced_Liver_Injury Decreased Liver Injury & Fibrosis Reduced_BA_Pool->Reduced_Liver_Injury

Caption: Mechanism of action of ASBT inhibitors in PSC.

Experimental_Workflow cluster_Model Animal Model cluster_Treatment Treatment Groups cluster_Analysis Analysis Mdr2_mice Mdr2-/- Mice (PSC Model) Control Vehicle Control Mdr2_mice->Control ASBT_Inhibitor ASBT Inhibitor (e.g., SC-435, A3907) Mdr2_mice->ASBT_Inhibitor Serum_Analysis Serum Analysis (ALT, ALP, Bile Acids) Control->Serum_Analysis Liver_Histology Liver Histology (H&E, Sirius Red) Control->Liver_Histology Gene_Expression Gene Expression (Fibrosis Markers) Control->Gene_Expression BA_Excretion Bile Acid Excretion (Fecal, Urinary) Control->BA_Excretion ASBT_Inhibitor->Serum_Analysis ASBT_Inhibitor->Liver_Histology ASBT_Inhibitor->Gene_Expression ASBT_Inhibitor->BA_Excretion

Caption: Typical experimental workflow for evaluating ASBT inhibitors.

Conclusion

The available preclinical data from studies on SC-435, A3907, and ASBT Vivo-Morpholino consistently demonstrate that inhibition of the apical sodium-dependent bile acid transporter is a viable strategy for mitigating cholestatic liver injury in a mouse model of PSC. These inhibitors effectively reduce serum and hepatic bile acid levels, decrease markers of liver damage and cholestasis, and attenuate liver fibrosis. While a direct, simultaneous head-to-head comparison in a single study is lacking, this synthesized analysis provides a valuable comparative framework for understanding the potential of this therapeutic class. Future research should aim for direct comparative efficacy and safety studies to identify the most promising candidates for clinical development in PSC.

References

Validating Biomarkers for Volixibat Potassium Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of volixibat (B1684035) potassium with alternative treatments for cholestatic pruritus, focusing on the validation of efficacy biomarkers. The information is intended to assist researchers and drug development professionals in evaluating therapeutic options and designing future studies.

Introduction to Volixibat Potassium and its Mechanism of Action

This compound is an orally administered, minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2][3] The primary function of ASBT is the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation. By inhibiting ASBT, volixibat increases the excretion of bile acids in the feces, leading to a reduction in the total bile acid pool and decreased levels of circulating serum bile acids (sBA).[1][4] This mechanism is believed to alleviate the pruritus and potential liver damage associated with cholestasis.

The proposed signaling pathway for volixibat's action is illustrated below:

cluster_Enterohepatic_Circulation Enterohepatic Circulation cluster_Volixibat_Action This compound Action Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Acids Small_Intestine Small Intestine (Ileum) Gallbladder->Small_Intestine Bile Acids Portal_Vein Portal Vein Small_Intestine->Portal_Vein Bile Acid Reabsorption (95%) Feces Fecal Excretion Small_Intestine->Feces Bile Acid Excretion (5%) Increased_Excretion Increased Fecal Bile Acid Excretion Small_Intestine->Increased_Excretion Portal_Vein->Liver Volixibat This compound ASBT ASBT (Apical Sodium-dependent Bile Acid Transporter) Volixibat->ASBT Inhibits Reduced_sBA Reduced Serum Bile Acids (sBA) Increased_Excretion->Reduced_sBA Pruritus_Relief Relief of Pruritus Reduced_sBA->Pruritus_Relief

Fig. 1: Mechanism of Action of this compound

Comparative Analysis of Therapeutic Alternatives

Several alternatives to this compound are available or under investigation for the management of cholestatic pruritus. These can be broadly categorized by their mechanism of action.

Therapeutic ClassDrug(s)Mechanism of Action
ASBT Inhibitors Maralixibat (B1675085), OdevixibatInhibit the apical sodium-dependent bile acid transporter, increasing fecal bile acid excretion and reducing serum bile acid levels.[5][6][7][8][9]
Bile Acid Sequestrants CholestyramineBinds to bile acids in the intestine, preventing their reabsorption.[10][11][12]
Enzyme Inducers Rifampicin (B610482)Induces hepatic enzymes involved in bile acid metabolism and transport.[13][14][15][16][17]
Opioid Antagonists Naltrexone (B1662487), Naloxone (B1662785)Block opioid receptors, which are thought to be involved in the central perception of itch.[1][3][4][18][19]
Selective Serotonin Reuptake Inhibitors (SSRIs) Sertraline (B1200038)Modulates serotonergic pathways that may be involved in itch perception.[2][20][21][22][23]

Validated Biomarkers for Efficacy

The efficacy of volixibat and its alternatives is assessed through a combination of clinical endpoints and biomarker modulation.

Key Biomarkers
  • Serum Bile Acids (sBA): A direct measure of the systemic bile acid load. A reduction in sBA is a primary pharmacodynamic endpoint for ASBT inhibitors.

  • 7α-hydroxy-4-cholesten-3-one (C4): A biomarker for bile acid synthesis. Inhibition of ASBT leads to a compensatory increase in bile acid synthesis, which is reflected by elevated C4 levels.

  • Interleukin-31 (IL-31): An inflammatory cytokine implicated in pruritus. Reductions in IL-31 have been observed with volixibat treatment.

Comparative Biomarker Data
Drug/ClassChange in sBAChange in C4Change in IL-31
This compound Significant ReductionSignificant IncreaseReduction Observed
Maralixibat Significant Reduction[7][9]Not Consistently ReportedNot Reported
Odevixibat Significant Reduction[5][6]Not Consistently ReportedNot Reported
Cholestyramine Reduction[12]Not ReportedNot Reported
Rifampicin VariableNot ReportedNot Reported
Naltrexone/Naloxone No Direct EffectNo Direct EffectNo Direct Effect
Sertraline No Direct EffectNo Direct EffectNo Direct Effect

Experimental Protocols

Standardized protocols are crucial for the reliable validation of biomarkers. The following outlines the general methodologies for the key assays.

Biomarker Validation Workflow

cluster_Workflow Biomarker Validation Workflow Patient_Sample Patient Sample (Serum/Plasma) Sample_Processing Sample Processing (e.g., Protein Precipitation, Solid Phase Extraction) Patient_Sample->Sample_Processing Analytical_Measurement Analytical Measurement (LC-MS/MS or ELISA) Sample_Processing->Analytical_Measurement Data_Analysis Data Analysis (Quantification, Statistical Analysis) Analytical_Measurement->Data_Analysis Correlation Correlation with Clinical Endpoints (e.g., Pruritus Scores) Data_Analysis->Correlation

Fig. 2: General Workflow for Biomarker Validation
Measurement of Serum Bile Acids (sBA) by LC-MS/MS

  • Sample Preparation: Serum or plasma samples are deproteinized, typically with a solvent like methanol (B129727) or acetonitrile. An internal standard (a deuterated bile acid) is added for accurate quantification.[24][25][26]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where individual bile acids are separated on a C18 column.[27]

  • Mass Spectrometric Detection: The separated bile acids are ionized and detected by a tandem mass spectrometer, which provides high sensitivity and specificity.

  • Quantification: The concentration of each bile acid is determined by comparing its peak area to that of the internal standard and a standard curve.[24]

Measurement of 7α-hydroxy-4-cholesten-3-one (C4) by LC-MS/MS
  • Sample Preparation: Similar to sBA analysis, serum or plasma is subjected to protein precipitation or liquid-liquid extraction. A deuterated C4 internal standard is used.[28][29]

  • Chromatographic Separation: Reverse-phase liquid chromatography is employed to separate C4 from other serum components.[30]

  • Mass Spectrometric Detection: Tandem mass spectrometry is used for sensitive and specific detection of C4 and its internal standard.[30][31]

  • Quantification: C4 levels are calculated based on the ratio of the peak areas of the analyte and the internal standard against a calibration curve.[32]

Measurement of Interleukin-31 (IL-31) by ELISA
  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify IL-31 in serum or plasma.

  • Procedure:

    • A microplate is coated with a capture antibody specific for human IL-31.

    • Patient samples and standards are added to the wells, and IL-31 binds to the capture antibody.

    • A biotinylated detection antibody, also specific for IL-31, is added, forming a sandwich complex.

    • Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

    • A substrate solution is added, which is converted by HRP into a colored product.

    • The intensity of the color, which is proportional to the amount of IL-31, is measured using a microplate reader.[33][34][35][36]

Clinical Efficacy and Correlation with Biomarkers

The ultimate validation of a biomarker lies in its correlation with clinical outcomes. For cholestatic pruritus, the primary clinical endpoint is the reduction in itch intensity, typically measured using a patient-reported outcome scale like the Itch Reported Outcome (ItchRO) or a Visual Analog Scale (VAS).

Logical Relationship between Biomarkers and Clinical Endpoints

cluster_Relationship Biomarker and Clinical Endpoint Relationship Drug_Intervention Drug Intervention (e.g., Volixibat) Target_Engagement Target Engagement (ASBT Inhibition) Drug_Intervention->Target_Engagement Pharmacodynamic_Biomarker Pharmacodynamic Biomarker (↑ Fecal Bile Acids, ↑ C4) Target_Engagement->Pharmacodynamic_Biomarker Response_Biomarker Response Biomarker (↓ sBA, ↓ IL-31) Pharmacodynamic_Biomarker->Response_Biomarker Clinical_Outcome Clinical Outcome (↓ Pruritus Score) Response_Biomarker->Clinical_Outcome

Fig. 3: Logical Flow from Intervention to Clinical Outcome
Comparative Clinical Efficacy Data

Drug/ClassPruritus Reduction (ItchRO/VAS)Key Clinical Trial Findings
This compound Statistically significant reduction in ItchRO scores.[37][38]Interim results from the VANTAGE study showed significant improvements in pruritus and fatigue.[37][38][39][40] Granted Breakthrough Therapy Designation by the FDA for pruritus in PBC.[39][41]
Maralixibat Statistically significant reduction in ItchRO scores.[7][9][42][43]Approved for the treatment of cholestatic pruritus in patients with Alagille syndrome.[8][42]
Odevixibat Statistically significant reduction in pruritus scores.[5][6][44]Approved for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).[45]
Cholestyramine Variable efficacy reported.Considered a first-line therapy, but palatability and drug-drug interactions can be limiting.[10][11][12]
Rifampicin Effective in reducing pruritus.Risk of hepatotoxicity with long-term use.[13][14][15][16][17]
Naltrexone/Naloxone Shown to be effective in reducing pruritus.[1][3][4][18][19]Potential for opioid withdrawal-like side effects.[3][19]
Sertraline Demonstrated efficacy in improving pruritus scores.[2][20][21][22][23]Generally well-tolerated.[20][22]

Conclusion

This compound demonstrates a clear mechanism of action that translates to favorable changes in key biomarkers, including a reduction in serum bile acids and an increase in the bile acid synthesis marker C4. These biomarker changes are associated with significant improvements in the clinical endpoint of pruritus. When compared to other therapeutic options, volixibat and other ASBT inhibitors offer a targeted approach to reducing the systemic bile acid load, a primary driver of cholestatic pruritus. The validation of biomarkers such as sBA, C4, and potentially IL-31, is critical for the efficient development and monitoring of novel therapies for cholestatic liver diseases. Further research is warranted to fully elucidate the role of these biomarkers in predicting long-term clinical outcomes.

References

Comparative Analysis of Volixibat Potassium's Transporter Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transporter selectivity of volixibat (B1684035) potassium, an inhibitor of the apical sodium-dependent bile acid transporter (ASBT). Due to the limited availability of public data on volixibat's specific cross-reactivity with other transporters, this document focuses on its established high selectivity for ASBT and presents comparative data from other ASBT inhibitors to offer a contextual framework for potential off-target interactions. Additionally, detailed experimental methodologies for assessing transporter inhibition are provided to support further research.

Volixibat Potassium: A Highly Selective ASBT Inhibitor

This compound (also known as SHP626 or LUM002) is a potent and minimally absorbed competitive inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2][3] ASBT is a transmembrane protein primarily located on the surface of enterocytes in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids, facilitating their enterohepatic recirculation.[1][4] By inhibiting ASBT, volixibat blocks this reabsorption, leading to increased fecal excretion of bile acids.[1][3] This action is intended to reduce the overall bile acid pool and stimulate the liver to synthesize new bile acids from cholesterol.[4]

Comparative Cross-Reactivity of Other ASBT Inhibitors

To provide a frame of reference for the potential cross-reactivity of ASBT inhibitors, the following table summarizes the inhibitory activity (IC50 values) of other drugs in the same class against various transporters. These transporters are crucial for bile acid homeostasis and the disposition of other drugs. They include the sodium taurocholate cotransporting polypeptide (NTCP), the sodium-dependent organic anion transporter (SOAT), and several organic anion-transporting polypeptides (OATP1B1, OATP1B3, and OATP2B1).[6]

TransporterElobixibatMaralixibatOdevixibat (B1663563)Linerixibat
ASBT (SLC10A2) 0.014 µM 0.029 µM 0.011 µM 0.016 µM
NTCP (SLC10A1) 36.3 - 66.1 µM91.5 - 98.5 µM9.9 - 17.0 µM> 100 µM
SOAT (SLC10A6) 3.2 µM5.9 µM4.8 µM> 100 µM
OATP1B1 2 - 9 µM2 - 9 µM2 - 9 µM> 10 µM
OATP1B3 2 - 8 µM2 - 8 µM2 - 8 µM2 - 8 µM
OATP2B1 2 - 9 µM2 - 9 µM2 - 9 µM> 10 µM

Data sourced from Geyer et al., 2025.[6]

As the data indicates, other ASBT inhibitors exhibit varying degrees of cross-reactivity with other transporters, particularly those in the OATP family, albeit at concentrations significantly higher than their respective ASBT IC50 values.[6] This highlights the importance of comprehensive selectivity profiling for any new chemical entity targeting ASBT.

Signaling Pathway and Mechanism of Action

Volixibat's therapeutic rationale is based on the interruption of the enterohepatic circulation of bile acids. The following diagram illustrates this pathway and the point of intervention for volixibat.

Enterohepatic Circulation of Bile Acids and Volixibat's Mechanism of Action Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acid Conjugation & Storage Small_Intestine Small Intestine (Duodenum/Jejunum) Gallbladder->Small_Intestine Bile Acid Secretion Ileum Terminal Ileum Small_Intestine->Ileum Digestion of Fats Colon Colon Ileum->Colon ~5% to Colon ASBT ASBT Transporter Ileum->ASBT Bile Acid Reabsorption Feces Fecal Excretion Colon->Feces Portal_Vein Portal Vein Portal_Vein->Liver Volixibat Volixibat Volixibat->ASBT Inhibition ASBT->Portal_Vein ~95% Recycled

Caption: Mechanism of volixibat in the enterohepatic circulation of bile acids.

Experimental Protocols

The following is a representative protocol for an in vitro cell-based transporter inhibition assay, designed to determine the IC50 value of a test compound against a specific transporter. This protocol is based on general methodologies described in the literature.[7][8][9][10][11][12]

Objective: To quantify the inhibitory potential of a test compound (e.g., volixibat) on the activity of a specific transporter (e.g., OATP1B1, NTCP) expressed in a suitable cell line.

Materials:

  • Cell Lines: A stable cell line overexpressing the transporter of interest (e.g., HEK293-OATP1B1) and a corresponding parental cell line lacking the transporter (e.g., HEK293) as a negative control.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and any necessary selection agents.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Probe Substrate: A known substrate of the transporter, preferably radiolabeled (e.g., [3H]-estrone-3-sulfate for OATPs) or fluorescently tagged.

  • Test Compound: this compound or other compounds to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control Inhibitor: A known inhibitor of the transporter (e.g., rifampicin (B610482) for OATPs).

  • Scintillation Fluid and Counter: For assays using radiolabeled substrates.

  • Multi-well Plates: 24- or 96-well plates suitable for cell culture.

  • Cell Lysis Buffer: For intracellular concentration measurement.

Procedure:

  • Cell Seeding:

    • Seed the transporter-expressing cells and parental cells into multi-well plates at a predetermined density (e.g., 1.5 x 10^5 cells/well for a 24-well plate).

    • Culture the cells for 48-72 hours to allow them to form a confluent monolayer.[10]

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and the positive control inhibitor in the chosen solvent.

    • On the day of the assay, prepare serial dilutions of the test compound and a fixed concentration of the positive control in pre-warmed assay buffer.

    • Prepare the probe substrate solution in assay buffer at a concentration typically at or below its Michaelis-Menten constant (Km).

  • Inhibition Assay:

    • Wash the cell monolayers twice with pre-warmed assay buffer.

    • Pre-incubate the cells with the assay buffer containing the various concentrations of the test compound, the positive control, or buffer alone (vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.[10][11]

    • Initiate the uptake reaction by adding the probe substrate solution to each well.

    • Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C, ensuring the uptake is in the linear range.

    • Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.

  • Quantification of Substrate Uptake:

    • Lyse the cells in each well using a suitable lysis buffer.

    • For radiolabeled substrates, transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • For fluorescent substrates, measure the fluorescence intensity using a plate reader.

    • For non-labeled substrates, the intracellular concentration can be determined using LC-MS/MS.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the uptake data.

    • Calculate the transporter-specific uptake by subtracting the uptake in the parental cells from the uptake in the transporter-expressing cells.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro transporter inhibition assay.

General Workflow for In Vitro Transporter Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture: Transporter-expressing & Parental Cell Lines Plate_Cells Plate Cells in Multi-well Plates Cell_Culture->Plate_Cells Wash_Cells Wash Cell Monolayers Plate_Cells->Wash_Cells Prepare_Solutions Prepare Test Compound, Controls & Substrate Pre_incubation Pre-incubate with Test Compound/Controls Wash_Cells->Pre_incubation Add_Substrate Add Probe Substrate (Initiate Uptake) Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate_Uptake Terminate Uptake & Wash with Cold Buffer Incubate->Terminate_Uptake Lyse_Cells Lyse Cells Terminate_Uptake->Lyse_Cells Quantify_Uptake Quantify Substrate Uptake (e.g., Scintillation, LC-MS/MS) Lyse_Cells->Quantify_Uptake Normalize_Data Normalize Data (e.g., to protein concentration) Quantify_Uptake->Normalize_Data Calculate_IC50 Calculate IC50 Value Normalize_Data->Calculate_IC50

Caption: A stepwise workflow for conducting in vitro transporter inhibition assays.

References

comparing the safety profiles of different IBAT inhibitors in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of animal studies reveals distinct safety and tolerability profiles among ileal bile acid transporter (IBAT) inhibitors, a promising class of drugs for cholestatic liver diseases. This guide provides a comparative analysis of the preclinical safety data for maralixibat (B1675085), odevixibat (B1663563), and elobixibat (B1671180), offering valuable insights for researchers and drug development professionals.

Ileal bile acid transporter (IBAT) inhibitors represent a targeted therapeutic approach by blocking the reabsorption of bile acids in the terminal ileum, thereby reducing the systemic bile acid load. While their efficacy is well-documented in clinical trials, a thorough understanding of their preclinical safety profiles is paramount for ongoing research and development. This guide synthesizes available data from animal studies to compare the toxicological profiles of key IBAT inhibitors.

Comparative Safety Profiles: A Tabular Overview

The following table summarizes the key findings from preclinical toxicology studies of maralixibat, odevixibat, and elobixibat in various animal models. Direct comparisons should be made with caution due to differences in study design, species, and dosing regimens.

Inhibitor Animal Model(s) Key Preclinical Safety Findings No-Observed-Adverse-Effect Level (NOAEL)
Maralixibat Rats, Dogs- Reduction in fat-soluble vitamins (A, D, E) in plasma and liver. - At high doses in rats, deaths due to hemorrhage were observed, secondary to vitamin K-dependent coagulopathy. - No significant effects on neurobehavioral, cardiovascular, or respiratory functions.100 mg/kg/day in a 4-week oral repeat-dose toxicity study in rats.
Odevixibat Rats, Rabbits- Primarily gastrointestinal (GI) effects, including reduced body weight and/or food consumption. - Increased incidence of fetal cardiovascular malformations in an embryo-fetal development study in rabbits at low maternal systemic exposure. - No potential for CNS toxicity observed.Not explicitly stated in the reviewed documents.
Elobixibat Dogs- Generally well-tolerated in studies focused on constipation. - Dose-dependent increase in hepatic bile acid synthesis.Not explicitly stated in the reviewed documents for general toxicology.

Detailed Experimental Protocols

A comprehensive understanding of the safety findings requires a detailed look at the methodologies employed in the preclinical studies.

Maralixibat: Repeat-Dose Oral Toxicology
  • Study Design: Repeat-dose oral toxicology studies were conducted in rats for up to 6 months and in dogs for up to 12 months.

  • Administration: Maralixibat was administered orally.

  • Parameters Monitored:

    • Clinical observations for signs of toxicity.

    • Body weight and food consumption.

    • Hematology and clinical chemistry, including plasma levels of fat-soluble vitamins.

    • Organ weights and histopathological examination of a comprehensive list of tissues.

    • Safety pharmacology assessments of central nervous system, cardiovascular, and respiratory function.

Odevixibat: Embryo-Fetal Development Toxicity Study
  • Study Design: An embryo-fetal development toxicity study was conducted in pregnant rabbits.

  • Administration: Odevixibat was administered orally during the period of organogenesis.

  • Parameters Monitored:

    • Maternal clinical signs, body weight, and food consumption.

    • Uterine contents, including the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

    • Fetal body weights, and external, visceral, and skeletal examinations for malformations and variations.

Elobixibat: Safety and Efficacy Studies in a Canine Model of Constipation
  • Study Design: Studies in dogs were primarily designed to assess the efficacy of elobixibat for constipation, with safety as a key secondary endpoint.

  • Administration: Elobixibat was administered orally.

  • Parameters Monitored:

    • Clinical observations for adverse effects, with a focus on gastrointestinal tolerance.

    • Fecal characteristics and frequency of defecation.

    • Biochemical markers of bile acid synthesis.

Visualizing the Pathways and Processes

To better illustrate the underlying mechanisms and experimental workflows, the following diagrams are provided.

IBAT_Inhibition_Pathway cluster_Enterohepatic_Circulation Enterohepatic Circulation of Bile Acids cluster_Drug_Action Mechanism of IBAT Inhibitors Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Flow Small_Intestine Small Intestine Gallbladder->Small_Intestine Bile Release Ileum Terminal Ileum (IBAT-mediated Reabsorption) Small_Intestine->Ileum Portal_Vein Portal Vein Portal_Vein->Liver Ileum->Portal_Vein ~95% Reabsorption Colon Colon (Bile Acid Excretion) Ileum->Colon ~5% Excretion Ileum->Colon Increased Bile Acid Excretion IBAT_Inhibitor IBAT Inhibitor (e.g., Maralixibat, Odevixibat, Elobixibat) IBAT_Inhibitor->Ileum Blocks IBAT

Caption: Mechanism of action of IBAT inhibitors in the enterohepatic circulation of bile acids.

Preclinical_Toxicity_Workflow cluster_Study_Design Study Design and Dosing cluster_In_Life_Assessments In-Life Assessments cluster_Terminal_Assessments Terminal Assessments Animal_Selection Species Selection (e.g., Rat, Dog, Rabbit) Dose_Selection Dose Range Finding Studies Animal_Selection->Dose_Selection Group_Allocation Control and Treatment Groups Dose_Selection->Group_Allocation Dosing_Regimen Route and Duration of Administration Group_Allocation->Dosing_Regimen Clinical_Observations Daily Clinical Observations Dosing_Regimen->Clinical_Observations Body_Weight Body Weight and Food Consumption Dosing_Regimen->Body_Weight Clinical_Pathology Hematology and Serum Chemistry Dosing_Regimen->Clinical_Pathology Necropsy Gross Necropsy Clinical_Pathology->Necropsy Organ_Weights Organ Weight Analysis Necropsy->Organ_Weights Histopathology Microscopic Examination of Tissues Organ_Weights->Histopathology

Caption: General workflow for a preclinical repeat-dose toxicity study in animals.

Discussion of Comparative Safety

The preclinical data highlight different safety considerations for each IBAT inhibitor. For maralixibat , the primary concern identified in animal studies is the dose-dependent reduction of fat-soluble vitamins, which can lead to coagulopathy at high doses. This finding underscores the importance of monitoring vitamin levels and coagulation parameters in clinical use. Importantly, safety pharmacology studies did not reveal any adverse effects on major physiological systems.

Odevixibat 's preclinical safety profile is characterized by gastrointestinal effects, a common class effect of IBAT inhibitors due to increased bile acids in the colon. The observation of cardiovascular malformations in rabbit fetuses, even at low systemic exposure, warrants further investigation and careful consideration in the context of use during pregnancy. The lack of CNS toxicity is a favorable finding.

Preclinical data for elobixibat is most extensive in the context of its development for chronic constipation. In these studies, it was generally well-tolerated, with the expected gastrointestinal side effects. The observed increase in hepatic bile acid synthesis is a predictable pharmacodynamic effect of IBAT inhibition. More comprehensive, publicly available toxicology data would be beneficial for a more complete comparison.

Volixibat Potassium Demonstrates Preclinical Efficacy in Models of UDCA-Resistant Cholestasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of volixibat (B1684035) potassium, an apical sodium-dependent bile acid transporter (ASBT) inhibitor, in animal models of cholestasis that are resistant or unresponsive to ursodeoxycholic acid (UDCA), the current first-line therapy. The performance of volixibat potassium is compared with other therapeutic alternatives, including obeticholic acid (OCA) and fenofibrate (B1672516), based on available experimental data.

Executive Summary

Preclinical studies in established animal models of cholestasis, such as the multidrug resistance gene 2 knockout (Mdr2-/-) mouse and the bile duct ligation (BDL) model, suggest that ASBT inhibition with compounds analogous to this compound offers a promising therapeutic approach, particularly in contexts where UDCA is ineffective or even detrimental. While direct head-to-head comparative studies are limited, the available evidence indicates that ASBT inhibitors effectively reduce serum bile acids, improve liver biochemistry, and ameliorate liver histology in these UDCA-resistant models. Obeticholic acid also shows efficacy in these models, with some data suggesting potential for synergistic effects when combined with an ASBT inhibitor. The preclinical evidence for fenofibrate in these specific models is less extensive.

Mechanism of Action: ASBT Inhibition

This compound is a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). ASBT is the primary protein responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation. By inhibiting ASBT, this compound increases the fecal excretion of bile acids, thereby reducing the total bile acid pool and alleviating the toxic burden on the liver.

ASBT_Inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal Portal Circulation Bile Acids Lumen Bile Acids ASBT ASBT Transporter Bile Acids Lumen->ASBT Reabsorption Feces Fecal Excretion Bile Acids Lumen->Feces Increased Excretion Bile Acids Enterocyte Bile Acids ASBT->Bile Acids Enterocyte Bile Acids Portal Bile Acids to Liver Bile Acids Enterocyte->Bile Acids Portal Volixibat This compound Volixibat->ASBT Inhibits

Figure 1: Mechanism of action of this compound.

Comparative Efficacy in Preclinical Models

The following tables summarize the efficacy of this compound analogs (ASBT inhibitors), UDCA, obeticholic acid, and fenofibrate in the Mdr2-/- mouse and BDL models, which are considered relevant models for UDCA-resistant cholestasis. It is important to note that the data is compiled from different studies and does not represent direct head-to-head comparisons within a single experiment.

Mdr2-/- Mouse Model of Sclerosing Cholangitis

The Mdr2-/- mouse lacks the canalicular phospholipid floppase, leading to toxic bile acid accumulation, cholangitis, and progressive liver fibrosis, mimicking features of primary sclerosing cholangitis (PSC). Studies have shown that UDCA can exacerbate liver injury in this model.

Table 1: Efficacy in the Mdr2-/- Mouse Model

Treatment ClassCompound(s)Key Efficacy FindingsReference(s)
ASBT Inhibitor SC-435, A3907- Significantly reduced serum ALT, AST, ALP, and total bilirubin (B190676). - Markedly decreased serum and liver bile acid concentrations. - Improved liver histology, reducing inflammation and fibrosis.[1]
UDCA Ursodeoxycholic acid- Ineffective or worsened liver injury, including increased bile infarcts.[2]
Obeticholic Acid Obeticholic Acid- Limited direct comparative data in Mdr2-/- model.
Fibrates Fenofibrate- Limited direct preclinical data in the Mdr2-/- model.
Bile Duct Ligation (BDL) Model of Obstructive Cholestasis

The BDL model induces complete biliary obstruction, leading to rapid onset of cholestasis, liver injury, and fibrosis. Similar to the Mdr2-/- model, UDCA has been shown to have detrimental effects in BDL mice.

Table 2: Efficacy in the Bile Duct Ligation (BDL) Model

Treatment ClassCompound(s)Key Efficacy FindingsReference(s)
ASBT Inhibitor A3907, ASBT Knockout- Reduced plasma bilirubin and alkaline phosphatase. - Decreased liver necrotic areas on histology. - Increased urinary bile acid excretion.[3]
UDCA Ursodeoxycholic acid- Increased biliary pressure and aggravated hepatocyte necrosis.[2][4]
Obeticholic Acid Obeticholic Acid- In combination with an ASBT inhibitor, improved liver injury markers and histology.[3]
Fibrates Fenofibrate- Demonstrated anticholestatic effects in a rat model of intrahepatic cholestasis.

Experimental Protocols

Detailed methodologies for the key animal models cited are provided below.

Mdr2-/- Mouse Model

Mdr2_Workflow start Mdr2-/- Mice (e.g., on FVB/N background) treatment Treatment Initiation (e.g., at 4-8 weeks of age) start->treatment asbt ASBT Inhibitor (e.g., Volixibat analog) treatment->asbt udca UDCA treatment->udca placebo Vehicle Control treatment->placebo duration Treatment Period (e.g., 4 weeks) asbt->duration udca->duration placebo->duration endpoints Endpoint Analysis duration->endpoints biochem Serum Biochemistry (ALT, AST, ALP, Bilirubin, Bile Acids) endpoints->biochem histology Liver Histology (H&E, Sirius Red) endpoints->histology gene_expr Gene Expression Analysis (e.g., fibrosis and inflammation markers) endpoints->gene_expr

Figure 2: Experimental workflow for the Mdr2-/- mouse model.
  • Animal Model: Mdr2 knockout (Mdr2-/-) mice, typically on an FVB/N genetic background, are used. These mice spontaneously develop sclerosing cholangitis.

  • Treatment Administration: Treatment with an ASBT inhibitor (e.g., volixibat analog), UDCA, or vehicle control is typically initiated in young adult mice (e.g., 4-8 weeks of age) and administered daily via oral gavage or mixed in the diet for a specified period (e.g., 4 weeks).

  • Efficacy Evaluation: At the end of the treatment period, serum is collected for biochemical analysis of liver enzymes (ALT, AST, ALP), bilirubin, and total bile acids. Livers are harvested for histological assessment of inflammation, necrosis, and fibrosis (e.g., using H&E and Sirius Red staining). Gene expression analysis of markers for fibrosis and inflammation may also be performed.

Bile Duct Ligation (BDL) Model

BDL_Workflow start Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) surgery Surgical Procedure: Common Bile Duct Ligation start->surgery treatment Treatment Administration (Pre- or Post-BDL) surgery->treatment asbt ASBT Inhibitor treatment->asbt udca UDCA treatment->udca oca Obeticholic Acid treatment->oca placebo Vehicle Control treatment->placebo duration Treatment Period (e.g., 7-14 days) asbt->duration udca->duration oca->duration placebo->duration endpoints Endpoint Analysis duration->endpoints biochem Serum Biochemistry (ALT, AST, ALP, Bilirubin, Bile Acids) endpoints->biochem histology Liver Histology (H&E, Necrosis scoring) endpoints->histology Enterohepatic_Circulation cluster_liver Liver cluster_intestine Intestine Bile Acid Synthesis Bile Acid Synthesis (from Cholesterol) Bile Duct Bile Duct Bile Acid Synthesis->Bile Duct Secretion Ileum Terminal Ileum Bile Duct->Ileum Colon Colon Ileum->Colon 5% Spillover ASBT ASBT Ileum->ASBT 95% Reabsorption Feces Fecal Excretion Colon->Feces Portal Vein Portal Vein Portal Vein->Bile Acid Synthesis Return to Liver Volixibat This compound Volixibat->ASBT Inhibition ASBT->Portal Vein

References

Evaluating the Add-on Effect of Volixibat Potassium to Obeticholic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the add-on effect of volixibat (B1684035) potassium to obeticholic acid, primarily based on the available data from the VLX-602 pilot study. This document is intended for an audience with a scientific background and aims to objectively present the current, albeit limited, evidence on the safety and efficacy of this combination therapy for Primary Biliary Cholangitis (PBC).

Executive Summary

The co-administration of volixibat potassium, an ileal bile acid transporter (IBAT) inhibitor, with obeticholic acid (OCA), a farnesoid X receptor (FXR) agonist, has been investigated in a pilot study for the treatment of Primary Biliary Cholangitis (PBC). The rationale for this combination is based on their complementary mechanisms of action targeting bile acid metabolism. Preliminary findings from the small, open-label VLX-602 trial suggest that the addition of volixibat to a stable OCA regimen is generally safe and may offer symptomatic improvement in pruritus for some patients. However, these are early data from a very small patient cohort, and larger, controlled clinical trials are necessary to establish the definitive efficacy and safety profile of this combination therapy.

Mechanisms of Action

Obeticholic acid and this compound target different pathways in bile acid homeostasis, providing a rationale for their combined use.

Obeticholic Acid (OCA): A potent agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2][3] Activation of FXR by OCA initiates a cascade of events that collectively reduce the concentration of bile acids in the liver.[1][2][3] This is achieved by inhibiting the synthesis of bile acids from cholesterol and promoting their transport out of liver cells.[1][2][3]

This compound: A minimally absorbed, orally administered inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[4] By blocking IBAT in the terminal ileum, volixibat reduces the reabsorption of bile acids, leading to increased fecal excretion and a subsequent decrease in the total bile acid pool.[4]

Signaling Pathways

Figure 1. Signaling Pathways of Obeticholic Acid and this compound cluster_Hepatocyte Hepatocyte cluster_Enterocyte Enterocyte (Terminal Ileum) OCA Obeticholic Acid (OCA) FXR FXR OCA->FXR activates SHP SHP FXR->SHP induces BSEP BSEP (Bile Salt Export Pump) FXR->BSEP upregulates CYP7A1 CYP7A1 (Rate-limiting enzyme in bile acid synthesis) SHP->CYP7A1 inhibits BileAcidSynthesis Bile Acid Synthesis CYP7A1->BileAcidSynthesis catalyzes BileAcidExport Bile Acid Export BSEP->BileAcidExport mediates Volixibat This compound IBAT IBAT (ASBT) Volixibat->IBAT inhibits BileAcidReabsorption Bile Acid Reabsorption IBAT->BileAcidReabsorption BileAcids_Intestine Bile Acids (Intestinal Lumen) BileAcids_Intestine->IBAT transported by FecalExcretion Fecal Bile Acid Excretion BileAcids_Intestine->FecalExcretion

Figure 1. Signaling Pathways of Obeticholic Acid and this compound

Clinical Trial Data: The VLX-602 Pilot Study

The primary source of clinical data for the combination of volixibat and obeticholic acid is the VLX-602 trial, a multicenter, open-label pilot study.[1][2]

Experimental Protocol

Study Design: A multicenter, open-label pilot study designed to evaluate the safety of adding volixibat to ongoing obeticholic acid therapy in patients with PBC.[1][2]

Patient Population: The study enrolled six female participants with a mean age of 56.5 years.[1][2] All participants had an established diagnosis of PBC and had been on a stable dose of obeticholic acid (5 mg or 10 mg daily) for at least three months with a stable alkaline phosphatase (ALP) level.[1][2]

Treatment Regimen:

  • Screening Period: 14 days.[2]

  • Treatment Period: 6 weeks of open-label volixibat (80 mg twice daily) added to the participants' ongoing stable dose of obeticholic acid.[1][2]

  • Follow-up Period: 1 week after discontinuation of volixibat.[2]

Assessments:

  • Safety: Monitored through the collection of treatment-emergent adverse events (TEAEs) and laboratory measurements, including liver chemistry.[2]

  • Efficacy (Pruritus): Assessed using patient-reported outcomes (PROs), including the Worst Itch Numeric Rating Scale (WI-NRS) and the Patient Impression of Severity of Itch (PIS-Itch).[1][2]

  • Pharmacokinetics: Trough levels of obeticholic acid were recorded.[1]

  • Biomarkers: Serum bile acids (sBA), 7α-hydroxy-4-cholesten-3-one (7aC4), and autotaxin levels were measured.[2]

Experimental Workflow

Figure 2. VLX-602 Clinical Trial Workflow Screening Screening (14 days) - Assess eligibility - Stable OCA (≥3 mos) Treatment Treatment (6 weeks) - Volixibat (80mg BID) + stable OCA Screening->Treatment Enrollment FollowUp Follow-up (1 week) - Discontinue Volixibat Treatment->FollowUp Treatment Completion

Figure 2. VLX-602 Clinical Trial Workflow

Quantitative Data Summary

The following tables summarize the key safety and efficacy findings from the VLX-602 pilot study.

Safety and Tolerability
Adverse EventIncidence (n=6)Severity
Treatment-Related Adverse Events (TRAEs)
Diarrhea5 (83.3%)Mild to Moderate[1]
Nausea1 (16.7%)Not specified
Fatigue1 (16.7%)Not specified
Vomiting1 (16.7%)Not specified
Other TEAEs (Not drug-related)
Toothache1 (16.7%)Not specified
Nasopharyngitis1 (16.7%)Not specified
Upper respiratory tract infection1 (16.7%)Not specified

No severe or serious adverse events were reported, and no events led to study discontinuation or death.[2]

Biochemical and Pharmacokinetic Observations
ParameterObservation
Liver Chemistry Mean levels of AST, ALT, total bilirubin, and ALP remained stable between baseline and the end of the treatment period.[2]
Serum Bile Acids (sBA) sBA levels remained stable throughout the trial.[1]
Obeticholic Acid (OCA) Pharmacokinetics Five of the six participants showed a decrease in total OCA plasma drug constituents (parent drug and its conjugates) during volixibat treatment.[1] The clinical significance of this finding in a small cohort is difficult to determine.
Efficacy: Pruritus
Patient-Reported OutcomeObservation during TreatmentObservation at Follow-up (after volixibat discontinuation)
WI-NRS and PIS-Itch Three of the six participants showed an improvement in their itch scores.[2]Three participants had worsening WI-NRS scores, and four had worsening PIS-Itch scores.[2]

Discussion and Future Directions

The preliminary data from the VLX-602 pilot study suggest that the addition of volixibat to obeticholic acid is a potentially safe combination, with the most common side effect being mild to moderate diarrhea, which is a known effect of IBAT inhibitors.[1][2] The observed improvement in pruritus in half of the small study population, which reversed upon discontinuation of volixibat, is a promising signal of potential efficacy for this debilitating symptom of PBC.[2]

Larger, randomized, placebo-controlled trials are essential to:

  • Confirm the safety and tolerability of the combination therapy in a broader patient population.

  • Definitively evaluate the efficacy of add-on volixibat for the treatment of pruritus in patients with PBC on a stable regimen of obeticholic acid.

  • Investigate the long-term effects of the combination on liver biochemistry, disease progression, and the observed pharmacokinetic interaction.

References

In Vitro Potency of IBAT Inhibitors: A Comparative Analysis of Volixibat, Maralixibat, and Odevixibat

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapies targeting cholestatic liver diseases, selective inhibitors of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT), represent a pivotal class of drugs. These agents interrupt the enterohepatic circulation of bile acids, thereby reducing their systemic levels and alleviating associated symptoms such as pruritus. This guide provides a comparative overview of the in vitro potency of three prominent IBAT inhibitors: volixibat (B1684035), maralixibat (B1675085), and odevixibat (B1663563), intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Volixibat, maralixibat, and odevixibat share a common mechanism of action by competitively inhibiting IBAT in the terminal ileum.[1][2][3] This inhibition prevents the reabsorption of bile acids, leading to their increased fecal excretion.[2] Consequently, the liver is stimulated to synthesize new bile acids from cholesterol to replenish the bile acid pool, which can also contribute to a reduction in serum LDL cholesterol levels. The overall effect is a decrease in the total bile acid pool and a reduction in the bile acid burden on the liver and systemic circulation.[4]

Comparative In Vitro Potency

The in vitro potency of IBAT inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in cell-based assays that measure the uptake of radiolabeled bile acids, such as taurocholate. While a head-to-head study directly comparing the in vitro potency of volixibat, maralixibat, and odevixibat under identical experimental conditions is not publicly available, data from various sources provide insights into their individual potencies.

It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as the cell line used, substrate concentration, and specific assay protocol.

CompoundTargetIC50 (nM)Source
Volixibat Human ASBT/IBATHighly Potent (Specific IC50 not publicly disclosed)[1]
Maralixibat Human ASBT/IBATNot specified in provided results-
Odevixibat Human ASBT/IBATSelective Inhibitor (Specific IC50 not publicly disclosed)[5][6]
Linerixibat (for context)Human ASBT/IBAT42[5]
Elobixibat (for context)Human IBAT0.53[7]

Note: The table reflects the publicly available information from the conducted search. Specific IC50 values for volixibat, maralixibat, and odevixibat from directly comparable in vitro assays were not found. A study comparing the in vivo effects of volixibat and maralixibat showed that a 20 mg/day dose of volixibat had similar effects on fecal bile acid excretion as a 50 mg/day dose of maralixibat, suggesting potent in vivo activity for both compounds.[2]

Experimental Protocols

The determination of the in vitro potency of IBAT inhibitors is commonly performed using a cell-based radiolabeled taurocholate uptake assay. The following is a representative protocol synthesized from established methodologies.[8][9][10][11]

Radiolabeled Taurocholate Uptake Assay for IBAT Inhibition

1. Cell Culture:

  • Cells stably expressing the human IBAT/ASBT (e.g., CHO or HEK293 cells) are cultured to confluence in 96-well plates. A parental cell line not expressing the transporter is used as a negative control.

2. Preparation of Compounds:

  • Test inhibitors (volixibat, maralixibat, odevixibat) are serially diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a range of concentrations.

3. Assay Procedure:

  • The cell culture medium is aspirated, and the cells are washed twice with a warm (37°C) uptake buffer.

  • Cells are pre-incubated for 10-15 minutes at 37°C with the various concentrations of the test inhibitors or vehicle control.

  • The uptake of bile acids is initiated by adding a pre-warmed solution containing a fixed concentration of radiolabeled taurocholate (e.g., [³H]-taurocholate) to each well.

  • The incubation is carried out for a specific period (e.g., 10-30 minutes) at 37°C.

  • The uptake is terminated by rapidly washing the cells three times with an ice-cold wash buffer to remove the extracellular radiolabeled substrate.

4. Quantification:

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

5. Data Analysis:

  • The specific uptake is calculated by subtracting the radioactivity measured in the parental cells (or in the presence of a saturating concentration of a known inhibitor) from the radioactivity measured in the IBAT-expressing cells.

  • The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.

  • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the specific uptake, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway and experimental workflow.

cluster_Enterohepatic_Circulation Enterohepatic Circulation of Bile Acids cluster_Inhibition Mechanism of IBAT Inhibitors Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acid Secretion Small_Intestine Small Intestine Gallbladder->Small_Intestine Release Portal_Vein Portal Vein Small_Intestine->Portal_Vein Reabsorption via IBAT Feces Feces Small_Intestine->Feces Excretion Portal_Vein->Liver IBAT_Inhibitor Volixibat, Maralixibat, or Odevixibat IBAT_Inhibitor->Small_Intestine Inhibits IBAT

Mechanism of IBAT inhibitors in the enterohepatic circulation.

cluster_Workflow Radiolabeled Taurocholate Uptake Assay Workflow A 1. Culture IBAT-expressing cells to confluence B 2. Prepare serial dilutions of IBAT inhibitors A->B C 3. Pre-incubate cells with inhibitors B->C D 4. Initiate uptake with [3H]-taurocholate C->D E 5. Terminate uptake by washing D->E F 6. Lyse cells and measure intracellular radioactivity E->F G 7. Analyze data to determine IC50 F->G

Workflow for determining IC50 of IBAT inhibitors.

References

Long-Term Efficacy of Volixibat Potassium: A Comparative Analysis Against Other Treatments for Cholestatic Pruritus in Primary Biliary Cholangitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the long-term efficacy and safety of volixibat (B1684035) potassium, an investigational apical sodium-dependent bile acid transporter (ASBT) or ileal bile acid transporter (IBAT) inhibitor, with other prominent second-line treatments for cholestatic pruritus in patients with Primary Biliary Cholangitis (PBC). The comparison includes the peroxisome proliferator-activated receptor (PPAR) agonists elafibranor (B1671153) and seladelpar (B1681609), the farnesoid X receptor (FXR) agonist obeticholic acid, and the fibrate, bezafibrate (B1666932).

Executive Summary

Volixibat, by blocking the reabsorption of bile acids in the terminal ileum, aims to reduce the systemic bile acid burden, thereby alleviating pruritus, a debilitating symptom of PBC.[1][2][3][4] Clinical trial data for volixibat in PBC is emerging, with the Phase 2b VANTAGE study showing promising interim results in reducing pruritus.[5][6] However, long-term data from an open-label extension is still maturing. In comparison, other agents such as elafibranor, seladelpar, and obeticholic acid have more extensive long-term data from their respective clinical trial programs.[7][8][9][10][11][12] Elafibranor and seladelpar have demonstrated sustained improvements in biochemical markers of liver health and pruritus.[9][10][11][12] Obeticholic acid has shown long-term efficacy in improving liver biochemistry, but pruritus can be a significant side effect.[1][8][13] Bezafibrate, used off-label in some regions, also has data supporting its long-term benefits on biochemical markers and clinical outcomes.[14][15][16][17]

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the available long-term efficacy and safety data for volixibat and its comparators in the treatment of PBC.

Table 1: Long-Term Efficacy in Primary Biliary Cholangitis

Treatment (Trial)DurationPrimary Efficacy Endpoint(s) & ResultsKey Secondary/Exploratory Endpoint(s) & Results
Volixibat Potassium (VANTAGE - Phase 2b)28 weeks (OLE ongoing)Pruritus Reduction: Interim analysis showed a statistically significant improvement in pruritus. A -3.82 point reduction from baseline on the Adult ItchRO scale was observed, with a placebo-adjusted difference of -2.32 points (p=0.0026).[5]Serum Bile Acid Reduction: 75% of patients on volixibat achieved a >50% reduction in serum bile acids. Fatigue Improvement: A significant improvement in fatigue was noted at week 16 compared to placebo.[15]
Elafibranor (ELATIVE - Phase 3 & OLE)Up to 3 yearsBiochemical Response: At 78 weeks, 70% of patients achieved the composite endpoint of biochemical response.[18][19] After 3 years, 72.1% of patients maintained a biochemical response.[9]Pruritus Improvement: Demonstrated potential to improve itch-related quality of life on PBC-40 and 5-D Itch questionnaires.[18][19] Mean change from baseline in PBC WI-NRS at Week 156 was -4.4.[7] Fatigue Improvement: Clinically meaningful improvements in fatigue and sleep were observed at weeks 104 and 130 in patients with moderate to severe fatigue at baseline.[10]
Seladelpar (ASSURE - OLE)Up to 30 monthsBiochemical Response: At 30 months, 81% of participants achieved a composite biochemical response.[12]Alkaline Phosphatase (ALP) Normalization: 41% of participants achieved normalized ALP levels at 30 months.[12] Pruritus Reduction: Showed a rapid and durable reduction in patient-reported pruritus in those with moderate to severe symptoms.[11][20]
Obeticholic Acid (POISE - Phase 3 & OLE)Up to 6 yearsBiochemical Response: At 5 years, sustained improvements in ALP, ALT, AST, and GGT were observed. Total bilirubin (B190676) remained stable.[8]Liver-Related Outcomes: A 58% reduction in the relative risk of hepatic decompensation, liver transplant, or death compared to non-OCA treated patients in a real-world database.[21]
Bezafibrate (Retrospective/Observational)Long-termBiochemical Response: Significant improvement in GLOBE and UK-PBC scores after 1 year of combination therapy with UDCA.[14][17]Transplant-Free Survival: Associated with improved transplant-free survival in patients with an incomplete response to UDCA.[16]

Table 2: Long-Term Safety and Tolerability

TreatmentCommon Adverse EventsDiscontinuation Rates due to Adverse Events
This compound Diarrhea (77%, mostly mild to moderate and transient).[5]One case of discontinuation due to diarrhea in the interim analysis.[5]
Elafibranor Abdominal pain, diarrhea, nausea, vomiting.[10]Not specified in long-term data, but the safety profile is described as well-characterized and reassuring.[9]
Seladelpar Generally well-tolerated with no treatment-related serious adverse events.[11][12]4.6% in the ASSURE study.[20]
Obeticholic Acid Pruritus (most common), fatigue, nausea, abdominal pain and discomfort.Pruritus can be dose-limiting and may lead to discontinuation.
Bezafibrate Generally well-tolerated. Myalgia and elevation in creatinine (B1669602) can occur.Pruritus was a reason for discontinuation in some studies.[17]

Experimental Protocols

This compound: VANTAGE Trial (NCT05050136)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase 2b study with an open-label extension (OLE).[6][22][23]

  • Patient Population: Adults with a confirmed diagnosis of PBC and cholestatic pruritus.[6][23]

  • Intervention: Patients were randomized to receive volixibat (20 mg or 80 mg twice daily) or placebo for 28 weeks.[23] Following the double-blind phase, eligible patients could enter an OLE and receive volixibat.[23]

  • Primary Outcome Measures: The primary endpoint was the change from baseline in the weekly average of the daily pruritus score (rated on the Adult ItchRO scale) at week 28.

  • Secondary Outcome Measures: Included the proportion of patients with a >50% reduction in serum bile acids, and changes in fatigue scores.

Elafibranor: ELATIVE Trial (NCT04526665)
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 3 trial with an open-label long-term extension.[24][25][26]

  • Patient Population: Patients with PBC with an inadequate response or intolerance to ursodeoxycholic acid (UDCA).[26]

  • Intervention: Patients were randomized (2:1) to receive elafibranor 80 mg once daily or placebo, in addition to their stable UDCA dose if applicable.[26]

  • Primary Outcome Measures: The primary endpoint was a biochemical response at 52 weeks, defined as an ALP level <1.67 times the upper limit of normal (ULN), a decrease in ALP of ≥15% from baseline, and a normal total bilirubin level.

  • Key Secondary Outcome Measures: ALP normalization at 52 weeks and change in pruritus for patients with moderate-to-severe pruritus at baseline.

Seladelpar: IDEAL/ASSURE Trials (NCT06060665)
  • Study Design: The IDEAL study is a 52-week, double-blind, placebo-controlled, randomized Phase 3 trial.[27][28][29][30][31][32] The ASSURE study is an open-label, long-term study for patients who participated in prior seladelpar trials.[11][12]

  • Patient Population: Patients with PBC with an incomplete response or intolerance to UDCA.[28][29]

  • Intervention: In IDEAL, patients are randomized to receive seladelpar 10 mg once daily or placebo.[27][29] In ASSURE, all patients receive open-label seladelpar.

  • Primary Outcome Measures: The primary outcome for IDEAL is the normalization of ALP at 52 weeks.[29][30]

  • Key Secondary Outcome Measures: Percent change from baseline in ALP and change in self-reported pruritus.[29][30]

Obeticholic Acid: POISE Trial (NCT01473524)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial with a long-term safety extension (LTSE).[33][34][35][36]

  • Patient Population: Patients with PBC with an inadequate response to or intolerance of UDCA.[8]

  • Intervention: Patients were randomized to receive placebo, OCA 5 mg with titration to 10 mg, or OCA 10 mg once daily, with or without concomitant UDCA.[8][34] In the LTSE, all patients received OCA.[8][33]

  • Primary Outcome Measures: The primary composite endpoint was an ALP level less than 1.67 times the ULN, a reduction in ALP of at least 15% from baseline, and a normal total bilirubin level at 12 months.[8][33]

  • Long-Term Assessments: The LTSE evaluated the long-term safety and efficacy of OCA.[33]

Mandatory Visualization

Signaling Pathway of this compound

cluster_lumen Intestinal Lumen cluster_enterocyte Ileal Enterocyte cluster_portal_vein Portal Vein to Liver Bile Acids Bile Acids IBAT IBAT/ASBT Bile Acids->IBAT Reabsorption Reduced Bile\nAcid Return Reduced Bile Acid Return IBAT->Reduced Bile\nAcid Return Blocked Transport Volixibat Volixibat Volixibat->IBAT Inhibition

Caption: Mechanism of action of volixibat, an IBAT/ASBT inhibitor.

Experimental Workflow of the VANTAGE Trial

cluster_treatment Double-Blind Treatment (28 weeks) start Screening Screening (Up to 4 weeks) start->Screening Randomization Randomization Screening->Randomization Volixibat_20mg Volixibat 20mg BID Randomization->Volixibat_20mg Volixibat_80mg Volixibat 80mg BID Randomization->Volixibat_80mg Placebo Placebo BID Randomization->Placebo OLE Open-Label Extension (Up to 2 years) All patients on Volixibat Volixibat_20mg->OLE Volixibat_80mg->OLE Placebo->OLE FollowUp Safety Follow-Up (30 days) OLE->FollowUp end FollowUp->end

Caption: High-level workflow of the VANTAGE clinical trial for volixibat.

Logical Relationship of Second-Line PBC Treatments

cluster_targets Therapeutic Targets cluster_drugs Drug Classes PBC Primary Biliary Cholangitis (Inadequate Response to UDCA) IBAT IBAT/ASBT PBC->IBAT PPAR PPARα/δ PBC->PPAR FXR FXR PBC->FXR Volixibat Volixibat IBAT->Volixibat Inhibitor Elafibranor_Seladelpar Elafibranor Seladelpar PPAR->Elafibranor_Seladelpar Agonists Obeticholic_Acid Obeticholic Acid FXR->Obeticholic_Acid Agonist

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Volixibat Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Volixibat potassium is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of research-grade pharmaceutical waste provide a clear and necessary framework. Adherence to these procedures is essential to protect personnel and the environment.

Immediate Safety and Handling Precautions

Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice for handling non-volatile chemical compounds should be followed:

  • Engineering Controls: Use a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves.

    • Eye Protection: Use safety glasses or goggles.

    • Lab Coat: A standard lab coat is required to prevent skin contact.

  • Spill Management: In case of a spill, contain the material, prevent it from entering drains, and clean the area with appropriate materials. Report any significant spills to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol for this compound

The disposal of any investigational drug must comply with federal, state, and local regulations.[1][2] The following is a general, procedural guide that should be adapted to your institution's specific policies.

  • Waste Identification and Classification:

    • Do not dispose of this compound down the drain or in the regular trash.

    • All materials contaminated with this compound, including unused product, partially used vials, and contaminated lab consumables (e.g., pipette tips, gloves), should be considered chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department for guidance on classifying the waste.[3][4][5] They will determine if it qualifies as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3]

  • Waste Segregation and Collection:

    • Collect all this compound waste in a designated, sealed, and properly labeled container.

    • The container should be made of a material compatible with the chemical and clearly labeled with "Hazardous Waste" (or as directed by your EHS department) and the full chemical name, "this compound."

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Arranging for Disposal:

    • Once the waste container is ready for pickup, follow your institution's procedures to request a waste collection from the EHS department.

    • EHS will arrange for the transport and disposal of the waste through a licensed hazardous waste management vendor.[3]

    • The standard and required method of disposal for pharmaceutical waste of this type is incineration by a permitted facility.[3]

  • Documentation:

    • Maintain accurate records of the amount of this compound disposed of.

    • Your EHS department will provide and manage the necessary manifests and certificates of destruction for regulatory compliance.[1][3]

Summary of this compound Characteristics

The following table summarizes known information about this compound. It is important to note the absence of specific data on environmental fate and toxicity, which underscores the need for cautious handling and professional disposal.

PropertyData
Therapeutic Claim Treatment of gastrointestinal, metabolic, and liver disease.
Mechanism of Action Apical sodium-dependent bile acid transporter (ASBT) inhibitor; it blocks the reabsorption of bile acids in the small intestine.
Chemical Names 1. Urea, N-[3-[(3S,4R,5R)-3-butyl-7-(dimethylamino)-3-ethyl-2,3,4,5-tetrahydro-4- hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenyl]-N'-[3-O-(phenylmethyl)-6-O- sulfo-β-D-glucopyranosyl]-, potassium salt (1:1)2. N-(3-O-benzyl-6-O-sulfo-β-D-glucopyranosyl)-N'-{3-[(3S,4R,5R)-3-butyl-7- (dimethylamino)-3-ethyl-4-hydroxy-1,1-dioxo-2,3,4,5-tetrahydro-1H-1λ. 6. - benzothiepin-5-yl]phenyl}urea potassium salt
Safety and Hazards Specific data not publicly available. Treat as a potentially hazardous substance.
Disposal Recommendations Dispose of as chemical waste through an approved hazardous waste program. Do not discard in landfill or sewer.

Experimental Protocols

Specific experimental protocols for the disposal or degradation of this compound are not available in public literature. The standard protocol is the regulated disposal process outlined above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_0 Start: this compound Waste Generated cluster_1 Step 1: Handling and Collection cluster_2 Step 2: Consultation and Classification cluster_3 Step 3: Disposal Pathway cluster_4 End: Final Disposition start Unused Product, Contaminated Labware, Expired Material collect Collect in a designated, sealed, and labeled waste container. start->collect contact_ehs Contact Institutional Environmental Health & Safety (EHS) collect->contact_ehs is_hazardous Is the waste RCRA Hazardous? contact_ehs->is_hazardous hazardous_disposal Arrange for pickup by EHS for disposal via licensed hazardous waste vendor. is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow EHS guidance for 'Non-Hazardous' chemical waste disposal. is_hazardous->non_hazardous_disposal No incineration Incineration at a Permitted Facility hazardous_disposal->incineration non_hazardous_disposal->incineration

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling Volixibat potassium

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Volixibat potassium was found. The following guidance is based on safety protocols for handling potent pharmaceutical compounds and reactive potassium salts. It is imperative to conduct a thorough risk assessment and consult with your institution's environmental health and safety (EHS) department before handling this substance.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to prevent skin and eye contact, inhalation, and ingestion.

Summary of Required Personal Protective Equipment

Protection TypeRequired PPEStandard
Eye and Face Chemical safety goggles and a face shieldEN166 or equivalent
Hand Chemical-resistant, impervious gloves (e.g., nitrile rubber)EN ISO 374-1
Body Protective clothing (e.g., lab coat). In case of significant splash risk, liquid-tight chemical protective clothing is recommended.EN14605 (Type 3) or EN13034 (Type 6)
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.-

Note: Always inspect gloves for signs of degradation before use and wash hands thoroughly after handling the compound.[1] Contaminated clothing should be removed immediately and laundered before reuse.

Operational and Disposal Plans

A clear, step-by-step plan for the handling and disposal of this compound is crucial to minimize exposure and environmental contamination.

Step-by-Step Handling and Disposal Protocol

  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Verify that an eyewash station and safety shower are accessible and functional.[1]

    • Prepare all necessary equipment and reagents before bringing this compound into the work area.

    • Designate a specific area for handling the compound.

  • Handling:

    • Conduct all manipulations of solid this compound within a chemical fume hood to avoid inhalation of dust.

    • Avoid all personal contact with the substance.[1]

    • Do not eat, drink, or smoke in the handling area.

    • In case of a spill, immediately alert personnel in the area. For minor spills, use an absorbent material to contain the substance, then clean the area with a suitable detergent. Avoid generating dust. For major spills, evacuate the area and contact your institution's EHS department.

  • Disposal:

    • All waste, including contaminated PPE and disposable labware, must be treated as hazardous waste.

    • Collect all waste in clearly labeled, sealed containers.

    • Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by the principal investigator and the institutional EHS office. These protocols must incorporate the safety measures outlined in this guide.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials weigh Weigh Compound prep_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Final Step

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.